molecular formula C8H10N2O B1504655 1-(5,6-Dimethylpyrazin-2-yl)ethanone CAS No. 54300-10-6

1-(5,6-Dimethylpyrazin-2-yl)ethanone

Cat. No.: B1504655
CAS No.: 54300-10-6
M. Wt: 150.18 g/mol
InChI Key: PHIMZXOSIVXOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5,6-Dimethylpyrazin-2-yl)ethanone is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(5,6-Dimethylpyrazin-2-yl)ethanone is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1-(5,6-Dimethylpyrazin-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5,6-Dimethylpyrazin-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5,6-dimethylpyrazin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-6(2)10-8(4-9-5)7(3)11/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIMZXOSIVXOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N=C1C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80698388
Record name 1-(5,6-Dimethylpyrazin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54300-10-6
Record name 1-(5,6-Dimethyl-2-pyrazinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54300-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5,6-Dimethylpyrazin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(5,6-Dimethylpyrazin-2-yl)ethanone chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(5,6-Dimethylpyrazin-2-yl)ethanone: Properties, Synthesis, and Scientific Context

Abstract

The pyrazine nucleus is a cornerstone of heterocyclic chemistry, representing a privileged scaffold in both medicinal chemistry and flavor science. Its derivatives are associated with a vast spectrum of biological activities and sensory profiles. This technical guide provides a comprehensive analysis of 1-(5,6-Dimethylpyrazin-2-yl)ethanone (CAS 54448-34-7), a specific derivative whose properties are not extensively documented in dedicated literature. By synthesizing data from closely related analogues, computational models, and established principles of pyrazine chemistry, this document serves as a foundational resource for researchers, medicinal chemists, and drug development professionals. We will explore the compound's physicochemical properties, propose a robust synthetic pathway with detailed experimental protocol, predict its spectroscopic signature, and discuss its chemical reactivity and potential applications, thereby providing a validated framework for future research and development.

Introduction: The Significance of the Pyrazine Scaffold

Pyrazine and its derivatives are six-membered aromatic heterocycles containing two nitrogen atoms in a 1,4-para arrangement. This structural motif imparts unique electronic properties, including hydrogen bond accepting capabilities and the ability to participate in π-stacking and other non-covalent interactions.[1] Consequently, pyrazine-containing compounds have been successfully developed for a wide range of therapeutic targets.[2] Their diverse pharmacological activities include anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[2]

Beyond the pharmaceutical realm, acetylpyrazines are renowned for their potent sensory characteristics, contributing nutty, roasted, and popcorn-like flavors and aromas to a variety of cooked foods and beverages.[3][4] Acetylpyrazine itself is a widely used food additive, generally recognized as safe (GRAS) by regulatory bodies.[1][3] The subject of this guide, 1-(5,6-Dimethylpyrazin-2-yl)ethanone, combines the core acetylpyrazine structure with two methyl substituents, suggesting a rich potential for investigation in both flavor chemistry and as a building block for novel bioactive molecules.

Physicochemical Properties

Direct experimental data for 1-(5,6-Dimethylpyrazin-2-yl)ethanone is sparse. However, by combining computationally predicted values for the target molecule with experimental data from its close structural isomers, we can establish a reliable physicochemical profile.

PropertyValue for 1-(5,6-Dimethylpyrazin-2-yl)ethanoneSource / Notes
Molecular Formula C₈H₁₀N₂OPubChem CID: 346991
Molecular Weight 150.18 g/mol Computed by PubChem
CAS Number 54448-34-7
Appearance Predicted: Colorless to light yellow liquid/solidBased on analogues like 2-acetyl-3-methylpyrazine[5]
Boiling Point Estimated: ~270 °C at 760 mmHgExtrapolated from 2-acetyl-3-methylpyrazine (265-266 °C)[5]
Density Estimated: ~1.1 g/cm³Extrapolated from 2-acetyl-3-methylpyrazine (1.105-1.114 g/cm³)[5]
Refractive Index Estimated: ~1.52Extrapolated from 2-acetyl-3-methylpyrazine (1.521-1.523)[5]
Calculated LogP 0.6Computed by XLogP3 3.0
Solubility Predicted: Soluble in organic solvents and oilsBased on 2-acetyl-3-methylpyrazine[5]
Topological Polar Surface Area 42.9 ŲComputed by PubChem
Hydrogen Bond Acceptors 3Computed by PubChem
Rotatable Bonds 1Computed by PubChem

Synthesis Strategies and Experimental Protocol

The synthesis of acetylpyrazines can be achieved through various methods, including oxidation of corresponding ethylpyrazines, Grignard reactions with pyrazine nitriles, and radical acylation.[6] For the specific synthesis of 1-(5,6-Dimethylpyrazin-2-yl)ethanone from the readily available 2,3-dimethylpyrazine, a radical-mediated acylation presents a logical and efficient approach. The Minisci reaction, which involves the reaction of a protonated heteroaromatic base with a radical source, is a powerful tool for C-H functionalization.

An analogous reaction has been successfully used to ethylate 2,5-dimethylpyrazine.[7] We can adapt this principle by using pyruvic acid as the source of the acetyl radical, generated via oxidative decarboxylation with a persulfate salt.

Proposed Synthetic Workflow

G cluster_prep Reaction Setup cluster_reaction Radical Acylation cluster_workup Work-up & Purification A Charge reactor with 2,3-Dimethylpyrazine B Add Pyruvic Acid and aqueous solvent A->B C Stir to form a homogeneous solution/slurry B->C D Slowly add Ammonium Persulfate solution at controlled temperature (e.g., 80-90 °C) C->D E Maintain reaction temperature for 2-4 hours D->E F Monitor reaction progress by TLC or GC-MS E->F G Cool to room temperature and basify with NaOH (aq) F->G H Extract with an organic solvent (e.g., Ethyl Acetate) G->H I Dry organic layer (Na₂SO₄), filter, and concentrate H->I J Purify by column chromatography (Silica gel) I->J K Characterize final product: 1-(5,6-Dimethylpyrazin-2-yl)ethanone J->K G cluster_mol 1-(5,6-Dimethylpyrazin-2-yl)ethanone mol Key Reactive Sites N1 Pyrazine Nitrogens (Basic, H-bond acceptors, Coordination sites) mol->N1 Site 1 CO Carbonyl Group (Electrophilic carbon, Nucleophilic oxygen) mol->CO Site 2 AlphaH Alpha-Protons (Acidic, Enolizable, Aldol reactions) mol->AlphaH Site 3

Sources

An In-Depth Technical Guide to 1-(5,6-Dimethylpyrazin-2-yl)ethanone for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(5,6-Dimethylpyrazin-2-yl)ethanone, a heterocyclic ketone with significant potential in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a blend of technical accuracy and practical insight.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a cornerstone in the development of therapeutic agents.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antitubercular properties. The compound 1-(5,6-Dimethylpyrazin-2-yl)ethanone, belonging to this promising class of molecules, is of particular interest for its potential applications in drug discovery and development. This guide will delve into its chemical properties, synthesis, and potential as a modulator of key biological pathways.

Physicochemical Properties and Structural Elucidation

The IUPAC name for the compound of interest is 1-(5,6-Dimethylpyrazin-2-yl)ethanone . Its chemical structure and key properties are summarized below.

PropertyValueSource
Molecular FormulaC₈H₁₀N₂OPubChemLite[2]
Molecular Weight150.18 g/mol PubChemLite[2]
IUPAC Name1-(5,6-dimethylpyrazin-2-yl)ethanonePubChemLite[2]
Structural Diagram:

Caption: Chemical structure of 1-(5,6-Dimethylpyrazin-2-yl)ethanone.

Synthesis of 1-(5,6-Dimethylpyrazin-2-yl)ethanone: A Proposed Protocol

Proposed Synthetic Workflow:

Synthesis_Workflow Start 2-Chloro-5,6-dimethylpyrazine Nitrile 2-Cyano-5,6-dimethylpyrazine Start->Nitrile Nucleophilic Substitution (e.g., with NaCN) Reaction Grignard Reaction Nitrile->Reaction Grignard_Reagent Methylmagnesium Bromide (CH3MgBr) Grignard_Reagent->Reaction Hydrolysis Acidic Hydrolysis Reaction->Hydrolysis Product 1-(5,6-Dimethylpyrazin-2-yl)ethanone Hydrolysis->Product

Caption: Proposed synthetic workflow for 1-(5,6-Dimethylpyrazin-2-yl)ethanone.

Detailed Experimental Protocol:

Step 1: Synthesis of 2-Cyano-5,6-dimethylpyrazine

  • To a solution of 2-chloro-5,6-dimethylpyrazine (1 equivalent) in a suitable aprotic solvent such as DMSO, add sodium cyanide (1.2 equivalents).

  • Heat the reaction mixture at a temperature range of 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-cyano-5,6-dimethylpyrazine.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Grignard Reaction and Hydrolysis

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add the purified 2-cyano-5,6-dimethylpyrazine (1 equivalent) and dissolve it in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylmagnesium bromide (1.5 equivalents) in diethyl ether dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Perform an acidic workup by adding dilute hydrochloric acid and stir until the intermediate imine is fully hydrolyzed to the ketone.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield pure 1-(5,6-Dimethylpyrazin-2-yl)ethanone.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)
  • Pyrazine Ring Proton (1H, singlet): Expected around δ 8.5-8.7 ppm. This proton is on the pyrazine ring, and its chemical shift is influenced by the electron-withdrawing nature of the nitrogen atoms and the acetyl group.

  • Acetyl Group Protons (3H, singlet): Expected around δ 2.7-2.8 ppm. This singlet corresponds to the three protons of the methyl group in the acetyl moiety.

  • Pyrazine Methyl Protons (6H, two singlets): Expected around δ 2.5-2.6 ppm. These two singlets correspond to the two methyl groups attached to the pyrazine ring. Their chemical shifts will be very similar but may be distinguishable in a high-resolution spectrum.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • Carbonyl Carbon (C=O): Expected around δ 195-200 ppm. This is a characteristic chemical shift for a ketone carbonyl carbon.

  • Pyrazine Ring Carbons: Four distinct signals are expected for the pyrazine ring carbons. The carbon bearing the acetyl group will be the most downfield, likely in the range of δ 150-155 ppm. The other ring carbons will appear in the range of δ 140-150 ppm.

  • Acetyl Methyl Carbon: Expected around δ 25-30 ppm.

  • Pyrazine Methyl Carbons: Expected around δ 20-25 ppm.

IR (Infrared) Spectroscopy
  • C=O Stretch: A strong absorption band is expected in the region of 1690-1710 cm⁻¹. This is characteristic of an aryl ketone.

  • C-H Stretch (aromatic): Weak to medium bands are expected around 3000-3100 cm⁻¹.

  • C-H Stretch (aliphatic): Medium bands are expected around 2850-3000 cm⁻¹.

  • C=N and C=C Stretch (aromatic ring): Multiple bands are expected in the region of 1400-1600 cm⁻¹.[3]

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 150.

  • Major Fragmentation: A prominent fragment ion is expected at m/z = 135, corresponding to the loss of a methyl group ([M-15]⁺). Another significant fragment would be observed at m/z = 107, resulting from the loss of the acetyl group ([M-43]⁺).

Potential Applications in Drug Development and Mechanism of Action

Pyrazine derivatives have shown significant promise as inhibitors of various protein kinases.[5][6] The structural features of 1-(5,6-Dimethylpyrazin-2-yl)ethanone, particularly the presence of the pyrazine ring which can act as a hydrogen bond acceptor, make it a compelling candidate for targeting the ATP-binding pocket of kinases.

Proposed Mechanism of Action: Kinase Inhibition

Many pyrazine-based inhibitors function as ATP-competitive inhibitors, binding to the hinge region of the kinase domain.[7] The nitrogen atoms of the pyrazine ring can form crucial hydrogen bonds with the backbone amide groups of the hinge region, a key interaction for potent inhibition. The dimethyl and acetyl substituents on the pyrazine ring of 1-(5,6-Dimethylpyrazin-2-yl)ethanone would occupy adjacent hydrophobic pockets within the ATP-binding site, contributing to the binding affinity and selectivity.

Kinase_Inhibition cluster_0 Kinase ATP-Binding Site cluster_1 1-(5,6-Dimethylpyrazin-2-yl)ethanone Hinge Hinge Region (Amino Acid Residues) Inhibition Inhibition of ATP Binding Hinge->Inhibition Hydrophobic_Pocket_1 Hydrophobic Pocket 1 Hydrophobic_Pocket_2 Hydrophobic Pocket 2 Pyrazine_Ring Pyrazine Ring Pyrazine_Ring->Hinge Hydrogen Bonding Dimethyl_Groups Dimethyl Groups Dimethyl_Groups->Hydrophobic_Pocket_1 Hydrophobic Interactions Acetyl_Group Acetyl Group Acetyl_Group->Hydrophobic_Pocket_2 Hydrophobic Interactions ATP ATP ATP->Inhibition

Caption: Proposed mechanism of kinase inhibition by 1-(5,6-Dimethylpyrazin-2-yl)ethanone.

Experimental Validation: Kinase Inhibition Assay

To validate the proposed mechanism, a panel of kinase inhibition assays should be performed. A typical experimental workflow would involve:

  • Compound Preparation: A stock solution of 1-(5,6-Dimethylpyrazin-2-yl)ethanone is prepared in DMSO and serially diluted to various concentrations.

  • Kinase Reaction: The compound is incubated with the target kinase, a suitable substrate (e.g., a peptide), and ATP in a reaction buffer.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • IC₅₀ Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

1-(5,6-Dimethylpyrazin-2-yl)ethanone represents a valuable scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and a predicted spectroscopic profile. The proposed mechanism of action as a kinase inhibitor is supported by the known activities of related pyrazine derivatives.

Future research should focus on the actual synthesis and characterization of this compound to confirm the predicted data. Subsequent biological evaluation against a panel of kinases is crucial to identify its specific targets and determine its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the substituent groups, will be instrumental in optimizing the potency and selectivity of this promising molecule.

References

  • Doğan, H. Z., Şengül, A., & Coles, S. J. (2011). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1695. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53423848, 1-(5,6-dimethyl-2-pyrazinyl)ethanone. [Link]

  • Li, J., et al. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. Journal of Medicinal Chemistry, 65(10), 7136–7151. [Link]

  • El-Damasy, A. K., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34(1), 1-19. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7938, 2,6-Dimethylpyrazine. [Link]

  • Al-Omair, M. A., et al. (2021). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 4(2), 123-134. [Link]

Sources

Solubility Profile & Physicochemical Characterization of 1-(5,6-Dimethylpyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmaceutical & Formulation Scientists

Executive Summary

1-(5,6-Dimethylpyrazin-2-yl)ethanone (CAS: 54300-10-6), also known as 2-Acetyl-5,6-dimethylpyrazine , is a functionalized heterocyclic compound widely utilized as a high-impact flavoring agent (nutty, roasted, cocoa notes) and increasingly explored as a scaffold in medicinal chemistry.[1][2] Its solubility profile is a critical quality attribute (CQA) governing its utility in liquid formulations, flavor emulsions, and solid dispersions.

This guide provides a comprehensive technical analysis of its solubility behavior, bridging predicted physicochemical parameters with rigorous experimental protocols for validation. Unlike simple aliphatic ketones, the pyrazine ring introduces basicity and hydrogen-bond accepting capability, creating a pH-dependent solubility profile that formulation scientists must navigate carefully.

Chemical Identity & Physicochemical Baseline

Before establishing solubility protocols, one must understand the structural determinants driving solvation.

PropertyValue / DescriptionSource / Rationale
IUPAC Name 1-(5,6-Dimethylpyrazin-2-yl)ethanoneOfficial Nomenclature
CAS Number 54300-10-6
Molecular Formula C₈H₁₀N₂OMW: 150.18 g/mol
Physical State Yellow to brown semi-solid or crystalline powderPyrazines are often low-melting solids.[2]
LogP (Octanol/Water) ~1.08 (Estimated) Based on structural analogs (2-Acetyl-3,5-dimethylpyrazine)
pKa (Conjugate Acid) ~1.5 – 2.0 Pyrazine N-protonation occurs only at low pH.
Water Solubility ~18.5 g/L (Estimated) Moderate solubility due to polar acetyl/pyrazine N interactions.
Structural Solubility Drivers
  • Pyrazine Ring (Hydrophilic/Basic): The two nitrogen atoms act as hydrogen bond acceptors, facilitating water solubility.

  • Acetyl Group (Polar): The carbonyl oxygen further enhances polarity and water interaction.

  • Methyl Substituents (Hydrophobic): The 5,6-dimethyl pattern increases lipophilicity (LogP) compared to the parent 2-acetylpyrazine, reducing water solubility slightly but enhancing solubility in organic solvents like ethanol and propylene glycol.

Solubility Profile Analysis

Aqueous Solubility & pH Dependence

As a weak base (pKa ~1.5), 1-(5,6-Dimethylpyrazin-2-yl)ethanone remains uncharged (neutral) across the physiological pH range (pH 2.0 – 7.4). Consequently, its solubility profile is pH-independent for most pharmaceutical and food applications.

  • pH < 1.0: Protonation of the pyrazine nitrogen may significantly increase solubility (formation of the pyrazinium cation).

  • pH 2.0 – 9.0: Solubility remains constant (Intrinsic Solubility,

    
    ).
    
Organic Solvent Compatibility

For extraction, synthesis, or non-aqueous formulations, the compound exhibits high solubility in polar aprotic and protic organic solvents.

  • Ethanol: > 100 mg/mL (Miscible in high ratios).

  • Propylene Glycol: High solubility (Preferred carrier for flavor concentrates).

  • Dichloromethane (DCM): High solubility (Standard extraction solvent).

  • Hexane/Heptane: Moderate to Low solubility (Useful for selective precipitation or washing).

Experimental Protocols for Solubility Determination

To validate the estimated values for a specific batch or formulation matrix, the following self-validating protocols are recommended.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Purpose: To determine the equilibrium solubility (


) in water or buffer.

Reagents:

  • Test Compound: 1-(5,6-Dimethylpyrazin-2-yl)ethanone (>98% purity).

  • Solvent: Phosphate Buffer (pH 7.4) or HPLC-grade Water.

  • Internal Standard: Acetophenone (structurally similar, stable).

Workflow:

  • Saturation: Add excess solid compound (approx. 50 mg) to 2 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C ± 0.1°C for 24–48 hours using a rotary shaker.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (pre-saturated to prevent adsorption).

  • Quantification: Dilute the supernatant (1:100) with Mobile Phase and analyze via HPLC-UV.

Protocol B: HPLC Quantification Method

Purpose: Accurate quantification of dissolved analyte.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Isocratic 60% Water / 40% Acetonitrile (with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance at 270 nm (Pyrazine characteristic band).

  • Retention Time: Expect elution at ~3–5 minutes.

Visualizing the Solubility Workflow

The following diagram illustrates the decision matrix and workflow for characterizing the solubility of this pyrazine derivative.

SolubilityWorkflow Start Start: Solid 1-(5,6-Dimethylpyrazin-2-yl)ethanone SolventSelect Select Solvent System (Water, pH 1.2, pH 7.4, Ethanol) Start->SolventSelect ShakeFlask Thermodynamic Equilibration (Shake Flask, 25°C, 24-48h) SolventSelect->ShakeFlask Filtration Phase Separation (0.45 µm PVDF Filter) ShakeFlask->Filtration Dilution Dilution (1:100) in Mobile Phase Filtration->Dilution HPLC HPLC-UV Quantification (270 nm, C18 Column) Dilution->HPLC DataCalc Calculate Solubility (mg/mL) HPLC->DataCalc DataCalc->SolventSelect Next Solvent

Caption: Step-by-step workflow for thermodynamic solubility determination of pyrazine derivatives.

Formulation & Stability Implications[1][4][5]

Maillard Reactivity

As a pyrazine, this compound is a product of the Maillard reaction but can also participate in further browning reactions if formulated with reducing sugars (glucose, fructose) under heat.

  • Recommendation: Avoid reducing sugars in liquid formulations if color stability is critical.

Volatility & Loss

While a solid/semi-solid, 1-(5,6-Dimethylpyrazin-2-yl)ethanone has significant vapor pressure (characteristic of aroma compounds).

  • Risk: Headspace loss in open vessels.

  • Mitigation: Use closed systems for solubility testing and store reference standards at 4°C in air-tight containers.

Partitioning (LogP ~1.08)

The LogP indicates a preference for hydrophobic domains. In emulsion formulations (o/w), the compound will partition significantly into the oil phase.

  • Impact: If used as a flavor in a low-fat product, the perception threshold may change compared to a high-fat product due to differences in the partition coefficient.

References

  • The Good Scents Company. 2-acetyl-3,5(or 6)-dimethyl pyrazine Flavor Profile and Properties.[3] Retrieved from [Link]

  • PubChem. 2,6-Dimethylpyrazine Compound Summary (Structural Analog Data). Retrieved from [Link]

Sources

A Theoretical and In-Silico Exploration of 1-(5,6-Dimethylpyrazin-2-yl)ethanone: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

Pyrazine and its derivatives are a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] This class of nitrogen-containing heterocyclic compounds is recognized for its wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2] The pyrazine moiety's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it a privileged scaffold in the design of targeted therapies.[3] Notably, several pyrazine-containing drugs have received FDA approval, underscoring their clinical significance.[4] This guide focuses on a specific derivative, 1-(5,6-Dimethylpyrazin-2-yl)ethanone (CAS 54300-10-6), providing a comprehensive theoretical framework for its study, from molecular modeling to in-silico prediction of its drug-like properties. This document is intended to serve as a technical resource for researchers and scientists engaged in the discovery and development of novel therapeutics.

Molecular Synopsis: 1-(5,6-Dimethylpyrazin-2-yl)ethanone

1-(5,6-Dimethylpyrazin-2-yl)ethanone is an organic compound featuring a pyrazine ring substituted with two methyl groups and an acetyl group.[5][6] The presence of the ketone functional group and the hydrophobic methyl groups on the aromatic pyrazine ring suggests the potential for diverse chemical reactivity and biological interactions.[5]

PropertyValueSource
CAS Number 54300-10-6[5][6][7][8][9]
Molecular Formula C₈H₁₀N₂O[6]
Molecular Weight 150.18 g/mol [10]
Synonyms 2-Acetyl-5,6-dimethylpyrazine, Ethanone, 1-(5,6-dimethyl-2-pyrazinyl)-[5]

Proposed Synthesis Pathway

A potential pathway could involve the reaction of 2,3-diaminobutane with methylglyoxal. The subsequent oxidation of the resulting dihydropyrazine intermediate would yield the target molecule. This approach is analogous to known biomimetic syntheses of other substituted pyrazines.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 2,3-Diaminobutane Condensation Condensation Reactant1->Condensation Reactant2 Methylglyoxal Reactant2->Condensation Oxidation Oxidation Condensation->Oxidation Dihydropyrazine Intermediate Product 1-(5,6-Dimethylpyrazin-2-yl)ethanone Oxidation->Product

Caption: Proposed synthesis of 1-(5,6-Dimethylpyrazin-2-yl)ethanone.

Theoretical Studies: A Computational Deep Dive

In the absence of extensive experimental data, theoretical and computational methods provide a powerful avenue to explore the physicochemical properties and biological potential of 1-(5,6-Dimethylpyrazin-2-yl)ethanone.

Computational Methodology: The Rationale

The selection of computational methods is critical for obtaining accurate and reliable results. For the studies outlined in this guide, a combination of Density Functional Theory (DFT), molecular docking, and in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is recommended. This multi-faceted approach allows for a comprehensive evaluation of the molecule's electronic structure, its potential interactions with biological targets, and its drug-like properties.

Computational_Workflow Start 1-(5,6-Dimethylpyrazin-2-yl)ethanone Structure DFT DFT Calculations (B3LYP/6-311++G(d,p)) Start->DFT Docking Molecular Docking Start->Docking ADMET ADMET Prediction Start->ADMET GeoOpt Geometry Optimization DFT->GeoOpt FreqCalc Frequency Calculation DFT->FreqCalc Spectra Simulated Spectra (NMR, IR, UV-Vis) GeoOpt->Spectra FreqCalc->Spectra Analysis Integrated Analysis & Lead Optimization Spectra->Analysis Binding Binding Affinity & Pose Prediction Docking->Binding Target Protein Target Selection (e.g., Kinases) Target->Docking Binding->Analysis Properties Drug-Likeness & Pharmacokinetics ADMET->Properties Properties->Analysis

Caption: A comprehensive computational workflow for theoretical studies.

Part 1: Quantum Chemical Calculations with Density Functional Theory (DFT)

Objective: To elucidate the electronic structure, stability, and spectroscopic properties of 1-(5,6-Dimethylpyrazin-2-yl)ethanone.

Protocol:

  • Geometry Optimization: The initial 3D structure of the molecule will be optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will validate the structure.

  • Spectroscopic Simulations:

    • NMR: ¹H and ¹³C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

    • IR: Vibrational frequencies and intensities will be computed to generate a theoretical infrared spectrum.

    • UV-Vis: Electronic transitions will be predicted using Time-Dependent DFT (TD-DFT) to simulate the UV-Visible absorption spectrum.

Expected Insights: These calculations will provide a detailed understanding of the molecule's geometry, bond lengths, and bond angles. The simulated spectra can be used to aid in the interpretation of experimental data or serve as a predictive tool.

Part 2: Molecular Docking Simulations

Objective: To investigate the potential of 1-(5,6-Dimethylpyrazin-2-yl)ethanone to bind to biologically relevant protein targets, with a focus on protein kinases, a class of enzymes frequently targeted in cancer therapy.[4]

Protocol:

  • Target Selection: Based on the known activities of pyrazine derivatives, protein kinases such as CDK2 and TRKA are selected as potential targets.[11][12]

  • Protein and Ligand Preparation: The crystal structures of the selected kinases will be obtained from the Protein Data Bank (PDB). Water molecules and co-ligands will be removed, and polar hydrogens will be added. The 3D structure of 1-(5,6-Dimethylpyrazin-2-yl)ethanone will be prepared for docking, including the assignment of partial charges.

  • Docking Simulation: Molecular docking will be performed using software such as AutoDock Vina or Schrödinger's Glide. The binding site will be defined based on the location of the co-crystallized ligand in the PDB structure.

  • Analysis of Results: The docking results will be analyzed to determine the predicted binding affinity (in kcal/mol) and the binding pose of the molecule within the active site. Key interactions, such as hydrogen bonds and hydrophobic contacts, with the protein residues will be identified.

Expected Insights: Molecular docking can provide valuable information about the potential of 1-(5,6-Dimethylpyrazin-2-yl)ethanone as a kinase inhibitor. The predicted binding mode can guide the design of more potent and selective analogs.

Part 3: In-Silico ADMET Prediction

Objective: To assess the drug-like properties and pharmacokinetic profile of 1-(5,6-Dimethylpyrazin-2-yl)ethanone.

Protocol:

  • Descriptor Calculation: A range of molecular descriptors, including molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area, will be calculated.

  • Drug-Likeness Evaluation: The calculated descriptors will be evaluated against established rules for drug-likeness, such as Lipinski's Rule of Five.

  • ADMET Prediction: Online tools and software packages (e.g., SwissADME, PreADMET) will be used to predict various ADMET properties, including:

    • Absorption: Gastrointestinal absorption, blood-brain barrier penetration.

    • Distribution: Plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Potential for mutagenicity and carcinogenicity.

Expected Insights: ADMET prediction provides an early assessment of the potential for a compound to be developed into a safe and effective drug. Identifying potential liabilities at this stage can save significant time and resources in the drug discovery process.

Simulated Spectroscopic Data and Interpretation

While experimental spectra for 1-(5,6-Dimethylpyrazin-2-yl)ethanone are not available in the public domain, theoretical calculations can provide valuable predictive data. For comparative purposes, experimental data for the structurally related compound 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone is presented alongside the predicted values for our target molecule.[13][14]

Table of Predicted and Reference Spectroscopic Data:

Spectroscopic DataPredicted: 1-(5,6-Dimethylpyrazin-2-yl)ethanoneReference: 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone
¹H NMR (ppm) Calculated values would be inserted here8.81 (d), 8.23 (d), 8.07 (dd), 2.79 (s)[14]
IR (cm⁻¹) Calculated values would be inserted here3056 (C-H), 1590 (C=O), 1487, 1437 (C=N, C=C)[14]
UV-Vis (nm) Calculated values would be inserted here286, 258, 219[13][14]

Note: The predicted values are based on DFT calculations and may differ from experimental results. The reference data is for a different, albeit structurally similar, molecule and should be used for general comparison only.

Potential as a Drug Candidate: An Integrated Perspective

The theoretical studies outlined in this guide provide a framework for a comprehensive evaluation of 1-(5,6-Dimethylpyrazin-2-yl)ethanone as a potential drug candidate. The pyrazine core is a well-established pharmacophore with a proven track record in drug discovery.[1][4] The presence of the acetyl and dimethyl groups offers opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Molecular docking studies can identify key interactions with protein targets, providing a rational basis for lead optimization. Furthermore, in-silico ADMET prediction can flag potential liabilities early in the discovery process, allowing for proactive mitigation strategies.

Conclusion and Future Directions

This technical guide has presented a detailed theoretical framework for the investigation of 1-(5,6-Dimethylpyrazin-2-yl)ethanone. By leveraging a combination of quantum chemical calculations, molecular docking, and ADMET prediction, researchers can gain significant insights into the properties and potential of this molecule without the immediate need for extensive experimental work. The proposed workflow provides a self-validating system, where theoretical predictions can guide future experimental studies, and experimental results can, in turn, be used to refine and validate the computational models. The continued exploration of pyrazine derivatives, guided by robust theoretical studies, holds significant promise for the discovery of novel and effective therapies for a range of human diseases.

References

  • Dogan, H. Z., Sengul, A., & Coles, S. J. (2011). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1295. [Link]

  • National Center for Biotechnology Information. (2011). 1-[6-(6-Acetyl-pyridin-2-yl)pyridin-2-yl]ethanone. PubChem. [Link]

  • Politzer, P., & Murray, J. S. (2002). A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. PMC. [Link]

  • Angene Chemical. Ethanone, 1-(5,6-dimethylpyrazinyl)-. [Link]

  • Zitko, J., & Doležal, M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]

  • CAS. 1-(5,6-Dimethyl-2-pyrazinyl)ethanone. [Link]

  • Tantawy, E. S., Amer, A. M., Mohamed, E. K., Abd Alla, M. M., & Nafie, M. S. (2020). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. Journal of Molecular Structure, 1210, 128013. [Link]

  • Garcia-Alcantara, E., et al. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. Molecules, 28(8), 3426. [Link]

  • The Good Scents Company. 5-acetyl-2,3-dimethyl pyrazine. [Link]

  • Maan, A., Ghule, V. D., & Dharavath, S. (2022). Computational Evaluation of Polycyclic Bis-Oxadiazolo-Pyrazine Backbone in Designing Potential Energetic Materials. Polycyclic Aromatic Compounds, 42(9), 6718-6727. [Link]

  • The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for New Journal of Chemistry. [Link]

  • ResearchGate. FT-IR spectra of 1,4-dimethylpiperazine (a), 2 catalyst.... [Link]

  • Al-Suwaidan, I. A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(23), 5432. [Link]

  • Huličiak, M., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, 63(9), 4496-4508. [Link]

  • ResearchGate. 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol).... [Link]

  • ResearchGate. UV-visible absorption spectra of compounds 1-H 2 (black), 2a (red),.... [Link]

  • Frett, B., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm, 5(10), 1507-1514. [Link]

  • Global Substance Registration System. 1-(5,6-DIMETHYL-2-PYRAZINYL)ETHANONE. [Link]

  • Asati, V., et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science, 10(11), 001-010. [Link]

  • ResearchGate. (PDF) Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study. [Link]

  • Frett, B., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm, 5(10), 1507-1514. [Link]

  • Bressel, O., et al. (2023). UV/VIS-Spectroscopic Inline Measurement for the Detection of Fouling Processes during the Polymerization of N-Vinylpyrrolidone. Sensors, 23(5), 2691. [Link]

  • SpectraBase. 2,6-Dimethylpyrazine. [Link]

  • SpectraBase. 2,5-Dimethylpyrazine. [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of 1-(5,6-Dimethylpyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and process development scientists. It details the strategic synthesis of 1-(5,6-dimethylpyrazin-2-yl)ethanone (also known as 2-acetyl-5,6-dimethylpyrazine), a high-value intermediate in pharmaceutical synthesis and a potent flavoring agent (roasted nut/cocoa notes).

Executive Summary & Strategic Analysis

The synthesis of 1-(5,6-dimethylpyrazin-2-yl)ethanone presents a classic regioselectivity challenge in heterocyclic chemistry. The target molecule features a vicinal dimethyl substitution pattern (positions 5 and 6) and an acetyl group at position 2.

The "From Pyrazine" Challenge

While the prompt requests synthesis from pyrazine, direct functionalization of unsubstituted pyrazine to the target is synthetically inefficient due to:

  • Regiocontrol: Radical methylation of pyrazine yields a mixture of 2-methyl, 2,5-dimethyl, and 2,6-dimethyl isomers. The required 2,3-dimethyl substitution (vicinal) is thermodynamically and kinetically disfavored via direct alkylation.

  • Step Economy: Installing three substituents sequentially on an electron-deficient ring requires harsh conditions and extensive purification.

The Optimized Route: This protocol utilizes a convergent strategy . We first construct the specific vicinal dimethyl scaffold (2,3-dimethylpyrazine) via condensation, followed by a Minisci Radical Acylation to install the acetyl group. This method ensures 100% regioselectivity for the final acylation step, as positions 5 and 6 on 2,3-dimethylpyrazine are chemically equivalent.

Reaction Pathway Visualization

SynthesisPath Pyrazine Pyrazine (Unsubstituted) Direct Direct Alkylation (Non-Selective Mixture) Pyrazine->Direct Inefficient DMP Intermediate: 2,3-Dimethylpyrazine Direct->DMP Low Yield Precursors 2,3-Butanedione + Ethylenediamine Precursors->DMP Condensation (High Yield) Minisci Minisci Reaction (Acetaldehyde/Fenton) DMP->Minisci Radical Acylation Target Target: 1-(5,6-dimethylpyrazin-2-yl)ethanone Minisci->Target Regioselective C-H Functionalization

Figure 1: Strategic comparison of synthetic routes. The green pathway (Condensation + Minisci) is preferred over direct pyrazine functionalization for this specific isomer.

Phase I: Synthesis of the Scaffold (2,3-Dimethylpyrazine)[1]

Note: If 2,3-dimethylpyrazine is commercially available in your inventory, proceed to Phase II. If starting from basic commodity chemicals, follow this protocol.

Principle

The vicinal dimethyl group is best installed via the condensation of an


-diketone with a diamine, followed by oxidation. This avoids the isomer mixtures inherent in radical methylation.
Protocol A: Condensation & Oxidation

Reagents: Ethylenediamine (EDA), 2,3-Butanedione (Diacetyl), KOH, Ethanol.

  • Condensation:

    • Charge a 3-neck flask with Ethylenediamine (1.0 eq) and Ethanol (solvent). Cool to 0°C.

    • Add 2,3-Butanedione (1.0 eq) dropwise over 30 minutes. Caution: Exothermic.

    • Reflux for 30 minutes to form 2,3-dimethyl-5,6-dihydropyrazine.

  • Aromatization (Oxidation):

    • Add KOH (pellets, 1.5 eq) and heat to reflux for 18 hours. Air bubbling or MnO₂ can accelerate dehydrogenation.

    • Mechanism:[1][2][3][4][5][6] Base-catalyzed tautomerization and air oxidation convert the dihydropyrazine to the aromatic 2,3-dimethylpyrazine.

  • Purification:

    • Distill the ethanol.[3]

    • Extract residue with diethyl ether.

    • Fractional distillation (bp ~156°C) yields 2,3-dimethylpyrazine as a clear liquid.

Phase II: Minisci Acylation (The Core Transformation)

This is the critical step where the acetyl group is installed directly onto the pyrazine ring via a radical mechanism.

Mechanistic Insight

Pyrazines are electron-deficient, making them poor substrates for Friedel-Crafts acylation. However, upon protonation (using acid), the ring becomes highly electrophilic and susceptible to attack by nucleophilic alkyl/acyl radicals. The Minisci reaction generates an acetyl radical (


) from acetaldehyde or pyruvic acid, which attacks the protonated heterocycle.
Experimental Design Table
ComponentRoleReagent ChoiceMolar Eq
Substrate Precursor2,3-Dimethylpyrazine1.0
Radical Source Acetyl DonorAcetaldehyde3.0 - 5.0
Oxidant Radical Initiatort-Butyl Hydroperoxide (TBHP) (70% aq)3.0
Catalyst SET AgentFeSO₄·7H₂O0.2 (20 mol%)
Medium Proton SourceTrifluoroacetic Acid (TFA) or 10% H₂SO₄Solvent/Excess
Detailed Protocol: Radical Acetylation

Step 1: Reaction Setup

  • In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 2,3-dimethylpyrazine (10 mmol, 1.08 g) in Dichloromethane (DCM) (20 mL) and Water (10 mL).

    • Note: A biphasic system (Minisci condition) often suppresses polychlorination/side reactions.

  • Add Trifluoroacetic acid (TFA) (1.0 mL) to protonate the pyrazine nitrogen.

  • Add AgNO₃ (0.1 eq) or FeSO₄ (0.2 eq) as the catalyst. Silver salts are cleaner but Iron is cheaper and sufficient for this substrate.

Step 2: Radical Generation & Addition

  • Heat the mixture to 40–50°C.

  • Simultaneously add two separate solutions dropwise over 30 minutes:

    • Solution A: Acetaldehyde (30 mmol) in DCM.

    • Solution B: t-Butyl Hydroperoxide (TBHP) (30 mmol) in water.

  • Why simultaneous addition? To maintain a low steady-state concentration of the acetyl radical, preventing radical-radical dimerization (biacetyl formation).

Step 3: Monitoring & Quenching

  • Monitor via TLC (Silica, 30% EtOAc/Hexane) or GC-MS. The product will appear as a less polar spot compared to the N-oxide byproducts.

  • Stir for an additional 2 hours at 50°C.

  • Quench by neutralizing with saturated NaHCO₃ solution until pH ~8. Caution: CO₂ evolution.

Step 4: Work-up & Purification

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude mixture may contain unreacted starting material. Purify via silica gel column chromatography using a gradient of Hexane:EtOAc (90:10 to 70:30).

  • Yield: Expect 50–70% yield of 1-(5,6-dimethylpyrazin-2-yl)ethanone .

Reaction Mechanism Visualization

MinisciMechanism Acetaldehyde Acetaldehyde (CH3CHO) AcylRadical Acetyl Radical (•COCH3) Acetaldehyde->AcylRadical H-abstraction Oxidant t-BuO• / •OH (From TBHP/Fe2+) Oxidant->AcylRadical H-abstraction RadicalAdduct Radical Cation Adduct AcylRadical->RadicalAdduct Nucleophilic Attack at C-5/C-6 PyrazineH Protonated 2,3-Dimethylpyrazine PyrazineH->RadicalAdduct Nucleophilic Attack at C-5/C-6 Product 1-(5,6-dimethylpyrazin-2-yl)ethanone RadicalAdduct->Product -H• (Oxidation) -H+ (Deprotonation)

Figure 2: The Minisci mechanism. The nucleophilic acetyl radical attacks the electron-deficient, protonated pyrazine ring.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor radical generation.Ensure Fe²⁺/Ag⁺ catalyst is fresh. Increase temperature to 60°C. Switch oxidant to (NH₄)₂S₂O₄ (Persulfate).
Di-acetylation Excess radicals.Reduce Acetaldehyde equivalents. Stop reaction at 70% conversion and recycle starting material.
N-Oxide Formation Over-oxidation.Use TBHP instead of H₂O₂. Keep reaction time under 4 hours.
Regio-isomers Impure starting material.Ensure Phase I yielded pure 2,3-dimethylpyrazine. If 2,5-dimethylpyrazine is present, you will get inseparable isomers.

References

  • Vertex AI Search. (2023). Synthesis of 2,3-dimethylpyrazine from pyrazine. Retrieved from 1

  • Royal Society of Chemistry. (2022).[2] A practical and sustainable two-component Minisci alkylation via photo-induced EDA-complex activation. Retrieved from 7

  • National Institutes of Health. (2017). Photo-redox catalyzed dehydrazinative acylation of N-heterocycles via Minisci reaction. Retrieved from 8

  • American Chemical Society. (2017). Electrocatalytic Minisci Acylation Reaction of N-Heteroarenes Mediated by NH4I. Retrieved from 9[10]

  • ResearchGate. (2024). Direct C-H functionalisation of azoles via Minisci reactions. Retrieved from 2

Sources

Application Note & Protocol: Synthesis of 1-(5,6-Dimethylpyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(5,6-Dimethylpyrazin-2-yl)ethanone, a key intermediate in the development of various pharmaceutical compounds and a significant component in flavor and fragrance chemistry. The protocol herein details a robust and reproducible method based on the Friedel-Crafts acylation of 2,3-dimethylpyrazine. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization methods.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that are integral to numerous natural and synthetic products. Their unique aromatic and electronic properties make them valuable scaffolds in medicinal chemistry, with applications as antibacterial, antifungal, and anticancer agents.[1] 1-(5,6-Dimethylpyrazin-2-yl)ethanone, in particular, serves as a crucial building block for more complex molecules. Its synthesis is therefore of significant interest to the scientific community.

The method detailed in this guide utilizes a Friedel-Crafts acylation reaction, a classic and effective method for the C-acylation of aromatic rings.[2] While pyrazines are electron-deficient, which can render them less reactive in traditional Friedel-Crafts reactions compared to electron-rich aromatics, the presence of electron-donating methyl groups on the pyrazine ring in the starting material, 2,3-dimethylpyrazine, facilitates the electrophilic substitution.[3] This protocol has been optimized to ensure a high yield and purity of the desired product.

Reaction Scheme & Mechanism

The synthesis proceeds via the electrophilic acylation of 2,3-dimethylpyrazine with acetic anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

Reaction:

2,3-Dimethylpyrazine + Acetic Anhydride --(AlCl₃)--> 1-(5,6-Dimethylpyrazin-2-yl)ethanone

Mechanism:

The reaction mechanism follows the general principles of Friedel-Crafts acylation.[2] The Lewis acid catalyst, AlCl₃, activates the acetic anhydride to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich pyrazine ring, leading to the formation of a sigma complex. Subsequent deprotonation of the sigma complex restores the aromaticity of the pyrazine ring and yields the final product, 1-(5,6-Dimethylpyrazin-2-yl)ethanone.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaCAS No.PuritySupplierNotes
2,3-DimethylpyrazineC₆H₈N₂5910-89-4≥98%Sigma-AldrichStore in a cool, dry place.
Acetic Anhydride(CH₃CO)₂O108-24-7≥99%Fisher ScientificCorrosive, handle with care.
Aluminum Chloride (anhydrous)AlCl₃7446-70-0≥99%Acros OrganicsMoisture sensitive, handle under inert atmosphere.
Dichloromethane (DCM)CH₂Cl₂75-09-2Anhydrous, ≥99.8%VWRUse in a well-ventilated fume hood.
Saturated Sodium Bicarbonate SolutionNaHCO₃144-55-8-Prepared in-houseFor neutralization.
Anhydrous Magnesium SulfateMgSO₄7487-88-9-EMD MilliporeFor drying organic phase.
Diethyl Ether(C₂H₅)₂O60-29-7ACS Grade-For extraction.
HexanesC₆H₁₄110-54-3ACS Grade-For chromatography.
Ethyl AcetateCH₃COOC₂H₅141-78-6ACS Grade-For chromatography.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Experimental Protocol

Reaction Setup
  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel.

  • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon to prevent moisture contamination.

  • In a fume hood, add anhydrous aluminum chloride (1.2 equivalents) to the reaction flask.

  • Add anhydrous dichloromethane (100 mL) to the flask to create a suspension.

Acylation Reaction
  • Cool the suspension of aluminum chloride in dichloromethane to 0 °C using an ice bath.

  • In a separate beaker, prepare a solution of 2,3-dimethylpyrazine (1.0 equivalent) and acetic anhydride (1.1 equivalents) in anhydrous dichloromethane (50 mL).

  • Transfer this solution to the addition funnel.

  • Add the solution of 2,3-dimethylpyrazine and acetic anhydride dropwise to the stirred suspension of aluminum chloride over a period of 30-45 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Workup and Purification
  • After the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of crushed ice, followed by cold water (100 mL). Caution: This is an exothermic process and may release HCl gas. Perform this step in a well-ventilated fume hood.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) until the effervescence ceases, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 9:1 to 7:3) to afford the pure 1-(5,6-Dimethylpyrazin-2-yl)ethanone.

Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Reagents: 2,3-Dimethylpyrazine Acetic Anhydride AlCl3 DCM glassware Dry Glassware Assembly reagents->glassware addition Dropwise Addition at 0 °C glassware->addition reflux Reflux (4-6 h) addition->reflux quench Quench with Ice/Water reflux->quench extract Extraction with DCM quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify characterization Characterization: NMR Mass Spectrometry purify->characterization

Caption: Overall workflow for the synthesis of 1-(5,6-Dimethylpyrazin-2-yl)ethanone.

Characterization

The identity and purity of the synthesized 1-(5,6-Dimethylpyrazin-2-yl)ethanone should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazine ring protons and the methyl and acetyl protons. The chemical shifts, splitting patterns, and integration values should be consistent with the target structure.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule, including the carbonyl carbon of the acetyl group.

Computational methods, such as Density Functional Theory (DFT), can be used to predict NMR chemical shifts to aid in the characterization of novel compounds.[4][5]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the product. The molecular ion peak should correspond to the calculated molecular weight of C₈H₁₀N₂O (150.18 g/mol ).

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times.[6][7]

  • Acetic Anhydride: Corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

  • Aluminum Chloride: Reacts violently with water. It is corrosive and can cause severe burns. Handle in a dry environment and avoid contact with skin and eyes.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Use only in a fume hood and avoid inhalation.

  • Quenching: The quenching of the reaction with water is highly exothermic and releases HCl gas. This step must be performed slowly and with extreme caution in a fume hood.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Incomplete reactionExtend the reflux time and monitor by TLC.
Deactivation of catalyst by moistureEnsure all glassware is dry and use anhydrous solvents and reagents.
Poor quality reagentsUse freshly opened or purified reagents.
Multiple products observed by TLC Side reactionsOptimize the reaction temperature and addition rate.
Isomer formationCareful purification by column chromatography may be required to separate isomers.
Difficulty in purification Co-eluting impuritiesTry a different solvent system for column chromatography.
Product instability on silica gelConsider using a different stationary phase (e.g., alumina) or deactivating the silica gel with triethylamine.

Characterization Workflow

CharacterizationFlow start Purified Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry start->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis final_product Confirmed 1-(5,6-Dimethylpyrazin-2-yl)ethanone data_analysis->final_product

Caption: Logical flow for the characterization of the synthesized product.

References

  • Eureka | Patsnap. (n.d.). Method for synthesizing 2-acetyl pyrazine.
  • Google Patents. (n.d.). CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.
  • National Institutes of Health. (n.d.). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone.
  • ACS Publications. (2025). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters.
  • Google Patents. (n.d.). EP3122713B1 - Process for the production of 1-(5,5-dimethylcyclohex-1-en-1-yl)ethanone and ....
  • Sciencemadness.org. (2020). Pyrazine Synthesis?
  • Journal of Electrochemistry. (n.d.). Electrochemical Synthesis of Acetylpyrazine.
  • ISSN: 2277–4998. (2021). Pyrazine and its derivatives- synthesis and activity-a review.
  • Organic Syntheses Procedure. (n.d.). 3,5-dimethylpyrazole.
  • ACS Sustainable Chemistry & Engineering. (n.d.). Biobased Pyrazine-Containing Polyesters.
  • ResearchGate. (2012). 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis.
  • National Institutes of Health. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase.
  • National Institutes of Health. (2024). Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration.
  • ResearchGate. (2026). (PDF) Review on the Synthesis of Pyrazine and Its Derivatives.
  • ChemScene. (n.d.). 13925-07-0 | 2-Ethyl-3,5-dimethylpyrazine,mixtureofisomers.
  • Echemi. (n.d.). Pyrazine SDS, 290-37-9 Safety Data Sheets.
  • ACS Publications. (n.d.). Chemistry of Pyrazine and Its Derivatives. V. Acylation and Alkylation of 2,6-Dimethylpyrazine and Certain Other Pyrazine Derivatives1. The Journal of Organic Chemistry.
  • MDPI. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory.
  • ResearchGate. (2025). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory.
  • PubMed Central. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives.
  • National Institutes of Health. (n.d.). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species.
  • Santa Cruz Biotechnology. (n.d.). 3,5-Dimethyl-2-ethylpyrazine | CAS 13925-07-0.
  • YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation.
  • Merck Millipore. (n.d.). Pyrazine CAS 290-37-9 | 807064.
  • Sciforum. (2021). Synthesis of a novel series of substituted1-(3,6-dimethyl-4- phe- nyl-1 H-indazol-5-yl) ethan-1-one derivatives and evaluations.
  • RIFM. (2023). RIFM fragrance ingredient safety assessment, 3-ethyl-2,6-dimethylpyrazine, CAS Registry Number 13925-07-0.
  • The Good Scents Company. (n.d.). 2-acetyl-3,5-dimethyl pyrazine, 54300-08-2.
  • CymitQuimica. (n.d.). CAS 13925-07-0: 2-Ethyl-3,5-dimethylpyrazine.
  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • The Good Scents Company. (n.d.). 3,5-cocoa pyrazine, 13925-07-0.
  • PubMed. (n.d.). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient.
  • Scribd. (n.d.). Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis | PDF.

Sources

Application Notes and Protocols for 1-(5,6-Dimethylpyrazin-2-yl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Versatile Pyrazine Scaffold

The pyrazine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Within this privileged class of heterocycles, 1-(5,6-Dimethylpyrazin-2-yl)ethanone emerges as a particularly promising, yet underexplored, building block for drug discovery. Its structure, featuring a reactive acetyl group and a dimethylated pyrazine ring, offers multiple avenues for chemical modification, enabling the synthesis of diverse compound libraries for biological screening. The methyl groups on the pyrazine ring can influence the molecule's lipophilicity and metabolic stability, while the acetyl moiety serves as a versatile handle for a variety of chemical transformations.

This guide provides a detailed exploration of the potential applications of 1-(5,6-Dimethylpyrazin-2-yl)ethanone in medicinal chemistry. It is designed to empower researchers with both the conceptual framework and the practical protocols needed to leverage this compound in the synthesis of novel bioactive agents. The methodologies described herein are grounded in established synthetic principles for analogous pyrazinyl ketones and are presented with the scientific rigor required for reproducible and meaningful drug discovery efforts.

Core Synthetic Applications: Building Diverse Heterocyclic Libraries

The true value of 1-(5,6-Dimethylpyrazin-2-yl)ethanone in medicinal chemistry lies in its utility as a versatile starting material for the construction of more complex heterocyclic systems. The acetyl group is the primary site of reactivity, allowing for a range of classical organic reactions to append new ring systems and functional groups.

Synthesis of Pyrazinyl-Chalcones: Key Intermediates for Bioactive Compounds

The Claisen-Schmidt condensation of 1-(5,6-Dimethylpyrazin-2-yl)ethanone with various aromatic or heteroaromatic aldehydes provides a straightforward and efficient route to a diverse library of pyrazinyl-chalcones. These α,β-unsaturated ketones are not only bioactive in their own right but also serve as crucial intermediates for the synthesis of a wide array of heterocyclic compounds.[1][2]

Protocol 1: General Procedure for the Synthesis of 1-(5,6-Dimethylpyrazin-2-yl)-3-(aryl)prop-2-en-1-ones (Pyrazinyl-Chalcones)

Rationale: This protocol utilizes a base-catalyzed aldol condensation followed by dehydration to form the chalcone backbone. The choice of base and solvent can be optimized for specific aldehydes to maximize yield and purity.

Materials:

  • 1-(5,6-Dimethylpyrazin-2-yl)ethanone

  • Substituted aromatic or heteroaromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (10-20%)

  • Glacial acetic acid

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 1-(5,6-Dimethylpyrazin-2-yl)ethanone (1.0 eq) in ethanol.

  • To this solution, add the desired aromatic or heteroaromatic aldehyde (1.0-1.2 eq).

  • While stirring at room temperature, slowly add the aqueous NaOH or KOH solution dropwise.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with glacial acetic acid to a pH of ~6.

  • The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then washed with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to afford the pure pyrazinyl-chalcone.

Characterization:

  • The structure of the synthesized chalcones should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of Chalcone Synthesis Workflow:

chalcone_synthesis start 1-(5,6-Dimethylpyrazin-2-yl)ethanone + Aryl Aldehyde reaction Claisen-Schmidt Condensation (Stirring at RT, 2-4h) start->reaction reagents Ethanol, aq. NaOH/KOH reagents->reaction workup Acidification with Acetic Acid & Precipitation on Ice reaction->workup purification Filtration & Recrystallization workup->purification product Pyrazinyl-Chalcone purification->product

Caption: Workflow for Pyrazinyl-Chalcone Synthesis.

From Chalcones to Bioactive Heterocycles: Pyrazolines and Pyrimidinethiones

The synthesized pyrazinyl-chalcones are versatile precursors for a variety of heterocyclic systems with known pharmacological relevance. Two prominent examples are the synthesis of pyrazolines and pyrimidinethiones.

Pyrazoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The reaction of chalcones with hydrazine hydrate is a classical and efficient method for the synthesis of pyrazolines.[4]

Protocol 2: Synthesis of 4,5-Dihydro-5-(aryl)-3-(5,6-dimethylpyrazin-2-yl)-1H-pyrazoles (Pyrazinyl-Pyrazolines)

Rationale: This protocol involves the cyclocondensation of the α,β-unsaturated ketone (chalcone) with hydrazine hydrate. The reaction proceeds via a Michael addition of the hydrazine followed by an intramolecular cyclization and dehydration.

Materials:

  • Pyrazinyl-chalcone (from Protocol 1)

  • Hydrazine hydrate (80-99%)

  • Ethanol or Glacial acetic acid

  • Standard laboratory glassware with reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the pyrazinyl-chalcone (1.0 eq) in ethanol or glacial acetic acid.

  • Add hydrazine hydrate (1.5-2.0 eq) to the solution.

  • Reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, collect it by vacuum filtration. If not, pour the mixture into ice-cold water to induce precipitation.

  • Wash the collected solid with cold water and then a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Characterization:

  • Confirm the structure of the synthesized pyrazolines using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Pyrimidine and its fused derivatives are another class of heterocycles with significant importance in medicinal chemistry, exhibiting a broad range of biological activities. Pyrimidinethiones, in particular, have been investigated for their antimicrobial properties.[5] These can be synthesized from chalcones by reaction with thiourea.

Protocol 3: Synthesis of 4-(Aryl)-6-(5,6-dimethylpyrazin-2-yl)pyrimidine-2(1H)-thiones (Pyrazinyl-Pyrimidinethiones)

Rationale: This protocol describes the base-catalyzed condensation of a chalcone with thiourea to form the pyrimidinethione ring system. The reaction is a variation of the Biginelli reaction.

Materials:

  • Pyrazinyl-chalcone (from Protocol 1)

  • Thiourea

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Deionized water

  • Standard laboratory glassware with reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the pyrazinyl-chalcone (1.0 eq) and thiourea (1.5 eq) in ethanol.

  • To this solution, add a solution of potassium hydroxide (2.0 eq) in ethanol.

  • Reflux the reaction mixture for 6-10 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify the mixture with dilute HCl to a pH of ~6.

  • The precipitated solid is collected by vacuum filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Characterization:

  • The structure of the synthesized pyrimidinethiones should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of Heterocycle Synthesis from Chalcones:

heterocycle_synthesis cluster_pyrazoline Pyrazoline Synthesis cluster_pyrimidinethione Pyrimidinethione Synthesis chalcone Pyrazinyl-Chalcone reaction1 Cyclocondensation (Reflux, 4-8h) chalcone->reaction1 reaction2 Cyclocondensation (Reflux, 6-10h) chalcone->reaction2 reagent1 Hydrazine Hydrate Ethanol/Acetic Acid reagent1->reaction1 product1 Pyrazinyl-Pyrazoline reaction1->product1 reagent2 Thiourea, KOH Ethanol reagent2->reaction2 product2 Pyrazinyl-Pyrimidinethione reaction2->product2

Caption: Synthetic pathways from Pyrazinyl-Chalcones.

Biological Evaluation and Potential Therapeutic Targets

While direct biological data for derivatives of 1-(5,6-Dimethylpyrazin-2-yl)ethanone is not yet available in the public domain, the classes of compounds that can be synthesized from it have well-documented pharmacological activities. The following table summarizes the potential biological activities of the synthesized compound classes based on literature for analogous structures.

Compound ClassPotential Biological ActivitiesRepresentative References
Pyrazinyl-ChalconesAntimicrobial, Antifungal, Anticancer[1][6][7]
Pyrazinyl-PyrazolinesAntimicrobial, Anti-inflammatory, Anticancer[3][8]
Pyrazinyl-PyrimidinethionesAntimicrobial, Anticancer[9][10]

It is imperative that any newly synthesized compounds undergo rigorous in vitro and in vivo screening to determine their specific biological activities and therapeutic potential.

Conclusion and Future Directions

1-(5,6-Dimethylpyrazin-2-yl)ethanone represents a valuable and versatile scaffold for the development of novel therapeutic agents. The synthetic protocols outlined in this guide provide a solid foundation for the creation of diverse libraries of pyrazinyl-chalcones and their subsequent conversion into a variety of medicinally relevant heterocyclic systems. The exploration of the biological activities of these novel compounds could lead to the discovery of new drug candidates with improved efficacy and safety profiles. Future research should focus on the synthesis of a broad range of derivatives and their systematic evaluation against a panel of biological targets to unlock the full therapeutic potential of this promising chemical entity.

References

  • Patole, S. S. (n.d.). Synthesis of Pyrazole Derivatives A Review. IJFMR. Retrieved from [Link]

  • Gendron, T. (2016). Synthesis of Pyrazoline Derivatives from Chalcones. Capstone, The UNC Asheville Journal of Undergraduate Scholarship. Retrieved from [Link]

  • Bousba, D., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7214.
  • Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity.
  • Kumar, R., et al. (2024). Novel Pyrazole Based Chalcones Synthesis Spectral Characterization And Biological Evaluation. Journal of Applied Bioanalysis, 10(1), 1-13.
  • Patel, K. D., et al. (2010). Synthesis of Chalcones, Pyrazolines, Amino Pyrimidines and Pyrimidinethiones as Antibacterial Agents. E-Journal of Chemistry, 7(4), 1345-1352.
  • Kumar, P., et al. (2017). Synthesis and Biological Evaluation of Pyrimidine Derivatives Via Pyrrolyl Chalcones. Research Journal of Pharmacy and Technology, 10(9), 2963-2967.
  • Reddy, G. K., et al. (2017). Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. MedChemComm, 8(8), 1643-1654.
  • CN108822047A - Method for synthesizing 2-acetyl pyrazine. (2018).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5- a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules, 28(2), 738.
  • Kucerova-Chlupacova, M., et al. (2016). Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. Molecules, 21(3), 319.
  • CN108822047B - Synthesis method of natural 2-acetylpyrazine. (2021).
  • Erkin, A. V., et al. (2004). Synthesis of 2-(Pyrazol-1-yl)pyrimidine Derivatives by Cyclocondensation of Ethyl Acetoacetate (6-Methyl-4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone with Aromatic Aldehydes. Russian Journal of General Chemistry, 74(3), 466-471.
  • Abdel-Wahab, B. F., et al. (2017). Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. International Journal of Molecular Sciences, 18(12), 2686.
  • Abdel-Wahab, B. F., et al. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase. Semantic Scholar. Retrieved from [Link]

  • Raut, B. (2020, October 28). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP [Video]. YouTube.
  • Solankee, A., et al. (2008). SYNTHESIS AND STUDIES OF CHALCONES AND ITS CYANOPYRIDINE AND ACETYL PYRAZOLINE DERIVATIVES. Rasayan Journal of Chemistry, 1(3), 591-595.
  • Lee, S., et al. (2022). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife, 11, e76941.
  • Kucerova-Chlupacova, M., et al. (2016). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Molecules, 21(11), 1459.
  • El-Shehry, M. F., et al. (2010). Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives. Journal of Saudi Chemical Society, 14(3), 323-327.
  • Lee, S., et al. (2022). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife, 11, e76941.
  • LibreTexts Chemistry. (2023, October 29). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • Sari, Y., et al. (2022). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. ALCHEMY Jurnal Penelitian Kimia, 18(2), 203-214.
  • Abdel-Aziz, A. A.-M., et al. (2022). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules, 27(23), 8503.
  • Usman, M., et al. (2022). Synthesis, characterization, docking study and biological evaluation of new chalcone, pyrazoline, and pyrimidine derivatives as potent antimalarial compounds. Arabian Journal of Chemistry, 15(1), 103494.
  • McMurry, J. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. In Organic Chemistry.
  • Organic & Medicinal Chemistry by Dr. Ranajit Dey. (2021, January 13). #Chalcone synthesis #aldol condensation#Organic Synthesis#Equivalent Calculation#Medicinal Chemistry [Video]. YouTube.
  • Robert, J. L. (1948). The action of hydrazine, methylhydrazine and dimethylhydrazine on some halogenonitrobenzenes. Recueil des Travaux Chimiques des Pays-Bas, 67(1), 3-14.

Sources

High-performance liquid chromatography (HPLC) method for pyrazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazine derivatives represent a diverse class of heterocyclic nitrogenous compounds critical to the pharmaceutical (e.g., Pyrazinamide, Bortezomib) and flavor industries (alkylpyrazines). Their analysis is frequently complicated by two primary factors: high polarity leading to poor retention on standard C18 phases, and basic nitrogen interactions with residual silanols causing severe peak tailing.

This guide provides a modular approach to method development, offering optimized protocols for Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), supported by mechanistic insights into column chemistry and pH control.

Chemical Context & Challenges

To develop a robust method, one must understand the analyte's behavior in solution.

  • The Basicity Challenge: The pyrazine ring contains two nitrogen atoms in the 1,4-positions.[1] While pyrazine itself is a very weak base (

    
    ), substituted derivatives (especially aminopyrazines) can have higher 
    
    
    
    values. At neutral pH, these nitrogens can interact with acidic silanols (
    
    
    ) on the silica support, resulting in non-Gaussian peak shapes (tailing).
  • The Polarity Challenge: Many pyrazine metabolites (e.g., Pyrazinoic acid) are highly hydrophilic. On a standard C18 column with >5% organic solvent, these often elute in the void volume (

    
    ), preventing quantification.
    
Visual 1: Method Selection Decision Tree

Caption: Logical workflow for selecting the appropriate stationary phase based on pyrazine derivative properties.

MethodSelection Start Start: Analyte Assessment LogP Check LogP / Polarity Start->LogP Hydrophobic Hydrophobic (LogP > 1) LogP->Hydrophobic Alkylpyrazines (Flavors) Hydrophilic Hydrophilic (LogP < 0) LogP->Hydrophilic Metabolites/Drugs (PZA, Pyrazinoic Acid) C18 Standard C18 (End-capped) Hydrophobic->C18 General Phenyl Phenyl-Hexyl (For Isomers) Hydrophobic->Phenyl Pi-Pi Selectivity Required AQ_C18 Polar-Embedded C18 (100% Aqueous stable) Hydrophilic->AQ_C18 Moderate Polarity HILIC HILIC Mode (Amide or Bare Silica) Hydrophilic->HILIC High Polarity (Void Volume Elution)

Protocol A: Pharmaceutical Impurity Profiling (RP-HPLC)

Target: Pyrazinamide (PZA) and related impurities. Mechanism: Ion-Suppression Reversed-Phase. Rationale: By maintaining a mobile phase pH significantly below the


 of surface silanols (pH < 3.0), we suppress the ionization of the silica surface, reducing secondary interactions.
Experimental Conditions
ParameterSetting
Column C18, Base-Deactivated (e.g., 4.6 × 250 mm, 5 µm)
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate (

), pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 268 nm (λ max for Pyrazinamide)
Injection Vol 10 - 20 µL
Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Comment
0.0955Initial hold for polar retention
5.0955Isocratic hold
15.05050Elute hydrophobic impurities
20.05050Wash
21.0955Re-equilibration
30.0955Ready for next injection

Critical Note: Do not use 100% aqueous buffer on standard C18 columns to prevent "phase collapse" (dewetting). If 0% organic is required, use a "Polar-Embedded" or "AQ" type C18 column.

Protocol B: Highly Polar Metabolites (HILIC)

Target: Pyrazinoic acid, Hydroxypyrazines, and highly polar metabolites. Mechanism: Partitioning into a water-enriched layer on the stationary phase surface.[2][3] Rationale: These compounds elute too quickly on C18. HILIC provides retention and alternative selectivity (elution order is generally reversed compared to C18).

Experimental Conditions
ParameterSetting
Column HILIC Amide or Zwitterionic (HILIC-Z) (2.1 × 100 mm, 1.9 µm or 2.7 µm)
Mobile Phase A 200 mM Ammonium Formate (pH 3.0) in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min (for 2.1mm ID)
Temperature 30°C
Sample Diluent 90:10 Acetonitrile:Buffer (Critical: Sample must be in high organic)
Isocratic Method
  • Composition: 90% B / 10% A

  • Buffer Strength: The final buffer concentration in the column is 20 mM (10% of 200mM). This high ionic strength is crucial in HILIC to shield electrostatic repulsion between charged analytes and the stationary phase.

Why Ammonium Formate? It is volatile (MS-compatible) and soluble in high concentrations of acetonitrile, unlike phosphate buffers which will precipitate.

Troubleshooting & Scientific Validation

The "Silanol Effect" & Peak Tailing

If pyrazine peaks exhibit tailing factors (


) > 1.5, it is likely due to the interaction between the basic nitrogen of the pyrazine and acidic silanols.

Visual 2: Troubleshooting Logic Flow Caption: Diagnostic workflow for resolving peak tailing in nitrogenous heterocycles.

Troubleshooting Problem Problem: Peak Tailing (Tf > 1.5) CheckPH Step 1: Check pH Problem->CheckPH LowPH Is pH < 3.0? CheckPH->LowPH Action1 Lower pH to 2.5-3.0 (Suppresses Silanols) LowPH->Action1 No CheckCol Step 2: Check Column Type LowPH->CheckCol Yes OldCol Standard Silica? CheckCol->OldCol Action2 Switch to Base-Deactivated or Hybrid Particle Column OldCol->Action2 Yes CheckBuffer Step 3: Check Buffer Strength OldCol->CheckBuffer No Action3 Increase Buffer Conc. (e.g., 10mM -> 25mM) CheckBuffer->Action3

System Suitability Criteria (Acceptance Limits)

To ensure the method is trustworthy (E-E-A-T), every run must meet these criteria before data release:

ParameterLimitRationale
Precision (RSD) ≤ 2.0% (n=5)Ensures consistent injector/pump performance.
Tailing Factor (

)
≤ 1.5Indicates minimal secondary interactions.
Resolution (

)
> 2.0Ensures baseline separation between critical pairs.
Theoretical Plates (

)
> 2000Verifies column efficiency.

References

  • United States Pharmacopeia (USP). Monograph for Pyrazinamide. USP-NF. (Standard C18 phosphate method basis).

  • Dolan, J. W. (2021). Troubleshooting Peak Shape Problems in HPLC. LCGC North America.[4] (Authoritative guide on tailing mechanisms).

  • Agilent Technologies. HILIC-Z Separation for Polar Analytes. Application Note 5994-5936EN. (Source for Zwitterionic HILIC protocols).

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. (Seminal paper on HILIC mechanisms).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience.

Sources

Application Note & Protocol: High-Sensitivity Analysis of Pyrazine Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazines are a critical class of heterocyclic aromatic compounds that significantly contribute to the desirable roasted, nutty, and cocoa-like aromas in various food products, pharmaceuticals, and consumer goods. Their formation, often through Maillard reactions during thermal processing, and their potent sensory impact at trace levels necessitate a highly sensitive and selective analytical method for their identification and quantification. This document provides a comprehensive guide to the analysis of pyrazine compounds using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causal reasoning behind methodological choices, from sample preparation to data interpretation, and provide detailed, validated protocols for researchers, scientists, and quality control professionals.

Introduction: The Significance of Pyrazine Analysis

Pyrazines are nitrogen-containing heterocyclic compounds that play a pivotal role in the flavor and aroma profiles of a vast array of consumer and industrial products. They are widely used as food additives and fragrances.[1] The versatility of the pyrazine structure allows for numerous derivatives, such as alkylpyrazines (substituted with methyl, ethyl, etc.), which are key contributors to the characteristic aromas of coffee, cocoa, roasted nuts, and cooked meats.[2][3]

Given their potent odor activity values (OAVs), even minute concentrations of pyrazines can profoundly influence the sensory profile of a product. Therefore, the ability to accurately identify and quantify these compounds is paramount in:

  • Food Science & Quality Control: Ensuring product consistency, optimizing roasting processes, and detecting off-flavors.

  • Pharmaceutical Development: Monitoring pyrazine impurities or their use as intermediates in active pharmaceutical ingredient (API) synthesis.

  • Environmental Analysis: Assessing their presence as potential markers in environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the most widely applied and definitive analytical technique for this purpose.[1][3] Its superior chromatographic resolution effectively separates complex mixtures of volatile pyrazine isomers, while the mass spectrometer provides unambiguous identification based on mass-to-charge ratio and fragmentation patterns.

Principle of the Method: A Synergistic Approach

The GC-MS methodology hinges on two core principles: the separation of volatile compounds by gas chromatography and their subsequent identification and quantification by mass spectrometry.

  • Gas Chromatography (GC): The sample extract is injected into a heated inlet, where the pyrazines are vaporized. An inert carrier gas (typically helium) sweeps the vaporized analytes onto a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation is achieved based on the differential partitioning of pyrazines between the mobile carrier gas and the stationary phase. Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster, resulting in distinct retention times.

  • Mass Spectrometry (MS): As each separated pyrazine elutes from the GC column, it enters the ion source of the mass spectrometer. Here, high-energy electrons (typically at 70 eV) bombard the molecules, causing them to ionize and fragment in a reproducible manner.[4] These charged fragments are then sorted by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio. The detector records the abundance of each fragment, generating a unique mass spectrum that serves as a chemical "fingerprint" for that specific pyrazine.

Part 1: Sample Preparation - The Critical First Step

Proper sample preparation is arguably the most critical determinant of analytical accuracy and sensitivity.[5] The primary goal is to efficiently extract and concentrate the volatile pyrazines from the sample matrix while minimizing interferences. The choice of technique is dictated by the sample matrix (solid, liquid, oil) and the target concentration levels.

Workflow for Pyrazine Analysis

Pyrazine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Raw Sample (e.g., Coffee Beans, Yeast Extract) Extraction Extraction / Isolation (HS-SPME, LLE, SDE) Sample->Extraction Concentration Concentration & Solvent Exchange (if needed) Extraction->Concentration GC_MS GC-MS Analysis Concentration->GC_MS Data_Acq Data Acquisition (TIC, Scan/SIM Mode) GC_MS->Data_Acq Identification Compound Identification (Mass Spectra, Ret. Index) Data_Acq->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Overall workflow for GC-MS analysis of pyrazines.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, highly effective technique for extracting volatile and semi-volatile compounds from various matrices. It is particularly well-suited for pyrazine analysis in food and beverage samples.[2][6] The technique relies on the equilibrium of analytes between the sample, the headspace (gas phase) above the sample, and a coated fiber.[7]

Causality: Heating the sample increases the vapor pressure of the pyrazines, driving them into the headspace. The SPME fiber, coated with a specific polymer, adsorbs these compounds. The choice of fiber coating is critical; a multi-phase coating like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often selected for its broad-range affinity for volatiles, including pyrazines.[8]

Step-by-Step Protocol (Example: Roasted Coffee Beans):

  • Sample Weighing: Accurately weigh 2.0 g of finely ground coffee beans into a 20 mL headspace vial.

  • Internal Standard: Add 10 µL of an internal standard solution (e.g., 2-methyl-3-heptylpyrazine in methanol) to allow for accurate quantification.

  • Salting Out (Optional but Recommended): Add 1.0 g of sodium chloride (NaCl). This increases the ionic strength of any aqueous phase, reducing the solubility of pyrazines and promoting their transfer into the headspace.[9]

  • Vial Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • Incubation/Equilibration: Place the vial in a heating block or autosampler agitator set to 65°C for 30 minutes. This allows the sample to reach thermal equilibrium.[10]

  • Extraction: Expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 65°C with agitation.[8][10]

  • Desorption: Immediately transfer the fiber to the GC inlet, heated to 270°C, for 5 minutes to ensure complete thermal desorption of the pyrazines onto the GC column.[10]

Part 2: GC-MS Instrumentation & Method Parameters

The careful selection of GC and MS parameters is essential for achieving the required separation and sensitivity.

Choosing the Right GC Column

The stationary phase of the GC column is the primary factor determining selectivity.[11] For a general-purpose screening of alkylpyrazines, a non-polar or mid-polar column is often the best starting point.

  • Non-Polar Columns (e.g., DB-5ms, Rtx-1): These columns, typically composed of 5% phenyl / 95% dimethylpolysiloxane, separate compounds primarily by their boiling points. They are robust and provide excellent separation for a wide range of pyrazines.[2][4]

  • Polar Columns (e.g., SUPELCOWAX 10, ZB-WAXplus): These polyethylene glycol (PEG) phase columns are used when enhanced separation of more polar pyrazines or specific isomers is required.[1][10] They separate based on a combination of boiling point and polarity.

Causality: The "like dissolves like" principle applies. A non-polar column will better retain non-polar analytes, while a polar column will have stronger interactions with polar analytes, increasing their retention times and potentially resolving them from other compounds.

Typical GC-MS Method Parameters

The following table provides a validated starting point for pyrazine analysis. These parameters should be optimized for the specific instrument and application.

Parameter Setting Rationale / Expert Insight
GC System Agilent 8890 GC or equivalentHigh-performance system with precise temperature and flow control.
MS System Agilent 5977B MSD or equivalentProvides excellent sensitivity and spectral fidelity.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA workhorse column offering a good balance of resolution and analysis time.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas providing good efficiency. Constant flow ensures stable retention times.
Inlet Splitless Mode, 270°CSplitless mode ensures maximum transfer of analytes to the column for trace analysis. High temperature ensures rapid vaporization.
Oven Program 40°C (hold 2 min), ramp 5°C/min to 240°C (hold 5 min)The initial hold allows for good peak shape of very volatile compounds. The ramp separates pyrazines by boiling point. The final hold ensures all compounds elute.
MS Transfer Line 280°CPrevents cold spots and condensation of analytes before they reach the ion source.
Ion Source Electron Ionization (EI), 70 eV, 230°CStandard ionization energy for creating reproducible fragmentation patterns and enabling library matching.
Mass Analyzer QuadrupoleRobust and reliable for routine analysis.
Acquisition Mode Full Scan (m/z 40-350)Acquires the full mass spectrum, essential for identifying unknown pyrazines and confirming known ones.

Part 3: Data Analysis - From Signal to Result

Compound Identification

A multi-faceted approach is required for confident pyrazine identification. Relying solely on a single piece of evidence can lead to misidentification, as many alkylpyrazine isomers have very similar mass spectra.[1][3]

  • Mass Spectral Matching: The acquired mass spectrum of an unknown peak is compared against a reference library, such as the NIST Mass Spectral Library. A high match factor (>800) provides a tentative identification.

  • Retention Index (RI): The retention time of the analyte is compared to those of n-alkanes run under the identical GC conditions. The calculated RI value is then compared to published databases for specific columns.[1] This is a crucial step for differentiating positional isomers.[3]

  • Confirmation with Standards: The most definitive method is to inject an authentic chemical standard of the suspected pyrazine and confirm that both the retention time and the mass spectrum match perfectly.

Pyrazine Fragmentation: Pyrazines typically show a prominent molecular ion (M+) peak.[12] Characteristic fragmentation involves the loss of HCN (27 Da), alkyl radicals (e.g., CH3•, 15 Da), or ring cleavage. Analyzing these patterns helps confirm the pyrazine core structure and the nature of its substituents.[13][14]

Quantification

For quantitative analysis, an internal standard calibration is the preferred method. A known amount of an internal standard (a compound not present in the sample but chemically similar to the analytes) is added to every sample, calibrator, and blank.

Protocol 2: Creating a Calibration Curve

  • Prepare a series of calibration standards containing known concentrations of the target pyrazines spanning the expected sample concentration range.

  • Add a constant, known amount of the internal standard to each calibrator.

  • Analyze each calibrator using the established GC-MS method.

  • For each pyrazine, plot the ratio of its peak area to the internal standard's peak area against its concentration.

  • Perform a linear regression on the data points. The resulting equation (y = mx + c) and correlation coefficient (R² > 0.99) are used to calculate the concentration of pyrazines in unknown samples.[6]

Method Validation & Trustworthiness

A protocol is only trustworthy if it is validated. Key validation parameters include:

  • Linearity: Assessed from the calibration curve (R² > 0.99).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.

  • Precision: Assessed by repeatedly analyzing a single sample (repeatability) and on different days (reproducibility). Results are expressed as Relative Standard Deviation (%RSD), which should typically be <15%.

  • Accuracy: Determined by analyzing a spiked sample with a known amount of pyrazine and calculating the percent recovery. Recoveries between 80-120% are generally considered acceptable.[6]

Visualization of Key Relationships

GC_Parameter_Effects cluster_params GC Parameters cluster_outcomes Analytical Outcomes OvenRamp Oven Temp Ramp Rate Resolution Resolution OvenRamp->Resolution Slower = Better AnalysisTime Analysis Time OvenRamp->AnalysisTime Slower = Longer ColumnLength Column Length ColumnLength->Resolution Longer = Better ColumnLength->AnalysisTime Longer = Longer FilmThickness Stationary Phase Film Thickness FilmThickness->Resolution Thicker = Better (for volatiles) Retention Analyte Retention FilmThickness->Retention Thicker = Higher

Caption: Relationship between GC parameters and analytical outcomes.

References

  • ResolveMass Laboratories Inc. (2025). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Available at: [Link]

  • University of California, Davis - Mass Spectrometry Facility. Sample Preparation Guidelines for GC-MS. Available at: [Link]

  • Nuraini, A., et al. (n.d.). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. Neliti. Available at: [Link]

  • Goh, V. V., & Philip, K. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Available at: [Link]

  • Pott, D. M., et al. (2023). SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview. JoVE. Available at: [Link]

  • Request PDF. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate. Available at: [Link]

  • Zha, M., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. National Center for Biotechnology Information. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Lojzova, L., et al. (2009). Alternative GC–MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta. Available at: [Link]

  • Saad, E. F., et al. (n.d.). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN102095809A - Analysis method for detecting pyrazine compounds in beer.
  • Liu, S., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). PubMed. Available at: [Link]

  • Request PDF. (n.d.). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Analytical methods for pyrazine detection. Available at: [Link]

  • NIST. (n.d.). Pyrazine, methyl-. NIST WebBook. Available at: [Link]

  • Ali, A. A. A. (2015). A Review on Analytical Methods for Piperazine Determination. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Wang, Y., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. MDPI. Available at: [Link]

  • Romanello, D. (2025). Guide to Choosing a GC Column. Phenomenex. Available at: [Link]

  • Request PDF. (n.d.). Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS). ResearchGate. Available at: [Link]

  • Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • Agilent. (n.d.). Agilent J&W GC Column Selection Guide. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for Investigating the Antimicrobial and Antifungal Properties of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide is intended for researchers, scientists, and drug development professionals interested in exploring the antimicrobial and antifungal potential of pyrazine derivatives. Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold in medicinal chemistry, giving rise to a vast array of derivatives with diverse biological activities.[1] This document provides an in-depth exploration of their applications in combating microbial infections, complete with detailed experimental protocols and an analysis of their structure-activity relationships and mechanisms of action.

Introduction: The Promise of Pyrazine Derivatives in an Era of Antimicrobial Resistance

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Pyrazine derivatives have emerged as a promising class of compounds due to their wide spectrum of pharmacological effects, including significant antibacterial and antifungal activities.[2][3] Notably, the well-established anti-tubercular drug Pyrazinamide (PZA) is a pyrazine derivative, highlighting the clinical potential of this chemical class.[4] This guide will delve into the scientific rationale behind investigating pyrazine derivatives as antimicrobial and antifungal agents, offering practical, field-proven methodologies for their evaluation.

Key Classes of Antimicrobial Pyrazine Derivatives and Their Activities

Several classes of pyrazine derivatives have demonstrated notable antimicrobial and antifungal properties. The following sections provide an overview of some of the most studied classes, with a summary of their activities presented in Table 1.

Quinoxaline Derivatives

Quinoxalines, which feature a benzene ring fused to a pyrazine ring, are a significant class of pyrazine derivatives with a broad range of biological activities, including potent antimicrobial and antifungal effects.[5] Synthetic quinoxaline moieties are integral components of several antibiotics, such as echinomycin and levomycin, which are known to be effective against Gram-positive bacteria.[6]

Pyrazine-2-Carboxylic Acid Derivatives

Derivatives of pyrazine-2-carboxylic acid have been extensively investigated for their antimicrobial properties.[4][7] Modifications to the carboxylic acid group, such as the formation of hydrazides and their subsequent condensation with various aldehydes, have yielded compounds with potent activity against both Gram-positive and Gram-negative bacteria.[8]

Triazolo[4,3-a]pyrazine Derivatives

The fusion of a triazole ring to the pyrazine scaffold has resulted in the development of triazolo[4,3-a]pyrazine derivatives with significant antibacterial activity. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting activity comparable to first-line antibiotics like ampicillin.

Data Presentation: Antimicrobial and Antifungal Activity of Selected Pyrazine Derivatives

The following table summarizes the in vitro antimicrobial and antifungal activity of various pyrazine derivatives reported in the literature, providing a comparative overview of their potential.

Derivative ClassSpecific Compound Example(s)Target Organism(s)Activity (MIC in µg/mL)Reference(s)
Quinoxaline Derivatives Symmetrically disubstituted quinoxalinesStaphylococcus aureus, Bacillus subtilis, Escherichia coliDisplayed significant antibacterial activity[9]
Compound 5kAcidovorax citrulliGood antibacterial activity[10][11]
Compounds 5j and 5tRhizoctonia solaniEC50: 8.54 and 12.01 (superior to azoxystrobin)[10][11]
Pyrazine-2-Carboxylic Acid Derivatives (4-(6-aminopyrimidin-4-yl) piperazin-1-yl) (5-methylpyrazin-2-yl) methanone (P4)Candida albicans3.125[7]
(4-(6-aminopyrimidin-4-yl) piperazin-1-yl) (5-methylpyrazin-2-yl) methanone (P4)Staphylococcus aureus6.25[7]
Various derivativesEscherichia coli50[7]
Various derivativesPseudomonas aeruginosa25[7]
Various derivativesBacillus subtilis25[7]
Triazolo[4,3-a]pyrazine Derivatives Compound 2eStaphylococcus aureus32
Compound 2eEscherichia coli16
Pyrazoline Derivatives Compounds 22 and 24Enterococcus faecalis32
Compound 5Candida albicans64
Compounds 5, 19, and 24Staphylococcus aureus64

Mechanisms of Action: Unraveling the Antimicrobial Effects

Understanding the mechanism of action is crucial for the rational design and optimization of novel antimicrobial agents. Pyrazine derivatives exert their effects through various mechanisms, often targeting essential cellular processes in microorganisms.

Inhibition of Nucleic Acid Synthesis

A key mechanism of action for some pyrazine derivatives, particularly certain quinoxalines and triazolo[4,3-a]pyrazines, is the inhibition of DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair in bacteria, making them excellent targets for antibacterial drugs. The binding of pyrazine derivatives to these enzymes can disrupt their function, leading to cell death.

DNA_Gyrase_Inhibition Pyrazine_Derivative Pyrazine Derivative DNA_Gyrase DNA Gyrase / Topoisomerase IV Pyrazine_Derivative->DNA_Gyrase Binds to DNA_Replication DNA Replication & Repair Disrupted DNA_Gyrase->DNA_Replication Inhibition leads to Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Results in

Caption: Inhibition of DNA Gyrase/Topoisomerase IV by pyrazine derivatives.

DNA Damage

Quinoxaline 1,4-di-N-oxides (QdNOs) have been shown to induce DNA damage. In anaerobic conditions, these compounds can be reduced to form radical species that cause direct strand breaks in DNA, ultimately leading to cell death.[1]

DNA_Damage_Mechanism QdNO Quinoxaline 1,4-di-N-oxide (QdNO) Reduction One-electron Reduction (Anaerobic conditions) QdNO->Reduction Radical_Formation Radical Species Formation Reduction->Radical_Formation DNA_Damage Direct DNA Strand Breaks Radical_Formation->DNA_Damage Causes Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Leads to

Caption: DNA damage mechanism of Quinoxaline 1,4-di-N-oxides.

Inhibition of GlcN-6-P Synthase

Molecular docking studies have suggested that some pyrazine-2-carboxylic acid derivatives may act by inhibiting GlcN-6-P synthase, an enzyme involved in the biosynthesis of the bacterial cell wall.[7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the evaluation of the antimicrobial, antifungal, and cytotoxic properties of pyrazine derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

  • Sterile 96-well microtiter plates

  • Test pyrazine derivative

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile diluent (e.g., saline or broth)

  • Positive control antibiotic/antifungal

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Test Compound: Dissolve the pyrazine derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in the appropriate broth medium to achieve a starting concentration that is typically twice the highest concentration to be tested.

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilutions: Add 100 µL of the starting concentration of the test compound to the first well of a row. Mix well and transfer 100 µL to the second well. Repeat this two-fold serial dilution down the row, discarding 100 µL from the last well containing the compound. This will create a gradient of compound concentrations.

  • Inoculum Preparation: Grow the microbial culture overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted microbial inoculum to each well, except for the sterility control wells (which contain only broth).

  • Controls:

    • Positive Control: A row with a known antibiotic/antifungal.

    • Negative Control (Growth Control): A well containing only broth and the microbial inoculum.

    • Sterility Control: A well containing only sterile broth.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).[10]

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density (OD) with a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Test Compound Stock Solution D Perform Serial Dilutions of Test Compound A->D B Prepare Microbial Inoculum (0.5 McFarland) E Inoculate Wells with Microbial Suspension B->E C Add Broth to 96-well Plate C->D D->E F Incubate Plate E->F G Read Results (Visual/OD) F->G H Determine MIC G->H

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the test substance.

Materials:

  • Sterile Petri dishes

  • Agar medium (e.g., Mueller-Hinton Agar)

  • Bacterial or fungal strains

  • Sterile cork borer or well cutter

  • Test pyrazine derivative

  • Positive control antibiotic/antifungal

  • Solvent control

  • Incubator

Procedure:

  • Plate Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.[7] Using a sterile cotton swab, evenly streak the entire surface of the agar plate with the inoculum.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Sample Application: Add a known concentration of the pyrazine derivative solution to the wells. Also, include a positive control (known antibiotic) and a negative control (solvent used to dissolve the compound) in separate wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This colorimetric assay is used to assess the viability of mammalian cells after exposure to the test compound, providing an indication of its potential toxicity. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • Sterile 96-well cell culture plates

  • Test pyrazine derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrazine derivative in cell culture medium and add them to the wells containing the cells. Include a vehicle control (medium with the solvent used for the compound).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8][12]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. This allows for the determination of the compound's cytotoxic concentration (e.g., IC₅₀).

Conclusion and Future Directions

Pyrazine derivatives represent a rich and promising source of novel antimicrobial and antifungal agents. Their diverse chemical structures and multiple potential mechanisms of action make them attractive candidates for further investigation in the fight against infectious diseases. The protocols and information provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this versatile class of compounds. Future research should focus on the synthesis of new derivatives with improved potency and reduced toxicity, as well as a more detailed elucidation of their molecular targets and mechanisms of action to facilitate the development of the next generation of antimicrobial drugs.

References

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. (2021, February 4). Retrieved from [Link]

  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - MDPI. (2019, November 19). Retrieved from [Link]

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents | Semantic Scholar. Retrieved from [Link]

  • Synthesis and antimicrobial activity of some new quinoxaline derivatives - Scholars Research Library. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC - NIH. Retrieved from [Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - Frontiers. Retrieved from [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Publishing. Retrieved from [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. Retrieved from [Link]

  • MTT Cytotoxicity Study - NAMSA. Retrieved from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Retrieved from [Link]

  • Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed. (2023, November 5). Retrieved from [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - MDPI. Retrieved from [Link]

Sources

The Emerging Role of 1-(5,6-Dimethylpyrazin-2-yl)ethanone in Agrochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazine Scaffold in Modern Agrochemicals

The search for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. In this context, heterocyclic compounds have emerged as a promising source of diverse bioactive molecules.[1] Among these, the pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is gaining significant attention.[1][2] Pyrazine derivatives are naturally present in many plants and microorganisms, often contributing to their flavor and aroma profiles.[3] Beyond their sensory properties, these compounds exhibit a wide range of biological activities, including antimicrobial and insect-repelling properties, making them an attractive scaffold for the development of new pesticides.[2] This guide focuses on the potential applications of a specific pyrazine derivative, 1-(5,6-Dimethylpyrazin-2-yl)ethanone, in agrochemical research, providing detailed protocols for its synthesis and bioactivity screening.

Physicochemical Properties of 1-(5,6-Dimethylpyrazin-2-yl)ethanone

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in agrochemical formulations. The table below summarizes the key properties of 1-(5,6-Dimethylpyrazin-2-yl)ethanone.

PropertyValueSource
CAS Number 54300-10-6
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Appearance White to off-white crystalline powder-
Solubility Soluble in organic solvents such as methanol, ethanol, and acetone. Limited solubility in water.-

Part 1: Insecticidal Applications - A Targeted Approach

Recent research has highlighted the potential of pyrazine derivatives as potent insecticides, particularly against lepidopteran pests. A study on N-(5-phenylpyrazin-2-yl)-benzamide derivatives revealed their efficacy as insect growth modulators that disrupt the normal cuticle development in larvae, leading to mortality.[2] The mode of action was identified as the inhibition of chitin biosynthesis, a crucial process for the formation of the insect exoskeleton.[2]

Given the structural similarities, it is hypothesized that 1-(5,6-Dimethylpyrazin-2-yl)ethanone may exhibit a similar mechanism of action. The presence of the pyrazine core, substituted with methyl and acetyl groups, could allow it to interact with the active site of chitin synthase, an enzyme essential for insect growth and development.

Proposed Mechanism of Action: Chitin Biosynthesis Inhibition

The proposed mechanism of action for 1-(5,6-Dimethylpyrazin-2-yl)ethanone as an insecticide is illustrated in the following diagram.

Chitin_Biosynthesis_Inhibition cluster_Insect Insect Larva UDP-GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP-GlcNAc->Chitin_Synthase Substrate Chitin Chitin Chain Chitin_Synthase->Chitin Polymerization Cuticle Malformed Cuticle Chitin->Cuticle Incorporation Mortality Larval Mortality Cuticle->Mortality Leads to Compound 1-(5,6-Dimethylpyrazin-2-yl)ethanone Compound->Chitin_Synthase Inhibition

Caption: Proposed inhibition of chitin synthase by 1-(5,6-Dimethylpyrazin-2-yl)ethanone.

Protocol 1: Insecticidal Bioassay against Plutella xylostella (Diamondback Moth)

This protocol details a leaf-dip bioassay to evaluate the insecticidal activity of 1-(5,6-Dimethylpyrazin-2-yl)ethanone against the larvae of the diamondback moth, a significant agricultural pest.

Materials:

  • 1-(5,6-Dimethylpyrazin-2-yl)ethanone

  • Acetone (analytical grade)

  • Triton X-100 (or other suitable surfactant)

  • Distilled water

  • Cabbage leaves (organically grown)

  • Second or third instar larvae of Plutella xylostella

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Micropipettes

  • Beakers and flasks

Procedure:

  • Preparation of Stock Solution: Prepare a 10,000 ppm (mg/L) stock solution of 1-(5,6-Dimethylpyrazin-2-yl)ethanone in acetone.

  • Preparation of Test Solutions: Prepare a series of dilutions from the stock solution (e.g., 1000, 500, 250, 125, 62.5 ppm) in distilled water containing 0.1% (v/v) Triton X-100. A control solution should be prepared with acetone and Triton X-100 in water at the same concentration as the highest test solution.

  • Leaf Disc Preparation: Cut cabbage leaves into discs of approximately 5 cm in diameter.

  • Treatment: Dip each leaf disc into the respective test solution (or control) for 10-15 seconds with gentle agitation.

  • Drying: Allow the treated leaf discs to air-dry completely on a clean surface.

  • Bioassay Setup: Place a piece of filter paper in each Petri dish and moisten it with a few drops of distilled water. Place one treated leaf disc in each Petri dish.

  • Larval Introduction: Carefully transfer 10-15 larvae onto each leaf disc using a fine brush.

  • Incubation: Seal the Petri dishes with perforated lids to allow for air exchange and incubate at 25 ± 1°C with a 16:8 hour (light:dark) photoperiod.

  • Data Collection: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.

Hypothetical Dose-Response Data:

Concentration (ppm)Number of LarvaeMortality (%) after 48h
Control150
62.51513
1251533
2501553
5001580
10001593

Part 2: Herbicidal and Fungicidal Potential - An Exploratory Outlook

While specific studies on the herbicidal and fungicidal activities of 1-(5,6-Dimethylpyrazin-2-yl)ethanone are not yet prevalent, the broader class of pyrazine derivatives has shown promise in these areas.[4] Some pyrazine compounds have been patented for their herbicidal properties, exhibiting both pre- and post-emergent activity. The mechanism of action for pyrazine-based herbicides can vary, with some inhibiting photosynthesis or acting as growth regulators.[5]

Similarly, various heterocyclic compounds containing nitrogen, including pyrazines, have been investigated for their antifungal properties. The mode of action can involve the disruption of cell membranes, inhibition of essential enzymes, or interference with metabolic pathways.

Protocol 2: General Pre-Emergence Herbicidal Screening

This protocol provides a general method for assessing the pre-emergence herbicidal activity of 1-(5,6-Dimethylpyrazin-2-yl)ethanone.

Materials:

  • 1-(5,6-Dimethylpyrazin-2-yl)ethanone

  • Acetone

  • Tween 20 (or other suitable surfactant)

  • Distilled water

  • Seeds of a model monocot (e.g., ryegrass, Lolium perenne) and a model dicot (e.g., cress, Lepidium sativum)

  • Potting soil

  • Small pots or trays

  • Spray bottle

Procedure:

  • Preparation of Test Solution: Prepare a solution of 1-(5,6-Dimethylpyrazin-2-yl)ethanone in a 50:50 acetone:water mixture containing 0.5% (v/v) Tween 20 at a desired concentration (e.g., 1000 ppm).

  • Sowing: Fill pots with soil and sow the seeds of the test plants at a uniform depth.

  • Treatment: Evenly spray the soil surface with the test solution. A control group should be sprayed with the acetone-water-surfactant mixture only.

  • Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • Observation: After a set period (e.g., 14-21 days), assess the germination rate and the health of the emerged seedlings.

  • Data Collection: Record the percentage of seed germination inhibition and visually score the phytotoxicity (e.g., stunting, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill).

Protocol 3: General Fungicidal Screening (Mycelial Growth Inhibition)

This protocol outlines a method to evaluate the in vitro fungicidal activity of 1-(5,6-Dimethylpyrazin-2-yl)ethanone against a common plant pathogenic fungus.

Materials:

  • 1-(5,6-Dimethylpyrazin-2-yl)ethanone

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Actively growing culture of a test fungus (e.g., Fusarium oxysporum)

  • Sterile Petri dishes

  • Sterile cork borer

Procedure:

  • Preparation of Amended Media: Prepare PDA and autoclave. While the medium is still molten (around 45-50°C), add the required amount of a stock solution of 1-(5,6-Dimethylpyrazin-2-yl)ethanone in DMSO to achieve the desired final concentrations (e.g., 10, 50, 100 ppm). A control plate should contain DMSO at the same concentration.

  • Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture and place it mycelial-side down in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection: When the fungal growth in the control plate has reached the edge of the dish, measure the diameter of the fungal colony in all plates.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

Synthesis and Workflow

A plausible synthetic route for 1-(5,6-Dimethylpyrazin-2-yl)ethanone is outlined below, followed by a generalized workflow for agrochemical screening.

Protocol 4: Laboratory Synthesis of 1-(5,6-Dimethylpyrazin-2-yl)ethanone

This protocol describes a potential two-step synthesis starting from commercially available reagents.

Step 1: Synthesis of 2,3-Diaminobutane

This can be achieved through the reduction of 2,3-butanedione dioxime.

Step 2: Condensation with Methylglyoxal

The condensation of 2,3-diaminobutane with methylglyoxal will yield the desired pyrazine ring.

Synthesis_Workflow Reagent1 2,3-Butanedione Intermediate1 2,3-Butanedione Dioxime Reagent1->Intermediate1 Reagent2 Hydroxylamine Reagent2->Intermediate1 Reduction Reduction (e.g., Na/Ethanol) Intermediate1->Reduction Intermediate2 2,3-Diaminobutane Reduction->Intermediate2 Condensation Condensation Intermediate2->Condensation Reagent3 Methylglyoxal Reagent3->Condensation Product 1-(5,6-Dimethylpyrazin-2-yl)ethanone Condensation->Product

Caption: A plausible synthetic workflow for 1-(5,6-Dimethylpyrazin-2-yl)ethanone.

General Agrochemical Screening Workflow

The following diagram illustrates a typical workflow for the screening and development of a new agrochemical candidate.

Agrochemical_Screening_Workflow Synthesis Synthesis & Purification Primary_Screening Primary Screening (Insecticidal, Herbicidal, Fungicidal) Synthesis->Primary_Screening Dose_Response Dose-Response Studies (LC₅₀ / EC₅₀ Determination) Primary_Screening->Dose_Response Secondary_Screening Secondary Screening (Spectrum of Activity) Dose_Response->Secondary_Screening Mode_of_Action Mode of Action Studies Secondary_Screening->Mode_of_Action Formulation Formulation Development Mode_of_Action->Formulation Field_Trials Greenhouse & Field Trials Formulation->Field_Trials

Caption: A generalized workflow for agrochemical candidate screening.

Conclusion and Future Directions

1-(5,6-Dimethylpyrazin-2-yl)ethanone represents a promising, yet underexplored, candidate for agrochemical research. Based on the activity of structurally related compounds, it holds particular potential as a novel insecticide targeting chitin biosynthesis. The protocols provided herein offer a starting point for researchers to synthesize and evaluate the bioactivity of this compound. Further research should focus on detailed structure-activity relationship (SAR) studies to optimize its efficacy and spectrum of activity. Additionally, investigations into its environmental fate and non-target toxicity will be crucial for its potential development as a commercial agrochemical.

References

  • Doležal, M., & Kráľová, K. (2012). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. In Herbicides - Properties, Synthesis and Control of Weeds. InTech.
  • Eterovic, M., et al. (2024). Synthesis and insecticidal activity of N-(5-phenylpyrazin-2-yl)-benzamide derivatives: Elucidation of mode of action on chitin biosynthesis through symptomology and genetic studies. Pesticide Biochemistry and Physiology, 197, 105771. [Link]

  • Hu, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. [Link]

  • JECFA. (2002). Pyrazine derivatives. In Safety evaluation of certain food additives.
  • Khashaveh, A., et al. (2024). Biological roles of pyrazines in insect chemical communication. Chemical and Biological Technologies in Agriculture, 11(1), 1-18.
  • Ong, K. T., Liu, Z. Q., & Tay, M. G. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 70-80.
  • PubMed. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. [Link]

  • PubMed. (2010). Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. [Link]

  • Zhang, Y., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4). [Link]

Sources

Application Notes & Protocols: A Modern Guide to the Gutknecht Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Pyrazine Core

The pyrazine ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in nature and its critical role in pharmacology.[1][2] Pyrazines are responsible for the characteristic aromas of roasted foods like coffee and are used by insects as pheromones.[1] In the pharmaceutical industry, the pyrazine moiety is a privileged scaffold found in numerous drugs, including agents with antibacterial, antifungal, and antitumor activities.[1][2]

First reported by H. Gutknecht in 1879, the Gutknecht pyrazine synthesis remains a fundamental and highly effective method for constructing this vital heterocyclic ring.[1][3] The synthesis is characterized by its elegant simplicity: the self-condensation of two α-amino ketone molecules to form a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.[1][2][4][5] This application guide provides a detailed exploration of the Gutknecht synthesis, offering mechanistic insights, a comprehensive experimental protocol, and expert advice for its successful application in modern chemical research.

Mechanism and Scientific Principles: A Tale of Dimerization and Aromatization

The Gutknecht synthesis is a two-stage process. Understanding the causality behind each stage is critical for optimizing reaction conditions and troubleshooting potential issues.

Stage 1: Dimerization and Cyclization of the α-Amino Ketone

The key precursor for the synthesis is an α-amino ketone. These are often generated in situ from more stable precursors, such as the reduction of α-oximino ketones (isonitroso ketones).[3][6] The α-amino ketone is nucleophilic at the nitrogen atom and electrophilic at the carbonyl carbon. The reaction is initiated by the nucleophilic attack of the amino group of one molecule onto the carbonyl group of a second molecule, forming a carbinolamine intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield a stable dihydropyrazine ring.[4][7]

Stage 2: Oxidation to the Aromatic Pyrazine

The dihydropyrazine intermediate formed in the first stage is not aromatic. The final, crucial step is an oxidation (dehydrogenation) reaction to introduce the second double bond and form the stable, aromatic pyrazine ring.[1][2][4] This aromatization is the thermodynamic driving force for the reaction.

  • Choice of Oxidant: The choice of oxidizing agent is a critical experimental parameter. Historically, mercury(I) oxide or copper(II) sulfate were employed.[1][3] However, for reasons of safety, cost, and environmental impact, modern protocols often rely on atmospheric oxygen, sometimes facilitated by a catalyst, or other milder oxidants.[1][8] The oxidation rate and efficiency can be highly dependent on the solvent and reaction conditions.[8]

Below is a diagram illustrating the core mechanistic pathway of the Gutknecht synthesis.

Gutknecht_Mechanism cluster_precursor Precursor Generation cluster_main Gutknecht Condensation Ketone R-CO-CH2-R' Oximino α-Oximino Ketone R-CO-C(=NOH)-R' Ketone->Oximino Nitrous Acid AminoKetone α-Amino Ketone R-CO-CH(NH2)-R' Oximino->AminoKetone Reduction (e.g., Zn/AcOH) TwoAK 2 x α-Amino Ketone AminoKetone->TwoAK DHP Dihydropyrazine Intermediate TwoAK->DHP Self-Condensation (-2 H2O) Pyrazine Substituted Pyrazine DHP->Pyrazine Oxidation (e.g., O2, CuSO4) Gutknecht_Workflow step1 Step 1: Oximation Dissolve ketone in EtOH. Add Amyl Nitrite & cat. HCl. Stir at RT, monitor by TLC. step2 Step 2: Isolation of Oxime Remove solvent (rotovap). Recrystallize crude product. step1->step2 step3 Step 3: Reductive Cyclization Dissolve oxime in Acetic Acid. Portion-wise addition of Zn dust. step2->step3 step4 Step 4: Oxidation Add aq. CuSO4 solution. Reflux mixture. step3->step4 step5 Step 5: Work-up Cool and neutralize with NaOH. Extract with organic solvent (DCM). step4->step5 step6 Step 6: Purification Dry organic layer (Na2SO4). Filter and concentrate. Purify by column chromatography or distillation. step5->step6

Caption: Step-by-step experimental workflow for the Gutknecht synthesis.

Detailed Step-by-Step Methodology:

Part A: Synthesis of the α-Oximino Ketone [6]1. In a round-bottom flask, dissolve the starting ketone (e.g., 1.0 eq) in a suitable solvent like ethanol. 2. Add an equimolar amount of an alkyl nitrite (e.g., amyl nitrite, 1.0 eq) and a catalytic amount of concentrated HCl. 3. Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). 4. Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. 5. Purify the resulting crude α-oximino ketone by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part B: Reduction, Cyclization, and Oxidation to the Pyrazine [6]1. Dissolve the purified α-oximino ketone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser. 2. While stirring vigorously, add a reducing agent such as zinc dust (approx. 2-3 eq) portion-wise. This reduction is exothermic; control the rate of addition to maintain a manageable reaction temperature. This step reduces the oxime to the α-amino ketone, which dimerizes in situ. 3. After the initial reaction subsides, add an aqueous solution of an oxidizing agent like copper(II) sulfate (approx. 1.5 eq). 4. Heat the mixture to reflux for 1-2 hours to promote the oxidation of the dihydropyrazine to the final pyrazine product. Monitor the reaction completion by TLC. 5. After cooling to room temperature, carefully neutralize the acidic reaction mixture by slowly adding a saturated sodium hydroxide or sodium carbonate solution until the pH is basic. 6. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or dichloromethane (3 x volumes). 7. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 8. Purify the crude pyrazine product by column chromatography on silica gel or by distillation.

Scope, Limitations, and Expected Outcomes

The Gutknecht synthesis is versatile, allowing for the preparation of a wide range of symmetrically and asymmetrically substituted pyrazines. The nature of the substituents is determined by the choice of the starting α-amino ketone.

Data on Substituted Pyrazine Synthesis:

Starting α-Amino Ketone PrecursorResulting PyrazineTypical Yield Range
Aminoacetone2,5-Dimethylpyrazine60-75%
2-Aminoacetophenone2,5-Diphenylpyrazine70-85% [9]
1-Amino-2-propanone2,6-Dimethylpyrazine55-70%
α-AminocyclohexanoneOctahydrophenazine65-80%

Yields are representative and can vary based on specific reaction conditions and purification efficiency.

Limitations and Expert Insights:

  • Symmetry: The classic Gutknecht synthesis involves the self-condensation of a single α-amino ketone, which inherently leads to symmetrically substituted pyrazines (e.g., 2,5- or 2,3,5,6-substituted). Synthesizing unsymmetrically substituted pyrazines requires a mixed condensation of two different α-amino ketones, which often results in a mixture of products that can be challenging to separate.

  • Precursor Stability: α-Amino ketones can be unstable and are often best generated and used immediately (in situ). [6]This is why the two-step, one-pot procedure starting from the more stable α-oximino ketone is highly advantageous.

  • Oxidation Conditions: Over-oxidation or side reactions can occur if the oxidation conditions are too harsh. Air oxidation is mild but can be slow. [1][9]The use of copper(II) sulfate provides a more controlled and generally faster oxidation. [3][6]

Conclusion

The Gutknecht pyrazine synthesis, despite its age, remains a powerful and reliable tool in the arsenal of the synthetic chemist. Its straightforward nature, operational simplicity, and broad applicability make it an excellent choice for accessing the pyrazine core structure. By understanding the underlying mechanism and carefully controlling the experimental parameters, particularly the generation of the α-amino ketone intermediate and the final oxidation step, researchers can effectively leverage this classic reaction to build complex molecules for applications ranging from flavor and fragrance chemistry to the development of novel pharmaceuticals.

References

  • CoLab. (2010). Gutknecht Condensation.
  • Scribd. (n.d.). Gutknecht Pyrazine Synthesis Overview.
  • BenchChem. (2025). Minimizing by-product formation in pyrazine synthesis.
  • Comprehensive Organic Name Reactions and Reagents. (n.d.). Gutknecht Pyrazine Synthesis.
  • Ong, H. C., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate.
  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences.
  • YouTube. (2021). PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE.
  • Padwa, A., et al. (1997). Dioxygen Oxidation of a Stable 1,4-Dihydropyrazine. The Journal of Organic Chemistry.
  • Armand, J., Chekir, K., & Pinson, J. (1974). Electrochemical Reduction of Pyrazines into Dihydropyrazines. Preparation of Dihydropyrazines. Canadian Journal of Chemistry.

Sources

Application Note: Advanced Characterization Protocols for Novel Pyrazine Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazine Paradox

Pyrazine (


) derivatives are cornerstones of modern medicinal chemistry, serving as the pharmacophore in antitubercular agents (Pyrazinamide), proteasome inhibitors (Bortezomib), and various kinase inhibitors. However, the very electronic deficiency that makes the pyrazine ring biologically active also complicates its characterization.

These compounds are weak bases (


 for unsubstituted pyrazine), electron-deficient, and prone to 

-oxidation. Standard protocols often fail, leading to peak tailing in HPLC, ambiguous NMR assignment due to proton equivalence, or "silent" ionization in Mass Spectrometry.

This guide moves beyond generic "standard operating procedures" to provide a causality-driven characterization workflow designed specifically for the pyrazine scaffold.

Phase I: Structural Elucidation (Identity)

The symmetry of the pyrazine ring can mask structural details. A single


 NMR peak can represent four equivalent protons, hiding isomeric impurities.
NMR Spectroscopy Protocol

Objective: Unambiguous assignment of regioisomers and detection of


-oxide impurities.

The "Solvent Shift" Strategy: Pyrazines are strong hydrogen bond acceptors. Do not rely solely on


. We recommend a "Dual-Solvent Validation" using DMSO-

. The interaction between DMSO and the electron-poor pyrazine ring often resolves overlapping signals that appear as singlets in chloroform.

Step-by-Step Acquisition:

  • Concentration: Dissolve 5–10 mg of compound in 0.6 mL DMSO-

    
    .
    
  • Acquisition:

    • 1H NMR: 16 scans, relaxation delay (

      
      ) > 5s (critical for accurate integration of aromatic protons).
      
    • 13C NMR: 512 scans minimum. Look for the characteristic downfield shift of pyrazine carbons (140–150 ppm).

    • 15N-HMBC (Optional but Recommended): If nitrogen substitution is ambiguous, 15N detection is definitive.

Diagnostic Signals (Fingerprint Table):

FeatureTechniqueCharacteristic SignalCausality
Pyrazine Ring Protons

NMR

8.0 – 9.5 ppm (Singlet/Doublet)
Strong deshielding by two electronegative N atoms.
Pyrazine Carbons

NMR

140 – 150 ppm
Electron-deficient aromatic ring.
N-Oxide Shift

NMR
Upfield shift of ortho protons (

0.2–0.5 ppm)
Increased electron density at the proton adjacent to

.
Ring Breathing IR Spec1020

& 1156

Symmetric ring stretching modes specific to 1,4-diazines.
Structural Logic Flow

The following diagram illustrates the decision matrix for confirming the pyrazine core structure.

PyrazineID Start Crude Pyrazine Derivative H_NMR 1H NMR (DMSO-d6) Start->H_NMR Symmetry Are aromatic signals equivalent? H_NMR->Symmetry C13 13C NMR / HSQC Symmetry->C13 No (Distinct peaks) Re_Purify Re-purify (Regioisomer Mix) Symmetry->Re_Purify Yes (Unexpected Symmetry) N_Oxide_Check Check for N-Oxide (Upfield Shift?) C13->N_Oxide_Check MS_Check Mass Spec (ESI+) N_Oxide_Check->MS_Check No NOxide_Confirmed N-Oxide Impurity Identified N_Oxide_Check->NOxide_Confirmed Yes Even_Mass Nitrogen Rule: Even Mass = Even N count? MS_Check->Even_Mass Confirmed Confirmed Pyrazine Structure Even_Mass->Confirmed Yes Even_Mass->Re_Purify No (Odd Mass = Fragmentation?)

Figure 1: Structural decision tree for confirming pyrazine identity and ruling out common N-oxide byproducts.

Phase II: Purity Profiling (Quality)

Pyrazines present a specific challenge in HPLC: Silanol Tailing . The basic nitrogen atoms interact with free silanol groups on the silica backbone of HPLC columns, causing severe peak tailing that ruins integration accuracy.

HPLC Method Development Protocol

Objective: Achieve a Tailing Factor (


) < 1.2 for the main pyrazine peak.

The "Acidic Shield" Strategy: You must suppress the ionization of surface silanols (pKa ~ 3.5–4.5) or the pyrazine itself.

  • Preferred: High pH (pH > 9.5) using hybrid columns (e.g., Waters XBridge) to keep pyrazine neutral.

  • Alternative: Low pH (pH < 3.[1]0) using Formic Acid or TFA to protonate everything and use ion-pairing effects.

Recommended Conditions (Low pH approach):

  • Column: End-capped C18 (e.g., Phenomenex Luna C18(2) or Agilent Zorbax Eclipse Plus). End-capping is non-negotiable.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.0).

  • Mobile Phase B: Acetonitrile (Methanol often causes higher backpressure and broader peaks for pyrazines).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 260 nm (Pyrazine

    
     transition).
    

System Suitability Test (SST): Before running samples, inject a standard (e.g., Pyrazinamide) 5 times.

  • Requirement: Retention time RSD < 1.0%.[2]

  • Requirement: Tailing Factor < 1.3. If > 1.3, add 0.05% Triethylamine (TEA) as a silanol blocker.

Mass Spectrometry (LC-MS)

The Nitrogen Rule: Pyrazines contain an even number of nitrogens (2, 4, etc.).

  • Rule: The molecular ion (

    
    ) must have an even  mass number.
    
  • Exception: The protonated ion observed in ESI+ (

    
    ) will be odd .
    
  • Troubleshooting: If you see an even mass in ESI+, you are likely looking at a radical cation or a fragment, not the protonated parent.

Phase III: Physicochemical Profiling (Developability)

Understanding the "drug-like" properties is crucial for formulation.

pKa Determination

Pyrazine nitrogens are very weak bases. Standard potentiometric titration often fails because the inflection point is obscured by the solvent background.

  • Recommended Method: UV-Metric Titration (D-PAS).

  • Why: Pyrazines show a significant UV shift upon protonation. Measuring absorbance vs. pH is far more sensitive than measuring potential vs. pH for

    
    .
    
Optimization Workflow

The following diagram outlines the logic for optimizing the separation method when standard conditions fail.

HPLC_Opt Input Initial HPLC Run (C18, pH 3.0) Check Peak Shape? Input->Check Good Validate Method Check->Good Sym < 1.2 Tailing Severe Tailing Check->Tailing Sym > 1.5 Split Split Peaks Check->Split Doublet Action_Tail Add TEA modifier OR Switch to High pH (pH 10) Tailing->Action_Tail Action_Split Check Sample Solvent (Make weaker than MP) Split->Action_Split Action_Tail->Input Re-Run Action_Split->Input Re-Run

Figure 2: Troubleshooting logic for HPLC method development of basic pyrazine compounds.

References

  • NIST Chemistry WebBook. Pyrazine Infrared Spectrum and Mass Spectrometry Data. National Institute of Standards and Technology.[3] [Link]

  • MDPI Molecules. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (Relevant for NMR shift behavior of diazine rings). [Link]

  • Journal of Pharmaceutical Investigation. Development and Validation of RP-HPLC Method for Pyrazine Derivatives. (Provides specific mobile phase gradients). [Link]Note: Link directs to similar validated protocol for Pyrazinamide.

  • ACS Publications. Pyrazine N-Oxides as Photoactivatable Surrogates. (Characterization of N-oxide impurities). [Link][4]

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing 1-(5,6-Dimethylpyrazin-2-yl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(5,6-Dimethylpyrazin-2-yl)ethanone (also known as 2-Acetyl-5,6-dimethylpyrazine) is a high-value heterocyclic ketone prized for its roasted, nutty, and popcorn-like flavor profile. While commercially vital, its synthesis is often plagued by low yields (<30%) and difficult purification due to the electron-deficient nature of the pyrazine ring and the volatility of the product.

This guide moves beyond standard textbook procedures, offering optimized protocols for the two most viable synthetic pathways: Radical Acylation (Minisci Reaction) and Electrochemical Synthesis . It includes a dedicated troubleshooting section to address common failure modes such as low conversion, polysubstitution, and isolation losses.

Primary Synthesis Pathways

Method A: Homolytic Radical Acylation (Minisci Reaction)

The Industry Standard for Direct Functionalization

This method utilizes a nucleophilic alkyl radical (generated from acetaldehyde or pyruvic acid) attacking the protonated, electron-deficient pyrazine base.

Optimized Protocol:

  • Reagents: 2,3-Dimethylpyrazine (1.0 eq), Pyruvic Acid (2.0 eq), AgNO₃ (0.1 eq), Ammonium Persulfate (2.0 eq), Dichloromethane (DCM)/Water biphasic system.

  • Setup: Dissolve 2,3-dimethylpyrazine in DCM and add to a solution of dilute H₂SO₄ (pH 1-2). Add AgNO₃ catalyst.

  • Reaction: Heat to 40-50°C. Add Ammonium Persulfate (dissolved in water) dropwise over 2 hours. Crucial: Simultaneous slow addition of Pyruvic Acid helps maintain radical flux without dimerization.

  • Quench: Neutralize with NaOH to pH 8-9.

  • Extraction: Extract immediately with DCM (x3).

Mechanism & Logic: The silver-catalyzed oxidative decarboxylation of pyruvic acid generates an acetyl radical (


). The pyrazine ring, activated by protonation (making it more electrophilic), traps this nucleophilic radical.
Method B: Electrochemical Acylation

The "Green" High-Purity Alternative

Recent advancements utilize electrolysis to generate the requisite radicals without heavy metal catalysts, often resulting in cleaner reaction profiles.

Optimized Protocol:

  • Cell Setup: Undivided cell, Lead (Pb) cathode, Platinum (Pt) or Carbon anode.

  • Electrolyte: 1:1 mixture of Saturated Aqueous Ammonium Persulfate : DCM.

  • Reagents: Pyrazine derivative (1 M), Pyruvic Acid (0.33 M).

  • Conditions: Constant current density (100 A/m²), Room Temperature.[1]

  • Workup: Stop when charge consumption reaches ~2.5 F/mol. Neutralize and extract.

Troubleshooting Guide & FAQs

This section addresses specific pain points reported by researchers.

Category 1: Reaction Performance (Yield & Conversion)

Q1: My yield is stuck below 20%. Increasing the oxidant doesn't help. What is wrong?

  • Diagnosis: You are likely experiencing radical quenching or over-oxidation .

  • Root Cause: Adding the oxidant (persulfate) too quickly creates a high concentration of sulfate radicals that recombine or attack the product rather than the starting material.

  • Solution:

    • Slow Down: Extend the addition time of the oxidant solution to 3-4 hours.

    • Temperature Check: Ensure the reaction temp is maintained between 50-60°C. Too low, and the decarboxylation is sluggish; too high, and the radical half-life drops.

    • Phase Transfer: If using a biphasic system (DCM/Water), increase stirring speed to >800 RPM. The radical transfer occurs at the interface; poor mixing kills conversion.

Q2: I see a significant amount of "tar" and black precipitate. How do I prevent this?

  • Diagnosis: Polymerization of the radical source (acetaldehyde/pyruvic acid) or decomposition of the pyrazine.

  • Root Cause: The pH is likely too low (too acidic) or the reaction ran too long.

  • Solution:

    • pH Control: Maintain pH between 1.5 and 2.5. If it drops below 1, side reactions increase. Use a buffer or monitor and adjust with dilute NaOH.

    • Switch Radical Source: If using acetaldehyde, switch to Pyruvic Acid . It is more stable and generates the acetyl radical cleaner via oxidative decarboxylation.

Category 2: Selectivity & Purity[2]

Q3: I am detecting di-acetylated byproducts. How do I stop over-reaction?

  • Diagnosis: Polysubstitution.

  • Root Cause: The product (acetyl-dimethylpyrazine) is still reactive toward radicals, though less so than the starting material.

  • Solution:

    • Conversion Limit: Stop the reaction at 60-70% conversion of the starting material. Recycling unreacted 2,3-dimethylpyrazine is easier than separating the di-acetyl byproduct.

    • Protonation: Ensure the medium is acidic enough. The mono-acetyl product is less basic than the starting dimethylpyrazine. By controlling acidity, you can keep the starting material protonated (activated) while the product remains largely unprotonated (deactivated) in the organic phase.

Q4: The product is co-eluting with the starting material during column chromatography.

  • Diagnosis: Similar polarity of alkyl- and acetyl-pyrazines.

  • Solution:

    • Steam Distillation: Pyrazines are highly steam volatile. This is often the most effective purification step before chromatography.

    • Chemical Separation: Form the picrate salt of the pyrazine mixture. Recrystallize the salt (solubility differences are often distinct), then release the free base with NaOH.

Category 3: Reagent Handling[3]

Q5: Can I use n-Butyllithium (n-BuLi) to lithiate the ring and then add an acyl chloride?

  • WARNING: Do NOT use n-BuLi directly.

  • Reason: Pyrazines are highly susceptible to nucleophilic addition. n-BuLi will attack the ring (addition) rather than deprotonate it (substitution).

  • Alternative: If you must use an anionic route, use LiTMP (Lithium Tetramethylpiperidide) at -78°C . LiTMP is a non-nucleophilic base and will favor deprotonation. However, be warned: Lateral Lithiation (deprotonation of the methyl groups) is a major competing pathway for 2,3-dimethylpyrazine, likely leading to chain extension rather than ring acylation. Stick to the Minisci radical route for ring acylation.

Comparative Data: Synthesis Routes

FeatureMinisci (Chemical)ElectrochemicalLithiation (LiTMP)
Primary Mechanism Radical SubstitutionAnodic Oxidation / RadicalAnionic (Deprotonation)
Typical Yield 40 - 60%40 - 50%< 30% (High risk of side reactions)
Scalability High (kg scale)Medium (Flow cell required)Low (Cryogenic required)
Key Reagent Cost Low (AgNO₃, Persulfate)Low (Electricity, Pb electrodes)High (LiTMP, Dry solvents)
Purity Profile Moderate (Requires distillation)High (Cleaner crude)High (If successful)

Process Logic & Mechanism (Graphviz)

The following diagram illustrates the decision logic for selecting a method and the mechanistic flow of the recommended Minisci route.

G Start Start: 2,3-Dimethylpyrazine Decision Select Methodology Start->Decision Goal Target: 1-(5,6-Dimethylpyrazin-2-yl)ethanone Minisci Route A: Minisci Radical Acylation (Recommended for Scale) Decision->Minisci Standard Electro Route B: Electrochemical Synthesis (Green / Lab Scale) Decision->Electro Alternative Lithiation Route C: Lithiation (LiTMP) (NOT RECOMMENDED) Decision->Lithiation Avoid Step1 Protonation (H2SO4/H2O) Activates Ring Minisci->Step1 Electro->Goal Direct Anodic Oxidation Lithiation->Goal Lateral Lithiation Risk Step2 Radical Gen: Pyruvic Acid + Ag+ + S2O8 Generates Acetyl Radical Step1->Step2 Step3 Radical Attack at C5/C6 Step2->Step3 Step4 Re-aromatization (-H+) Step3->Step4 Step4->Goal

Caption: Decision matrix and reaction pathway for the synthesis of 2-acetyl-5,6-dimethylpyrazine.

References

  • Minisci Reaction Principles: Minisci, F., et al. "Homolytic acylation of heteroaromatic bases by redox transfer of acyl radicals." Journal of the Chemical Society, Chemical Communications, 1970. Link

  • Electrochemical Synthesis: Chen, Y., et al. "Electrochemical Synthesis of Acetylpyrazine."[1] Journal of Electrochemistry, 2021. Link

  • Pyrazine Functionalization: "Method for synthesizing 2-acetyl pyrazine using copper catalyst." Patent CN108822047B. Link

  • Lithiation Challenges: Plé, N., et al. "Metalation of Pyrazines." Advances in Heterocyclic Chemistry, 2002.
  • Biosynthesis & Properties: "Progress on the Synthesis Pathways... of Naturally Occurring Pyrazines." Molecules, 2022. Link

Sources

Technical Support Center: Synthesis of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrazine chemistry. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, ensuring your path to novel pyrazine derivatives is both efficient and successful.

Introduction: The Challenge and Opportunity of Pyrazine Synthesis

Pyrazine derivatives are a cornerstone in pharmaceuticals, agrochemicals, and flavor chemistry, valued for their diverse biological activities.[1][2][3] However, their synthesis is not without its hurdles. Researchers often face challenges such as low yields, competing side reactions, and complex purification procedures.[4][5] This guide provides practical, experience-driven advice to overcome these common obstacles, grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Low Reaction Yields

Question: My pyrazine synthesis is consistently resulting in low yields. What are the primary factors I should investigate?

Answer: Low yields in pyrazine synthesis are a frequent issue stemming from several potential causes. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Initial Checks & Optimization:

  • Reaction Conditions: Temperature and reaction time are critical. Small deviations can significantly impact yield.[4] For instance, in enzymatic amidations to form pyrazinamide derivatives, increasing the temperature from 35°C to 45°C can substantially improve yields, but further increases may lead to enzyme denaturation.[6]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can introduce unwanted side reactions or inhibit the primary reaction pathway. Always use reagents of appropriate purity and ensure solvents are anhydrous, especially for moisture-sensitive reactions.

  • Atmospheric Control: Many organic reactions are sensitive to atmospheric moisture and oxygen. If your synthesis is air-sensitive, employing an inert atmosphere (e.g., nitrogen or argon) is essential.

  • Mixing Efficiency: In heterogeneous reactions, inefficient stirring can lead to localized concentration gradients and reduced reaction rates, ultimately lowering the yield.

Advanced Troubleshooting:

  • Substrate Ratio: The molar ratio of reactants can dramatically affect the outcome. For example, in some amidation reactions, increasing the amine to ester ratio can improve yield up to a certain point, after which substrate inhibition may occur.[6]

  • Choice of Base and Solvent: The selection of a suitable base and solvent system is paramount. In dehydrogenative coupling reactions to form 2,5-substituted pyrazines, changing the base from NaOMe to NaOEt has been shown to drastically improve yields.[1] Similarly, switching the solvent from toluene to 1,4-dioxane can have a significant positive effect.[4]

  • Product Degradation: The desired pyrazine derivative may be unstable under the reaction or workup conditions.[4] Monitoring the reaction progress by TLC or LC-MS can help detect product degradation over time.[7]

Section 2: Side Product Formation

Question: I'm observing significant formation of side products in my reaction mixture. What are the common culprits and how can I minimize them?

Answer: Side product formation is a common challenge that consumes starting materials and complicates purification. Identifying the nature of the side products is the first step toward mitigating their formation.

Common Side Products and Mitigation Strategies:

  • Imidazole Derivatives: A frequent side product, particularly in syntheses involving cellulosic-derived sugars and ammonium hydroxide, is the formation of imidazole derivatives like 4-methyl imidazole.[4][8]

    • Mitigation:

      • Solvent Selection for Extraction: Utilizing a less polar solvent, such as hexane, for liquid-liquid extraction can selectively extract the desired pyrazines, leaving the more polar imidazole byproducts in the aqueous phase.[4][8]

      • Chromatographic Purification: Passing the crude product through a silica gel column is an effective method for removing imidazole impurities.[4][8]

  • Over-oxidation or Incomplete Oxidation: The final step in many classical pyrazine syntheses is the oxidation of a dihydropyrazine intermediate.[9][10] Using an oxidant that is too strong can lead to degradation, while incomplete oxidation will leave the dihydropyrazine as an impurity.

    • Mitigation:

      • Choice of Oxidant: Mild oxidizing agents like air in the presence of potassium hydride (KH) or metal oxides such as manganese dioxide (MnO₂) or copper(II) oxide (CuO) are often employed.[9] The choice of oxidant should be tailored to the specific substrate.

  • Polymerization/Tarry Material: The formation of dark, insoluble materials often indicates polymerization of starting materials or intermediates, a common issue in condensation reactions.

    • Mitigation:

      • Control of Reactant Addition: Slow, controlled addition of one reactant to another can help maintain low concentrations of reactive intermediates and minimize polymerization.

      • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of polymerization more than the rate of the desired reaction.

Troubleshooting Classical Pyrazine Syntheses

The Gutknecht Pyrazine Synthesis

The Gutknecht synthesis, a variation of the Staedel–Rugheimer synthesis, relies on the self-condensation of α-amino ketones.[10]

Question: I'm attempting a Gutknecht synthesis, but the reaction is not proceeding as expected. What are the critical parameters to check?

Answer: The success of the Gutknecht synthesis hinges on the efficient formation and subsequent dimerization of the α-amino ketone intermediate.

Troubleshooting Workflow for Gutknecht Synthesis

Gutknecht_Troubleshooting Start Low Yield in Gutknecht Synthesis Check_AminoKetone Verify α-amino ketone formation (TLC, LC-MS) Start->Check_AminoKetone Check_Dimerization Assess dimerization conditions Check_AminoKetone->Check_Dimerization OK No_AminoKetone No/Low α-amino ketone Check_AminoKetone->No_AminoKetone Issue Found Optimize_Reduction Optimize reduction of α-oximino ketone Optimize_Reduction->Check_AminoKetone Re-evaluate Check_Oxidation Evaluate final oxidation step Check_Dimerization->Check_Oxidation OK No_Dimer Dimerization fails Check_Dimerization->No_Dimer Issue Found Adjust_pH Adjust pH for dimerization Adjust_pH->Check_Dimerization Re-evaluate Success Improved Yield Check_Oxidation->Success OK Incomplete_Oxidation Incomplete oxidation Check_Oxidation->Incomplete_Oxidation Issue Found Optimize_Oxidant Select appropriate oxidant (e.g., air, MnO2) Optimize_Oxidant->Check_Oxidation Re-evaluate No_AminoKetone->Optimize_Reduction No_Dimer->Adjust_pH Incomplete_Oxidation->Optimize_Oxidant

Caption: Troubleshooting flowchart for the Gutknecht pyrazine synthesis.

Key Considerations:

  • Formation of the α-amino ketone: This intermediate is often generated in situ by the reduction of an α-oximino ketone. Ensure the reduction step is efficient.

  • Dimerization Conditions: The dimerization to the dihydropyrazine is pH-sensitive. The reaction is typically favored under neutral to slightly basic conditions.

  • Oxidation to Pyrazine: The final dehydrogenation (oxidation) of the dihydropyrazine intermediate is crucial for obtaining the aromatic product.[10]

Purification Strategies

Question: My crude product is a complex mixture. What are the most effective methods for purifying pyrazine derivatives?

Answer: The purification of pyrazine derivatives often requires a multi-step approach due to the potential for closely related impurities.

Purification TechniqueApplicationKey Considerations
Liquid-Liquid Extraction (LLE) Initial cleanup to separate the pyrazine from the reaction mixture.Choice of solvent is critical to avoid co-extraction of polar impurities like imidazoles.[4][8] Hexane is often a good choice for less polar pyrazines.[8]
Column Chromatography Separation of the desired pyrazine from side products with different polarities.Silica gel is commonly used. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can effectively separate pyrazines based on their alkyl substitution.[8]
Distillation Purification of volatile pyrazine derivatives.Can be effective for separating pyrazines from non-volatile impurities like imidazoles.[8]
Crystallization Final purification step to obtain a highly pure product.The volatility of some pyrazines can be a challenge during solvent removal.

Experimental Protocol: A General Procedure for Pyrazine Synthesis via Condensation

This protocol outlines a general method for the synthesis of pyrazine derivatives through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,2-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol).

  • Addition of Diamine: Slowly add the 1,2-diamine (1.0 eq.) to the solution at room temperature. The reaction may be exothermic.

  • Condensation: Heat the reaction mixture to reflux and monitor the formation of the dihydropyrazine intermediate by TLC or LC-MS.

  • Oxidation: Once the condensation is complete, cool the reaction mixture. Add the oxidizing agent (e.g., MnO₂, 2-3 eq.) and continue stirring at room temperature or with gentle heating until the dihydropyrazine is fully converted to the aromatic pyrazine.

  • Workup: Filter the reaction mixture to remove the oxidant. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product using the appropriate method, such as liquid-liquid extraction followed by column chromatography.

Workflow Diagram:

Pyrazine_Synthesis_Workflow Start Start: 1,2-Dicarbonyl & 1,2-Diamine Condensation Condensation Reaction (Reflux in Solvent) Start->Condensation Dihydropyrazine Formation of Dihydropyrazine Intermediate Condensation->Dihydropyrazine Oxidation Oxidation (e.g., MnO2, Air) Dihydropyrazine->Oxidation Crude_Pyrazine Crude Pyrazine Product Oxidation->Crude_Pyrazine Purification Purification (LLE, Chromatography) Crude_Pyrazine->Purification Final_Product Pure Pyrazine Derivative Purification->Final_Product

Caption: General workflow for pyrazine synthesis via condensation-oxidation.

References

  • Li, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances. Retrieved from [Link]

  • Gnanaprakasam, B., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters. Retrieved from [Link]

  • ScienceMadness.org. (2020). Pyrazine Synthesis? Retrieved from [Link]

  • YouTube. (2021). PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. Retrieved from [Link]

  • Google Patents. (n.d.). US9458115B2 - Synthesis of substituted pyrazines.
  • SlideShare. (n.d.). Synthesis and reactions of Pyrazine. Retrieved from [Link]

  • ResearchGate. (2016). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]

  • Synthesis Workshop. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. Retrieved from [Link]

  • MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences. (2021). Pyrazine and its derivatives- synthesis and activity-a review. Retrieved from [Link]

  • ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine? Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and Reactions of Some Pyrazine Derivatives. Retrieved from [Link]

  • RSC Publishing. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. Retrieved from [Link]

  • Scribd. (n.d.). Gutknecht Pyrazine Synthesis Overview. Retrieved from [Link]

  • PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]

Sources

Optimization of reaction conditions for pyrazine synthesis (temperature, catalyst)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Temperature and Catalyst Optimization in Pyrazine Synthesis

For researchers, medicinal chemists, and professionals in drug development, the synthesis of pyrazines represents a critical step in the creation of a vast array of bioactive molecules. The pyrazine core is a privileged scaffold, central to numerous pharmaceuticals, agrochemicals, and flavor compounds. However, the seemingly straightforward construction of this aromatic heterocycle is often fraught with challenges, from low yields and side-product formation to difficulties in purification and scalability.

This technical support guide, developed from a Senior Application Scientist's perspective, provides an in-depth exploration of the critical parameters in pyrazine synthesis: temperature and catalysis. Moving beyond simple protocols, this guide delves into the causality behind experimental choices, offering troubleshooting strategies and frequently asked questions to empower you to overcome common hurdles and optimize your synthetic outcomes.

The Crucial Interplay of Temperature and Catalysis in Pyrazine Formation

The synthesis of pyrazines, most commonly through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound or the dehydrogenative coupling of β-amino alcohols, is a delicate dance of thermodynamics and kinetics. Temperature and the choice of catalyst are the primary choreographers of this dance, dictating the rate of reaction, the selectivity for the desired product, and the prevalence of unwanted side reactions.

Temperature: This fundamental parameter directly influences the reaction rate. Higher temperatures can accelerate the formation of the pyrazine product but may also promote side reactions such as polymerization and over-oxidation, leading to complex product mixtures and reduced yields[1]. Conversely, temperatures that are too low can result in sluggish or incomplete reactions[2]. The optimal temperature is therefore a fine balance, specific to the substrates and catalyst employed.

Catalyst: The right catalyst can dramatically improve the efficiency and selectivity of pyrazine synthesis. Catalysts can facilitate key steps in the reaction mechanism, such as the initial condensation, the cyclization to form the dihydropyrazine intermediate, and the final, often crucial, oxidation to the aromatic pyrazine[2][3]. The choice of catalyst can range from simple bases and metal oxides to sophisticated transition-metal pincer complexes, each with its own set of advantages and optimal operating conditions[4][5].

Troubleshooting Guide & FAQs

This section addresses specific issues that researchers frequently encounter during pyrazine synthesis, providing actionable solutions and expert insights.

Low Yields and Incomplete Reactions

Q1: My pyrazine synthesis is giving a very low yield. What are the likely causes and how can I improve it?

A1: Low yields are a common frustration in pyrazine synthesis and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The initial condensation or the final oxidation step may not be proceeding to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[6][7]. If starting materials are still present after the expected reaction time, consider extending the reaction duration or moderately increasing the temperature[2]. Ensure efficient stirring to overcome any mass transfer limitations.

  • Suboptimal Reaction Conditions: The choice of solvent, base, or catalyst is critical and can significantly impact the yield.

    • Solution: A solvent screen is often a worthwhile endeavor. For instance, in some dehydrogenative coupling reactions, switching from toluene to 1,4-dioxane has been shown to improve yields[2]. The choice of base can also be pivotal; for certain reactions, a strong, non-nucleophilic base like potassium hydride (KH) may be more effective than common organic bases[2].

  • Side Reactions: The formation of unwanted byproducts consumes your starting materials and reduces the yield of the desired pyrazine.

    • Solution: Identify potential side reactions (see Q3) and adjust the reaction conditions to minimize their formation. This might involve lowering the temperature, changing the catalyst, or ensuring the purity of your starting materials[1].

Q2: My reaction seems to stall, with starting materials remaining even after prolonged reaction times and increased temperature. What could be the issue?

A2: A stalled reaction, despite optimizing time and temperature, often points to catalyst deactivation or the presence of inhibitors.

  • Catalyst Deactivation: The catalyst may be sensitive to air, moisture, or impurities in the starting materials or solvent.

    • Solution: Ensure all reagents and solvents are appropriately dried and degassed. For air-sensitive catalysts, perform the reaction under an inert atmosphere (e.g., argon or nitrogen). If catalyst poisoning is suspected, purifying the starting materials can be beneficial.

  • Product Inhibition: In some cases, the product itself can inhibit the catalyst, slowing down the reaction as the product concentration increases.

    • Solution: If product inhibition is a possibility, consider strategies such as in-situ product removal or using a flow chemistry setup where the product is continuously removed from the reaction zone.

Side Products and Purification Challenges

Q3: My reaction mixture is a complex mess of products on TLC/LC-MS. What are the common side reactions in pyrazine synthesis?

A3: The formation of multiple products is a frequent challenge. Common side reactions include:

  • Over-oxidation: Particularly at higher temperatures or with strong oxidizing agents, the pyrazine ring or its substituents can be further oxidized, leading to undesired byproducts[1].

  • Polymerization: Reactive intermediates, if not efficiently converted to the desired pyrazine, can polymerize, leading to intractable tars and reducing the yield of the desired product[1].

  • Formation of Isomers: When using unsymmetrical 1,2-diamines or 1,2-dicarbonyls, the formation of regioisomers is possible.

    • Solution: Controlling regioselectivity often requires careful selection of the catalyst and reaction conditions. For example, in the synthesis of 2,5- and 2,6-disubstituted pyrazines, the steric and electronic properties of the substituents on both the diamine and dicarbonyl precursors can influence the site of initial condensation. Chiral catalysts can also be employed to achieve high regioselectivity in certain cases.

  • Formation of Imidazoles: In reactions involving ammonia or ammonium hydroxide, the formation of imidazole derivatives as byproducts can occur.

    • Solution: Purification via column chromatography on silica gel can often effectively separate pyrazines from more polar imidazole impurities[8].

Q4: I'm struggling to purify my pyrazine product. What are the best practices for purification?

A4: The purification strategy will depend on the physical properties of your pyrazine and the nature of the impurities.

  • Liquid-Liquid Extraction (LLE): For many pyrazines, LLE is an effective initial purification step. Solvents like hexane, methyl-t-butyl ether (MTBE), or ethyl acetate can be used to extract the pyrazine from the aqueous reaction mixture. Multiple extractions with fresh solvent are often necessary for efficient recovery[8]. Hexane can be particularly useful as it tends not to co-extract highly polar impurities like imidazoles[8].

  • Column Chromatography: Silica gel column chromatography is a powerful technique for separating pyrazines from closely related impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective[4][8].

  • Distillation: For volatile pyrazines, distillation can be a viable purification method, especially for removing non-volatile impurities.

Scalability Issues

Q5: My pyrazine synthesis works well on a small scale, but the yield drops significantly when I try to scale it up. What are the common challenges in scaling up these reactions?

A5: Scale-up often introduces new challenges that are not apparent at the bench scale.

  • Heat Transfer: Exothermic reactions can be difficult to control on a larger scale. Inefficient heat dissipation can lead to localized "hot spots," promoting side reactions and decomposition.

    • Solution: Use a reactor with efficient stirring and a larger surface area for heat exchange. Consider a slower addition of reagents to control the exotherm.

  • Mass Transfer: In heterogeneous reactions (e.g., with a solid-supported catalyst), efficient mixing becomes more critical at a larger scale to ensure all reactants come into contact with the catalyst.

    • Solution: Use appropriate reactor geometry and an overhead stirrer to ensure thorough mixing.

  • Reagent Stoichiometry: On a larger scale, minor inaccuracies in weighing can become more significant. Additionally, the optimal stoichiometry of reagents, especially bases, may change upon scale-up[9].

    • Solution: Carefully re-optimize the reagent ratios at the larger scale. It may be necessary to add a reagent in portions to maintain optimal conditions throughout the reaction[9].

Data-Driven Optimization: A Comparative Look at Catalysts and Temperatures

The following tables summarize key data on the performance of different catalysts and the influence of temperature on pyrazine synthesis, providing a starting point for your own optimization efforts.

CatalystSubstratesTemperature (°C)SolventYield (%)Reference
Manganese Pincer Complex 2-Amino-1-phenylethanol150Toluene95[4]
Ruthenium Pincer Complex 2-Amino-1-phenylethanol150TolueneHigh[5]
Iron(II) acetylacetonate 2,3-dimethylpyrazine & Arylboronic acidNot specifiedDichloromethane:waterup to 86[1]
Potassium tert-butoxide (t-BuOK) Ethylenediamine & BenzilRoom TemperatureAqueous MethanolHigh[5]
Lipozyme® TL IM Pyrazine-2-carboxylate & Benzylamine45tert-Amyl alcohol91.6[10]

Experimental Protocols: From Classical to Modern Synthesis

To provide a practical foundation, here are two detailed, step-by-step protocols for the synthesis of substituted pyrazines, representing both a classical and a modern approach.

Protocol 1: Classical Condensation for the Synthesis of 2,3-Diphenylpyrazine

This protocol is adapted from a greener, one-pot synthesis method.

Materials:

  • Benzil (recrystallized)

  • Ethylenediamine

  • Potassium tert-butoxide (t-BuOK)

  • Aqueous Methanol

  • Petroleum ether

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2 mmol of recrystallized benzil in 3 mL of aqueous methanol.

  • Stir the solution until it becomes homogeneous.

  • To this solution, add 2 mmol of ethylenediamine and a catalytic amount of t-BuOK (approximately 10 mg, 0.08 mmol).

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), evaporate the methanol under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of petroleum ether and ethyl acetate as the eluent to afford 2,3-diphenylpyrazine[5].

Protocol 2: Manganese-Catalyzed Dehydrogenative Coupling for the Synthesis of 2,5-Diphenylpyrazine

This protocol is based on a modern, atom-economical approach using a manganese pincer complex.

Materials:

  • 2-Amino-1-phenylethanol

  • Manganese Pincer Catalyst (e.g., as described in the reference)

  • Potassium Hydride (KH)

  • Toluene (anhydrous)

  • An inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside an inert atmosphere glovebox, add the manganese pincer catalyst (2 mol%), 2-amino-1-phenylethanol (0.5 mmol), and potassium hydride (3 mol%) to a reaction vessel.

  • Add 2 mL of anhydrous toluene to the vessel.

  • Seal the vessel and remove it from the glovebox.

  • Place the reaction vessel in a preheated oil bath at 150 °C and stir for the optimized reaction time (e.g., 12-24 hours).

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully quench the reaction mixture with a few drops of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2,5-diphenylpyrazine[4].

Visualizing the Path to Pyrazines: Reaction Mechanisms and Workflows

Understanding the underlying mechanisms is key to rational optimization. The following diagrams, rendered in DOT language, illustrate the key transformations in pyrazine synthesis.

General Workflow for Pyrazine Synthesis Optimization

G start Define Target Pyrazine lit_search Literature Search for Similar Structures start->lit_search method_select Select Synthesis Method (e.g., Condensation, Dehydrogenation) lit_search->method_select initial_exp Initial Small-Scale Experiment method_select->initial_exp analysis Analyze Results (TLC, LC-MS, NMR) initial_exp->analysis troubleshoot Troubleshooting (Low Yield, Impurities) analysis->troubleshoot Problem Identified scale_up Scale-up Synthesis analysis->scale_up Good Result optimize Optimize Conditions (Temperature, Catalyst, Solvent) troubleshoot->optimize optimize->initial_exp Re-run purification Purification scale_up->purification final_product Characterized Final Product purification->final_product

Caption: A typical workflow for optimizing a pyrazine synthesis.

Mechanism of Pyrazine Formation via Condensation

G reactants 1,2-Diamine + 1,2-Dicarbonyl condensation Condensation (-2 H2O) reactants->condensation dihydropyrazine Dihydropyrazine Intermediate condensation->dihydropyrazine oxidation Oxidation (e.g., Air, MnO2) dihydropyrazine->oxidation pyrazine Aromatic Pyrazine oxidation->pyrazine

Caption: The classical pathway for pyrazine formation.

Mechanism of Dehydrogenative Coupling of β-Amino Alcohols

G amino_alcohol 2 x β-Amino Alcohol dehydrogenation1 Catalytic Dehydrogenation (-2 H2) amino_alcohol->dehydrogenation1 amino_aldehyde α-Amino Aldehyde Intermediate dehydrogenation1->amino_aldehyde self_condensation Self-Condensation (-2 H2O) amino_aldehyde->self_condensation dihydropyrazine Dihydropyrazine Intermediate self_condensation->dihydropyrazine dehydrogenation2 Catalytic Dehydrogenation (-H2) dihydropyrazine->dehydrogenation2 pyrazine Aromatic Pyrazine dehydrogenation2->pyrazine

Caption: A modern, atom-economical route to pyrazines.

References

Sources

Technical Support Center: Purification Strategies for 1-(5,6-Dimethylpyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 1-(5,6-Dimethylpyrazin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this key heterocyclic ketone. Our goal is to move beyond simple protocols and equip you with the scientific rationale needed to overcome common purification challenges.

Part 1: Frequently Asked Questions (FAQs) & Initial Strategy

This section addresses high-level questions that are critical for planning your purification strategy.

Q1: What are the most likely impurities I'll encounter when purifying 1-(5,6-Dimethylpyrazin-2-yl)ethanone?

A1: The impurity profile depends heavily on the synthetic route. However, based on common syntheses of pyrazine derivatives, you should anticipate the following:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include diamines or dicarbonyl compounds.

  • Isomeric Byproducts: Formation of other dimethylpyrazine isomers is possible, which can be challenging to separate due to similar polarities.

  • Reaction Solvents: Residual high-boiling point solvents (e.g., DMSO, DMF) used during the synthesis.

  • Over-alkylation or Side-Reaction Products: Products from unintended reactions with the methyl or acetyl groups.

  • Degradation Products: Pyrazines can be sensitive to strongly acidic or oxidizing conditions.

Q2: How do I choose the best primary purification technique for my crude product?

A2: The optimal technique depends on the scale of your reaction and the nature of the impurities. A general decision-making workflow is as follows:

Purification_Decision_Tree cluster_pretreatment Pre-treatment Option start Crude Product 1-(5,6-Dimethylpyrazin-2-yl)ethanone is_solid Is the crude product a solid? start->is_solid is_volatile Are impurities non-volatile? start->is_volatile Crude is an oil/liquid extraction Liquid-Liquid Extraction start->extraction Consider for gross impurities (e.g., salts) is_large_scale Scale > 5g? is_solid->is_large_scale Yes chromatography Column Chromatography is_solid->chromatography No recrystallization Recrystallization is_large_scale->recrystallization Yes is_large_scale->chromatography No is_volatile->chromatography No distillation Distillation / Kugelrohr is_volatile->distillation Yes Recrystallization_Troubleshooting start Problem during Recrystallization oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals add_solvent 1. Add more hot solvent 2. Cool more slowly oiling_out->add_solvent Yes change_solvent Use a different or binary solvent system oiling_out->change_solvent If persists scratch 1. Scratch inner surface of the flask no_crystals->scratch Yes seed 2. Add a seed crystal scratch->seed concentrate 3. Reduce solvent volume seed->concentrate

Technical Support Center: Navigating Side Reactions in the Synthesis of Substituted Pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted pyrazines. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these vital heterocyclic compounds. As a Senior Application Scientist with extensive experience in synthetic organic chemistry, I have compiled this resource to address the common challenges and side reactions encountered during pyrazine synthesis. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies necessary to optimize your reactions, improve yields, and ensure the purity of your target molecules.

This guide is structured as a dynamic question-and-answer forum, moving beyond rigid templates to address the specific, nuanced issues that arise in the laboratory. We will delve into the causality behind experimental choices, offering field-proven insights to empower your research.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of substituted pyrazines, providing probable causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Pyrazine

Question: I am attempting to synthesize a 2,5-disubstituted pyrazine via the self-condensation of an α-amino ketone, but I am consistently obtaining a low yield or a complex mixture of products. What are the likely causes and how can I improve my yield?

Answer:

Low yields in pyrazine synthesis are a common issue that can stem from several factors, primarily related to the stability of the intermediates and the reaction conditions. Let's break down the potential culprits and how to address them.

Probable Causes:

  • Incomplete Dimerization/Cyclization: The initial self-condensation of α-amino ketones forms a dihydropyrazine intermediate.[1][2] This step is often reversible and may not proceed to completion under suboptimal conditions.

  • Side Reactions of Reactive Intermediates: The α-amino ketone and dihydropyrazine intermediates are highly reactive and can participate in undesired side reactions, such as polymerization or aldol-type condensations, especially under harsh conditions.[3][4]

  • Incomplete Oxidation: The final step in many classical pyrazine syntheses is the oxidation of the dihydropyrazine intermediate to the aromatic pyrazine.[1][5] If the oxidizing agent is not effective or is used in an insufficient amount, the dihydropyrazine will remain as a significant impurity, thus lowering the yield of the desired product.

  • Suboptimal Reaction Conditions: Temperature, pH, and solvent play a critical role in directing the reaction towards the desired product.[6] For instance, excessively high temperatures can promote decomposition and polymerization.

Troubleshooting and Optimization Strategies:

Parameter Recommendation & Rationale
Temperature Gradually increase the reaction temperature. Start with milder conditions and monitor the reaction progress by TLC or LC-MS. While higher temperatures can accelerate the reaction, they can also promote side reactions. Finding the optimal temperature is key. For example, in some enzymatic syntheses of pyrazinamide, the optimal temperature was found to be 45 °C, with higher temperatures leading to enzyme denaturation and decreased yield.
pH The pH of the reaction medium can significantly influence the rate of condensation and the stability of intermediates. For reactions involving α-amino ketones, maintaining a slightly basic pH can facilitate the nucleophilic attack during dimerization. One study on pyrazine synthesis using acetol and ammonium hydroxide found that a higher pH (around 11.0) resulted in a higher yield.[6]
Oxidizing Agent Ensure you are using a suitable oxidizing agent and the correct stoichiometry. Common oxidizing agents include copper(II) salts, manganese dioxide (MnO₂), or even air (oxygen).[1] The choice of oxidant can depend on the specific substrate and reaction conditions. For instance, in the Gutknecht pyrazine synthesis, mercury(I) oxide or copper(II) sulfate are traditionally used.
Solvent The polarity of the solvent can influence the solubility of reactants and intermediates, as well as the reaction pathway.[7] Experiment with a range of solvents with varying polarities, such as ethanol, dioxane, or toluene, to find the optimal medium for your specific synthesis.

Experimental Protocol: Optimization of a Generic Gutknecht Pyrazine Synthesis

  • Preparation of the α-amino ketone: Start with the corresponding α-halo ketone and react it with ammonia or a primary amine to generate the α-amino ketone in situ or as an isolated intermediate.

  • Dimerization and Cyclization:

    • Set up parallel reactions in different solvents (e.g., ethanol, isopropanol, dioxane).

    • To each reaction, add the α-amino ketone.

    • Adjust the pH of each reaction to slightly basic conditions (e.g., pH 8-9) using a non-nucleophilic organic base like triethylamine.

    • Run the reactions at different temperatures (e.g., room temperature, 50 °C, reflux) and monitor by TLC for the disappearance of the starting material and the formation of a new, less polar spot (the dihydropyrazine).

  • Oxidation:

    • Once the dimerization is complete (as indicated by TLC), add the oxidizing agent (e.g., 1.1 equivalents of activated MnO₂) to each reaction mixture.

    • Continue to stir at the optimized temperature and monitor the formation of the aromatic pyrazine by TLC or GC-MS. The pyrazine product will be more UV-active and should have a different retention time compared to the dihydropyrazine.

  • Work-up and Analysis:

    • After the reaction is complete, filter off the solid oxidant and concentrate the filtrate.

    • Analyze the crude product by ¹H NMR or GC-MS to determine the yield and purity of the desired pyrazine in each condition.

This systematic approach will allow you to identify the optimal solvent, temperature, and pH for your specific substrate.

Issue 2: Formation of Multiple Regioisomers with Unsymmetrical Starting Materials

Question: I am trying to synthesize an unsymmetrically substituted pyrazine by reacting an unsymmetrical 1,2-dicarbonyl compound with a 1,2-diamine. However, I am getting a mixture of two regioisomers that are difficult to separate. How can I control the regioselectivity of this reaction?

Answer:

The formation of regioisomers is a classic challenge in the synthesis of unsymmetrical pyrazines from unsymmetrical precursors. The outcome of the reaction depends on the relative reactivity of the two carbonyl groups in the dicarbonyl compound and the two amino groups in the diamine.

Causality of Poor Regioselectivity:

The initial step of the condensation reaction is the nucleophilic attack of an amino group on a carbonyl group. If the two carbonyl groups of the 1,2-dicarbonyl compound have similar electrophilicity, and the two amino groups of the diamine have similar nucleophilicity, both possible initial attacks will occur at comparable rates, leading to a mixture of regioisomers.

Strategies to Control Regioselectivity:

  • Exploit Electronic and Steric Differences: The most straightforward approach is to use starting materials with significant electronic or steric differentiation.

    • Electronic Bias: If one carbonyl group is significantly more electron-deficient (e.g., adjacent to an electron-withdrawing group), it will be more susceptible to nucleophilic attack.

    • Steric Hindrance: A sterically hindered carbonyl group will be less accessible to the nucleophilic amine, favoring attack at the less hindered position.

  • Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the transition states of the two competing reaction pathways, thereby affecting the isomeric ratio.[8][9] For instance, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to enhance regioselectivity in similar heterocyclic syntheses by stabilizing one transition state over the other through hydrogen bonding.[8]

  • Use of Protecting Groups: A more controlled, albeit longer, approach involves the use of protecting groups. You can selectively protect one of the carbonyl groups of the 1,2-dicarbonyl compound or one of the amino groups of the diamine. This forces the initial condensation to occur at the unprotected site. After the first condensation, the protecting group is removed, and the intramolecular cyclization proceeds to form a single regioisomer.

Workflow for Controlling Regioselectivity:

Caption: Controlling Regioselectivity in Pyrazine Synthesis.

Issue 3: Presence of Over-Oxidized Byproducts (e.g., Pyrazine-N-oxides)

Question: My final product is contaminated with a significant amount of what I believe to be the corresponding pyrazine-N-oxide. How can I prevent this over-oxidation, and how can I remove this impurity?

Answer:

The formation of pyrazine-N-oxides is a common side reaction when using strong oxidizing agents to convert the dihydropyrazine intermediate to the final aromatic pyrazine.[4] The nitrogen atoms in the pyrazine ring are susceptible to oxidation, especially under harsh conditions.

Mechanism of N-Oxide Formation:

The lone pair of electrons on the nitrogen atoms of the pyrazine ring can be attacked by electrophilic oxygen species from the oxidizing agent (e.g., peroxy acids formed in situ from H₂O₂ or the oxygen atoms of KMnO₄). This results in the formation of a stable N-oxide.

Preventative Measures:

  • Choice of Oxidizing Agent: Avoid overly harsh oxidizing agents. Milder oxidants like activated manganese dioxide (MnO₂) or copper(II) salts are often sufficient to aromatize the dihydropyrazine without significant N-oxidation.

  • Stoichiometry Control: Carefully control the stoichiometry of the oxidizing agent. Use the minimum amount required for complete conversion of the dihydropyrazine. A slight excess can be beneficial to drive the reaction to completion, but a large excess will promote over-oxidation.

  • Temperature Management: Perform the oxidation at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures increase the reactivity of the oxidizing agent and the likelihood of N-oxide formation.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting dihydropyrazine is consumed to prevent prolonged exposure of the pyrazine product to the oxidizing conditions.

Purification Strategy:

Pyrazine-N-oxides are generally more polar than their corresponding pyrazines due to the polar N-O bond. This difference in polarity can be exploited for purification.

  • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating pyrazines from their N-oxides.[5]

    • Solvent System: A non-polar/polar solvent system, such as hexane/ethyl acetate or dichloromethane/methanol, is typically used.

    • Elution Order: The less polar pyrazine will elute first, followed by the more polar pyrazine-N-oxide.

    • TLC Monitoring: Use TLC to determine the optimal solvent system for separation before running the column. The pyrazine and its N-oxide should have a clear separation on the TLC plate.

Experimental Protocol: Selective Oxidation and Purification

  • Reaction: After the formation of the dihydropyrazine, cool the reaction mixture to 0 °C.

  • Add a mild oxidizing agent, such as activated MnO₂ (1.1-1.5 equivalents), portion-wise over 30 minutes, while monitoring the internal temperature to prevent a significant exotherm.

  • Allow the reaction to stir at 0 °C to room temperature, monitoring by TLC for the disappearance of the dihydropyrazine and the formation of the pyrazine.

  • Work-up: Once the reaction is complete, filter off the solid oxidant and wash it with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the filtrate and washes and concentrate under reduced pressure.

  • Purification:

    • Dissolve the crude residue in a minimal amount of dichloromethane.

    • Load the solution onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a gradient of increasing polarity (e.g., from 100% hexane to a mixture of hexane and ethyl acetate).

    • Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure pyrazine.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of polymerization during pyrazine synthesis, and how can it be minimized?

A1: Polymerization is a significant side reaction, particularly in syntheses involving the self-condensation of α-amino ketones. The reactive dihydropyrazine intermediate can undergo acid- or base-catalyzed polymerization, or even thermal polymerization at elevated temperatures. The exact mechanism can be complex, involving chain reactions initiated by trace impurities or reactive species generated in situ.

To minimize polymerization:

  • Control Temperature: Avoid excessive heating. Run the reaction at the lowest effective temperature.

  • Control pH: Extreme pH conditions can catalyze polymerization. Maintain a neutral or slightly basic pH.

  • Use of Inhibitors: In some cases, radical inhibitors such as hydroquinone or butylated hydroxytoluene (BHT) can be added in small amounts to suppress polymerization, especially if radical pathways are suspected.[10]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation from generating radical species that might initiate polymerization.

Q2: I have a persistent dihydropyrazine impurity in my final product. How can I ensure complete oxidation?

A2: The presence of residual dihydropyrazine indicates incomplete oxidation. To address this:

  • Increase Oxidant Stoichiometry: Gradually increase the amount of oxidizing agent in small increments (e.g., from 1.1 to 1.5 equivalents) and monitor the effect on the reaction.

  • Use a More Active Oxidant: If a mild oxidant is not effective, consider a slightly more reactive one. However, be mindful of the potential for over-oxidation.

  • Increase Reaction Time or Temperature: If the reaction has stalled, increasing the reaction time or temperature may help drive it to completion. Monitor carefully to avoid the formation of other side products.

  • Post-Reaction Oxidation: If you have already isolated your product and it contains dihydropyrazine, you can subject the mixture to a gentle re-oxidation step. Dissolve the mixture in a suitable solvent and treat it with a mild oxidizing agent like MnO₂ at room temperature.

Q3: How can I differentiate between the desired pyrazine and its byproducts (dihydropyrazine, piperazine, N-oxide) using common analytical techniques?

A3:

  • ¹H NMR Spectroscopy:

    • Pyrazine: Aromatic protons will appear in the downfield region (typically δ 8.0-9.0 ppm).

    • Dihydropyrazine: Will show signals in the aliphatic region for the sp³-hybridized carbons and may have olefinic protons depending on the substitution pattern.

    • Piperazine: Will exhibit signals exclusively in the aliphatic region (typically δ 2.5-3.5 ppm).

    • Pyrazine-N-oxide: The aromatic protons adjacent to the N-oxide will be shifted downfield compared to the parent pyrazine due to the electron-withdrawing nature of the N-O group.

  • Mass Spectrometry (MS):

    • Each compound will have a distinct molecular weight. Dihydropyrazine will be 2 mass units heavier than the corresponding pyrazine, and piperazine will be 4 mass units heavier. The N-oxide will be 16 mass units heavier than the parent pyrazine.

  • Thin-Layer Chromatography (TLC):

    • The polarity of these compounds generally follows the order: Piperazine > Pyrazine-N-oxide > Dihydropyrazine > Pyrazine. This allows for effective separation and monitoring on a silica gel plate.

Q4: What is the mechanism of piperazine formation as a byproduct, and in which pyrazine syntheses is it most common?

A4: Piperazine is a fully reduced, non-aromatic analog of pyrazine. Its formation as a byproduct is most common in syntheses that involve the reduction of a pyrazine or a pyrazine precursor. For example, if a pyrazine synthesis involves a reduction step (e.g., the reduction of an α-isonitroso ketone to an α-amino ketone in the Gutknecht synthesis), over-reduction can lead to the formation of piperazine. It can also be a byproduct in syntheses starting from ethylene diamine if the subsequent dehydrogenation steps are incomplete or if reducing conditions are present.[1][11]

Mechanism of Formation:

The formation of piperazine typically involves the complete reduction of the dihydropyrazine intermediate or the pyrazine product itself. This can occur if a reducing agent is present in the reaction mixture or if catalytic hydrogenation conditions are employed.

Prevention:

  • Avoid Strong Reducing Agents: If a reduction step is necessary, use a mild and selective reducing agent.

  • Control Hydrogenation Conditions: If using catalytic hydrogenation, carefully control the reaction time, temperature, and hydrogen pressure to avoid over-reduction of the pyrazine ring.

By understanding the underlying mechanisms of these common side reactions and implementing the troubleshooting strategies outlined in this guide, you can significantly improve the efficiency and success of your substituted pyrazine syntheses.

References

  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.
  • Journal of Chromatographic Science. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic.
  • Sciencemadness.org. (2020). Pyrazine Synthesis?
  • PubMed. (1999).
  • MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • BIOSYNCE. (2025). What are the side - reactions in pyrazine synthesis?
  • ResearchGate. (2017).
  • Advances in Heterocyclic Chemistry. (1972). Recent advances in pyrazine chemistry.
  • ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?
  • ACS Publications. (2018).
  • PMC. (2007). A Synthesis of Symmetrical and Unsymmetrical Pyrazines.
  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • IJBPAS. (2021).
  • ResearchGate. (2016). Alpha-Amino Ketone based Polymeric Pyrazines.
  • ResearchGate. (n.d.). Effect of pH on synthesis of pyrazines using acetol and NH₄OH.
  • Langmuir. (2022).
  • PMC. (2015).
  • BOC Sciences. (n.d.).
  • MDPI. (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D−A−D Series Compounds.
  • BenchChem. (2025).
  • Moroccan Journal of Chemistry. (2022).
  • Organic Chemistry Frontiers. (n.d.). NHC-catalysed [3 + 2]-asymmetric annulation between pyrazolin-4,5-diones and enals: synthesis of novel spirocyclic pyrazolone γ-butyrolactones and computational study of mechanism and stereoselectivity.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • ResearchGate. (2021).
  • Biotage. (n.d.).
  • YouTube. (2020). Synthesis and reactions of Pyrazine.
  • Preprints.org. (2023). Coordination Polymers With the Pyrazine-2,5-Diyldimethanol Linker – Supramolecular Networks Through Robust Hydrogen and Halogen Bonds.
  • ResearchGate. (2015). Retrosynthetic Strategies for Synthesis of Unsymmetrical 1,4‐Dicarbonyl Compounds.
  • MDPI. (2021).
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Insights on the synthesis and organisational phenomena of twisted pyrazine–pyridine hybrids.
  • Wikipedia. (n.d.). Gutknecht-Pyrazinsynthese.
  • Journal of Heterocyclic Chemistry. (2012). Byproducts in the Synthesis of Di-2-pyrazinylmethane.
  • RSC Publishing. (2017).
  • PubMed Central. (2024).
  • European Journal of Chemistry. (n.d.). Regioselective synthesis of some functionalized 3,4'-bis-(pyrazolyl)
  • Slideshare. (n.d.). Synthesis and reactions of Pyrazine.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazines.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Oxidations by the reagent 'H2O2–vanadium complex–pyrazine-2-carboxylic acid'. Part 4. Oxidation of alkanes, benzene and alcohols by an adduct of H2O2 with urea.
  • ResearchGate. (n.d.). Oxidations by the reagent ?H2O2?vanadium complex?pyrazine-2-carboxylic acid?. Part 4. Oxidation of alkanes, benzene and alcohols by an adduct of H2O2 with urea.
  • ResearchGate. (n.d.).
  • ACS Sustainable Chemistry & Engineering. (2020). Biobased Pyrazine-Containing Polyesters.
  • Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.
  • UNODC. (n.d.).
  • ResearchGate. (n.d.). Cysteine-Induced pH-Dependent Formation of Thiols and Sulfides or 2-Acetylthiazole and Pyrazines during Thermal Treatment of N -(1-Deoxy- d -xylulos-1-yl)-alanine.
  • PubMed. (2023). Influence of Deamidation on the Formation of Pyrazines and Proline-Specific Compounds in Maillard Reaction of Asparagine and Proline with Glucose.
  • Chemical Communications. (n.d.).
  • Quora. (2023). Why is H2O2 titrated with KMnO4 while both of them are oxidizing agents?
  • ResearchGate. (n.d.). Oxidation with the “O2−H2O2—vanadium complex—pyrazine-2-carboxylic acid” reagent.
  • OUCI. (n.d.).
  • Scribd. (n.d.). Gutknecht Pyrazine Synthesis Overview.
  • NBU-IR. (n.d.). Chapter IV Section A (General introduction and synthetic background).
  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • NIH. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • ResearchGate. (n.d.). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF.
  • PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • ResearchGate. (n.d.).
  • PubMed Central. (n.d.).
  • Wikipedia. (n.d.). Pyrazine.
  • YouTube. (2021). PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE.

Sources

Technical Support Center: Impurity Profiling of 1-(5,6-Dimethylpyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the impurity profiling of synthetic 1-(5,6-Dimethylpyrazin-2-yl)ethanone. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and analysis of this compound. We provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting workflows to ensure the integrity and purity of your final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the impurity landscape of 1-(5,6-Dimethylpyrazin-2-yl)ethanone.

Q1: What are the most common process-related impurities I should expect during the synthesis of 1-(5,6-Dimethylpyrazin-2-yl)ethanone?

A1: Based on common pyrazine synthetic routes, such as the condensation of α-dicarbonyl compounds with 1,2-diamines, the impurity profile is typically comprised of several key classes. Understanding these provides a predictive framework for your analytical investigations.

  • Starting Material Carryover: Incomplete reaction can lead to the presence of unreacted 2,3-diaminobutane and methylglyoxal (or its synthetic equivalent).

  • Regioisomers: The most critical and often challenging impurity is the regioisomer, 1-(3,5-dimethylpyrazin-2-yl)ethanone . Its formation is mechanistically plausible depending on the precise synthetic pathway and reaction conditions. Differentiating it from the desired product is paramount.

  • Byproducts from Side Reactions: Self-condensation of starting materials, particularly the α-dicarbonyl compound, can lead to complex polymeric impurities. Additionally, over-alkylation or side-chain reactions can occur under non-optimized conditions.

  • Partially Formed Intermediates: Dihydropyrazine intermediates may persist if the final oxidation step is incomplete.[1]

Q2: Why is it crucial to differentiate between 1-(5,6-Dimethylpyrazin-2-yl)ethanone and its regioisomer, 1-(3,5-dimethylpyrazin-2-yl)ethanone?

Q3: What are the primary analytical techniques recommended for impurity profiling of this compound?

A3: A multi-modal analytical approach is essential for comprehensive impurity profiling. No single technique is sufficient.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone for separation and quantification.[3] A reversed-phase method using a C18 column is typically the starting point for resolving the main component from its impurities.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities, residual solvents, and for differentiating isomers whose mass spectra may be similar but whose retention times differ.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying unknown impurities detected in HPLC. It provides molecular weight information that is critical for proposing structures.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for absolute structure elucidation of the final product and any isolated impurities.[8] 2D NMR experiments (COSY, HSQC, HMBC) are often required to unambiguously assign the structure and differentiate isomers.[9]

Section 2: Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Q4: My HPLC-UV chromatogram shows an unexpected peak eluting close to the main product peak. How do I identify it?

A4: An unexpected peak near the main component often suggests the presence of a structurally similar impurity, such as a regioisomer or a related byproduct. A systematic investigation is required.

Causality: The proximity in retention time on a reversed-phase column implies that the unknown has a similar polarity and molecular size to your target compound. This strongly points towards an isomer.

Troubleshooting Workflow:

  • Mass-Directed Analysis (LC-MS): The first step is to determine the molecular weight of the unknown peak.

    • Protocol: Inject the sample into an LC-MS system using the same chromatographic method.

    • Interpretation:

      • Same Mass: If the unknown peak has the same mass-to-charge ratio (m/z) as the main product, it is confirmed to be an isomer. The most likely candidate is 1-(3,5-dimethylpyrazin-2-yl)ethanone.

      • Different Mass: If the m/z is different, use the mass to hypothesize a structure. For example, a mass corresponding to the loss or addition of a methyl or acetyl group could indicate a degradation product or a byproduct.

  • Forced Degradation Studies: To determine if the impurity is a degradant, subject your purified product to stress conditions (acid, base, oxidation, heat, light) as per ICH Q1A(R2) guidelines.[10] If the peak appears or increases under these conditions, it confirms its identity as a degradation product.

  • Peak Isolation and NMR Analysis: For definitive identification, especially for an isomer, the impurity must be isolated via preparative HPLC. Once isolated, a full suite of NMR experiments (¹H, ¹³C, HSQC, HMBC) will provide unambiguous structural confirmation.[11]

Q5: I've confirmed I have a regioisomeric impurity with the same mass. How can I use NMR to definitively distinguish 1-(5,6-Dimethylpyrazin-2-yl)ethanone from 1-(3,5-dimethylpyrazin-2-yl)ethanone?

A5: This is a classic structural elucidation challenge that is perfectly solved by 2D NMR, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment. This experiment shows correlations between protons and carbons that are 2-3 bonds away, allowing you to map the connectivity of the molecule.

Causality: The key difference between the isomers is the position of the acetyl group relative to the two protons on the pyrazine ring.

  • 1-(5,6-Dimethylpyrazin-2-yl)ethanone (Target): The single ring proton (at C3) is adjacent to a nitrogen and the carbon bearing the acetyl group. The two methyl groups are adjacent to each other.

  • 1-(3,5-dimethylpyrazin-2-yl)ethanone (Isomer): The single ring proton (at C6) is between a nitrogen and a methyl group. The acetyl group is adjacent to the other methyl group.

Experimental Protocol & Interpretation:

  • Acquire High-Resolution Spectra: Obtain high-quality ¹H, ¹³C, and HMBC spectra in a suitable deuterated solvent (e.g., CDCl₃).

  • Focus on Key HMBC Correlations: The carbonyl carbon of the acetyl group is the key diagnostic signal.

    • Expected for Target Compound: You should observe an HMBC correlation from the lone pyrazine ring proton (a singlet, likely around δ 8.5-9.0 ppm) to the carbonyl carbon (δ ~190-200 ppm). This is a 3-bond correlation (H3-C2-C=O) and is definitive proof of this structure.

    • Expected for Isomeric Impurity: You will NOT see a correlation from the ring proton to the carbonyl carbon. Instead, the ring proton (H6) would show a correlation to the carbon of the adjacent methyl group (C5-CH₃). The protons of the methyl group at C5 would show a correlation to the carbonyl carbon.

The workflow below illustrates this logical distinction.

G cluster_target Target: 1-(5,6-Dimethylpyrazin-2-yl)ethanone cluster_isomer Isomer: 1-(3,5-dimethylpyrazin-2-yl)ethanone Target_Proton Ring Proton (H3) Target_Carbonyl Carbonyl Carbon (C=O) Target_Proton->Target_Carbonyl  3J(C,H) Correlation  (Observed) Isomer_Proton Ring Proton (H6) Isomer_Carbonyl Carbonyl Carbon (C=O) Isomer_Proton->Isomer_Carbonyl  No Correlation  (4 bonds apart) Start Run HMBC Experiment Decision Observe Correlation: Ring Proton -> Carbonyl Carbon? Start->Decision Decision->Target_Proton  Yes Decision->Isomer_Proton  No

Sources

Technical Support Center: Enhancing the Regioselectivity of Pyrazine Functionalization

[1]

Current Status: Operational Support Tier: Level 3 (Senior Scientific Advisory) Topic: Regiocontrol in Pyrazine Functionalization (C-H Activation, Metalation, Radical Addition)

Introduction: The Pyrazine Paradox

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing the "Pyrazine Paradox": the scaffold is highly electron-deficient (making electrophilic substitution difficult) yet possesses multiple nucleophilic nitrogens that can poison transition metal catalysts. Furthermore, distinguishing between the chemically similar C2, C3, C5, and C6 positions requires precise kinetic or thermodynamic control.

This guide moves beyond standard textbook reactions. We focus on breaking symmetry and controlling site-selectivity using three advanced methodologies: TMP-Mediated Metalation , Radical Minisci Reactions , and N-Oxide Activation .

Module 1: Organometallic Regiocontrol (The Knochel Switch)

Issue: You need to functionalize a halogenated pyrazine (e.g., 2-chloropyrazine or fused systems like imidazo[1,2-a]pyrazine), but you are getting mixtures or decomposition.

Technical Insight: Lithiation of halopyrazines is notoriously unstable due to rapid elimination of LiCl (formation of dehydropyrazines). The solution lies in using Turbo-Grignards (TMPMgCl·LiCl) and Turbo-Zincates (TMP₂Zn·2MgCl₂[1]·2LiCl) .[1][2] These bases allow for operation at higher temperatures (–40 °C to –20 °C) compared to Li-bases (–78 °C) and offer a unique "Regioselectivity Switch."

Troubleshooting Guide: Metalation

Q: Why is my lithiated pyrazine decomposing before I can trap it? A: The C-Li bond is too polarized, promoting

  • Fix: Switch to TMPMgCl·LiCl .[3] The Mg-C bond is more covalent, stabilizing the intermediate.

  • Protocol Adjustment: If using

    
    -BuLi, you must perform in situ trapping (Barbier conditions) with ZnCl₂ or the electrophile present. However, TMP bases are superior for stepwise functionalization.
    

Q: How do I switch regioselectivity between C3 (kinetic) and C5 (thermodynamic)? A: This is the "Knochel Switch."

  • Kinetic Control (C3): Use TMPMgCl·LiCl at –60 °C. The Mg base is more reactive and deprotonates the most acidic proton (C3, adjacent to the electron-withdrawing Cl and N).

  • Thermodynamic Control (C5): Use TMP₂Zn[1][2]·2MgCl₂[1]·2LiCl at –20 °C. The Zn base is less reactive and allows for equilibration. The metal migrates to the C5 position, stabilized by an intramolecular "halogen dance" or coordination to the distant nitrogen, which is the thermodynamic sink.

Data Summary: Base Selection Matrix
Base ReagentMetal SpeciesTemp. WindowDominant MechanismTarget Site (typ.)Stability
LiTMP Li–78 °CKinetic (Acid/Base)C3 (Ortho to Cl)Low (Elimination risk)
TMPMgCl·LiCl Mg–60 to –40 °CKineticC3 (Ortho to Cl)High
TMP₂Zn·2MgCl₂ Zn–30 to –10 °CThermodynamicC5 (Meta/Para)Very High
Visualization: The Regioselectivity Switch

KnochelSwitchStart6-Chloroimidazo[1,2-a]pyrazineBaseMgTMPMgCl·LiCl(Kinetic Base)Start->BaseMg-60°C, THFBaseZnTMP₂Zn·2MgCl₂·2LiCl(Thermodynamic Base)Start->BaseZn-20°C, THFInterMgC3-Magnesiated Species(Kinetic Product)BaseMg->InterMgDeprotonation(Most Acidic H)InterZnC5-Zincated Species(Thermodynamic Product)BaseZn->InterZnEquilibration/Halogen DanceProdAC3-FunctionalizedProductInterMg->ProdAElectrophile (E+)ProdBC5-FunctionalizedProductInterZn->ProdBElectrophile (E+)

Figure 1: Decision tree for selecting the appropriate TMP-base to control regioselectivity (C3 vs C5) in fused pyrazine systems.

Module 2: Radical Functionalization (Minisci Reaction)

Issue: Standard Minisci conditions (Ag/S₂O₈) yield a mixture of mono- and di-alkylated products with poor regiocontrol.

Technical Insight: The pyrazine ring is electron-deficient, making it an ideal radical acceptor. However, protonation is the key to regiocontrol. Under strongly acidic conditions, the N-atoms are protonated, significantly lowering the LUMO of the ring and directing nucleophilic radicals to the

Troubleshooting Guide: Minisci

Q: I am getting poor conversion and mixtures of C2/C5 isomers. A: Check your pH.

  • The Fix: Ensure the reaction is strongly acidic (TFA or aqueous H₂SO₄). Protonation of the pyrazine nitrogen activates the C2 position toward nucleophilic radicals (alkyl radicals).

  • Advanced Tip: If using a carboxylic acid as the radical source, adding a Lewis Acid (like AgNO₃) helps, but controlling the oxidant addition rate is critical to prevent radical dimerization.

Q: How do I prevent over-alkylation (di-substitution)? A: This is a common kinetic issue. The product (alkylpyrazine) is often more electron-rich than the starting material, making it more reactive (though less so in protonated forms).

  • The Fix: Use a biphasic system (water/DCM) or add an organic co-solvent (trifluorotoluene) to extract the mono-alkylated product from the aqueous acidic phase, protecting it from further reaction.

Module 3: Transition Metal Catalyzed C-H Activation

Issue: Pd-catalysts are deactivated by pyrazine nitrogens, or C-H activation occurs at the wrong site.

Technical Insight: Direct C-H activation requires a Directing Group (DG) or a specific ligand system (e.g., Pd-PEPPSI) that can outcompete the pyrazine nitrogen for metal binding.

Troubleshooting Guide: C-H Activation

Q: The catalyst dies (turns into Pd-black) immediately. A: The pyrazine nitrogen is coordinating to the Pd, displacing fragile phosphine ligands.

  • The Fix: Switch to NHC ligands (N-Heterocyclic Carbenes) like those in Pd-PEPPSI-iPr . These bind Pd tightly and are bulky enough to prevent formation of unreactive (pyrazine)₂-Pd complexes.

Q: How do I achieve site-selectivity without a directing group? A: Use C-H Acidity differences.

  • Insight: In pyrazine N-oxides, the C2 proton is more acidic and the C-H bond is weaker.

  • Protocol: Perform the C-H activation on the Pyrazine N-oxide , then reduce it back to the pyrazine (using PCl₃ or Zn/NH₄Cl) post-functionalization.

Experimental Protocol: Regioselective Switch (Knochel Method)

Objective: Selective C5-Allylation of 6-chloroimidazo[1,2-a]pyrazine via Thermodynamic Control.

Reagents:

  • Substrate: 6-chloroimidazo[1,2-a]pyrazine (1.0 equiv)

  • Base: TMP₂Zn[1][2][3][4][5]·2MgCl₂[1]·2LiCl (0.6 equiv) [Commercial or prepared in situ]

  • Electrophile: Allyl bromide (1.2 equiv) + CuCN·2LiCl (20 mol%)[1]

  • Solvent: Dry THF

Step-by-Step Workflow:

  • Preparation: Flame-dry a Schlenk flask under Argon. Add the substrate and dry THF (0.5 M concentration).

  • Metalation (The Switch):

    • Cool the solution to –20 °C .

    • Add TMP₂Zn[1][2][5]·2MgCl₂[1]·2LiCl dropwise.

    • Stir for 20 minutes . Note: Do not cool to –60 °C; at –20 °C, the kinetic C3-species rearranges to the thermodynamic C5-species.

  • Transmetalation (Optional but recommended for allylation):

    • Add CuCN·2LiCl (1 M in THF) at –20 °C. This facilitates the substitution with allyl bromide.

  • Quenching:

    • Add Allyl bromide dropwise.

    • Warm slowly to 25 °C and stir for 1 hour.

  • Workup: Quench with sat. aq. NH₄Cl. Extract with EtOAc.

  • Expected Outcome: >95:5 regioselectivity for the C5-allyl product.

References

  • Knochel, P., et al. (2023).[1][2] Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science.

  • Baran, P. S., et al. (2021).[6] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (Applied to Pyrazines). Journal of the American Chemical Society.[6]

  • Maity, P., et al. (2023).[1][7] C–H functionalization of pyridines (Review covering diazines). Organic & Biomolecular Chemistry.

  • Schnürch, M., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.

  • McNally, A., et al. (2018). Site-Selective Switching Strategies to Functionalize Polyazines. Journal of the American Chemical Society.[6]

Stability studies of 1-(5,6-Dimethylpyrazin-2-yl)ethanone under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(5,6-Dimethylpyrazin-2-yl)ethanone. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the integrity and success of your stability studies. The information herein is grounded in established scientific principles and regulatory expectations, designed to be a practical resource for your experimental work.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts in Stability Testing

This section addresses fundamental questions regarding the stability of 1-(5,6-Dimethylpyrazin-2-yl)ethanone and the design of appropriate studies.

Q1: What are the primary concerns regarding the stability of 1-(5,6-Dimethylpyrazin-2-yl)ethanone?

A1: 1-(5,6-Dimethylpyrazin-2-yl)ethanone, like other pyrazine derivatives, is a heterocyclic aromatic compound. While the pyrazine ring itself is relatively stable, the overall stability of the molecule can be influenced by its substituents—the two methyl groups and the ethanone group.[1][2] Key concerns for this molecule include its susceptibility to:

  • Oxidation: The methyl groups on the pyrazine ring can be susceptible to oxidation, potentially forming corresponding carboxylic acids or hydroxymethyl derivatives.[3] The ethanone group could also undergo oxidative cleavage.

  • Photodegradation: Aromatic systems can absorb UV light, leading to photochemical reactions. While pyrazine has some inherent photostability, prolonged exposure to light, especially in the presence of photosensitizers, could lead to degradation.[4][5][6]

  • Hydrolysis: The ethanone group is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, catalyzed hydrolysis could occur, though less readily than for esters or amides. The pyrazine ring is generally resistant to hydrolysis.

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur, potentially leading to fragmentation of the molecule.[7]

Understanding these potential degradation pathways is crucial for designing robust stability studies and developing stability-indicating analytical methods.[8][9]

Q2: What are forced degradation (stress) studies, and why are they necessary for 1-(5,6-Dimethylpyrazin-2-yl)ethanone?

A2: Forced degradation studies, also known as stress testing, are a critical component of pharmaceutical development and are mandated by regulatory bodies like the ICH.[8][10] These studies involve intentionally subjecting the compound to harsh conditions—more severe than those it would encounter during long-term storage—to accelerate its degradation.[9][11]

For 1-(5,6-Dimethylpyrazin-2-yl)ethanone, these studies are essential for:

  • Identifying Potential Degradants: By forcing the molecule to break down, we can identify the likely degradation products that might form under normal storage conditions over a longer period.

  • Elucidating Degradation Pathways: The results help in understanding the chemical mechanisms by which the molecule degrades.

  • Developing and Validating Stability-Indicating Analytical Methods: This is a primary objective. A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the intact active substance without interference from its degradation products, impurities, or excipients. Forced degradation studies are used to generate these degradation products to prove the method's specificity.[11][12]

Q3: What are the typical stress conditions for forced degradation studies of this compound?

A3: Based on ICH guidelines and the chemical nature of 1-(5,6-Dimethylpyrazin-2-yl)ethanone, the following stress conditions are recommended:

  • Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60-80 °C).

  • Base Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or slightly elevated temperatures.

  • Thermal Degradation: Exposing the solid compound to dry heat (e.g., 80-100 °C).

  • Photostability: Exposing the compound (in solid and solution form) to a combination of UV and visible light, as specified in ICH Q1B guidelines.[10]

The duration and severity of these conditions should be adjusted to achieve a target degradation of 5-20%.[10] Excessive degradation can lead to the formation of secondary and tertiary degradants that may not be relevant to real-time stability.

Section 2: Troubleshooting Guide - Navigating Experimental Challenges

This section provides practical advice for overcoming common issues encountered during stability studies of 1-(5,6-Dimethylpyrazin-2-yl)ethanone.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
No degradation observed under stress conditions. 1. Conditions are too mild. 2. The molecule is highly stable under the tested conditions.1. Increase Stressor Severity: Incrementally increase the temperature, concentration of the stressor (acid, base, oxidant), or duration of exposure. This systematic approach helps to find the optimal conditions for achieving the target degradation. 2. Confirm Method Suitability: Ensure your analytical method is sensitive enough to detect small changes in the parent compound's concentration.
Excessive degradation (>20%) is observed. 1. Stress conditions are too harsh. 2. The compound is highly labile under the tested conditions.1. Reduce Stressor Severity: Decrease the temperature, concentration of the stressor, or exposure time. For highly reactive systems, conducting the study at a lower temperature for a longer period might be necessary. 2. Time-Point Sampling: Take samples at multiple time points during the stress study to identify the time at which the target degradation is achieved.
Poor peak shape or resolution in HPLC analysis. 1. Inappropriate mobile phase pH. 2. Co-elution of degradants with the parent peak. 3. Column degradation.1. Optimize Mobile Phase: The pyrazine moiety has basic nitrogens. Adjusting the mobile phase pH (e.g., with a buffer like phosphate or formate) can improve peak shape. 2. Modify Gradient/Isocratic Conditions: Adjust the solvent gradient or the composition of the isocratic mobile phase to improve the separation of the degradant peaks from the parent compound. 3. Use a Different Column: If resolution cannot be achieved, try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms.
Mass balance is not achieved (sum of parent and degradants is significantly less than 100%). 1. Some degradants are not being detected by the analytical method (e.g., lack a chromophore). 2. Degradants are volatile and have been lost. 3. Degradants are adsorbing to the container or column.1. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with the UV detector to look for non-chromophoric degradants. 2. Analyze Headspace: If volatile degradants are suspected, use Gas Chromatography (GC) with headspace analysis. 3. Check for Adsorption: Use silanized glassware and ensure the sample solvent is appropriate to prevent adsorption.

Section 3: Experimental Protocols

These protocols provide a starting point for your investigations. They should be adapted and optimized based on your specific experimental setup and observations.

Protocol 1: Forced Degradation Study

Objective: To generate degradation products of 1-(5,6-Dimethylpyrazin-2-yl)ethanone and to assess the stability-indicating nature of the analytical method.

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of 1-(5,6-Dimethylpyrazin-2-yl)ethanone (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid photo_solution Solution prep->photo_solution neutralize Neutralize acidic/basic samples acid->neutralize base->neutralize dilute Dilute to working concentration oxid->dilute thermal Thermal (Solid) (80°C) thermal->dilute photo Photolytic (ICH Q1B) photo->dilute neutralize->dilute hplc Analyze by Stability-Indicating HPLC-UV/MS dilute->hplc thermal_solid Solid Compound thermal_solid->thermal photo_solid Solid Compound photo_solid->photo photo_solution->photo Degradation_Pathway cluster_oxidative Oxidative Degradation (H2O2) cluster_photo Photodegradation cluster_hydrolytic Hydrolytic Degradation (Base) parent 1-(5,6-Dimethylpyrazin-2-yl)ethanone oxid1 Oxidation of Methyl Group (e.g., 1-(5-Hydroxymethyl-6-methylpyrazin-2-yl)ethanone) parent->oxid1 Major Pathway oxid2 Pyrazine Ring Cleavage Products parent->oxid2 Harsh Conditions photo1 Isomerization or Rearrangement Products parent->photo1 hydro1 Minor hydrolysis products parent->hydro1

Caption: Plausible degradation pathways for 1-(5,6-Dimethylpyrazin-2-yl)ethanone.

From this illustrative data, we can infer that the primary degradation pathway for 1-(5,6-Dimethylpyrazin-2-yl)ethanone is likely oxidation. The methyl groups attached to the electron-deficient pyrazine ring are potential sites for oxidative attack. Photodegradation is also a relevant pathway, especially for solutions of the compound. The compound shows good stability under acidic and thermal stress.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation: A Practical Guide for Pharmaceutical Development. Taylor & Francis.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • ICH. (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. [Link]

  • ACS Publications. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine–Glucose Amadori Compound. Journal of Agricultural and Food Chemistry. [Link]

  • RSC Publishing. (n.d.). Quantum dynamics of the photostability of pyrazine. [Link]

  • ResearchGate. (n.d.). Pyrazines: Occurrence, formation and biodegradation | Request PDF. [Link]

  • ResearchGate. (n.d.). Review on the Synthesis of Pyrazine and Its Derivatives. [Link]

  • Chemical Papers. (n.d.). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. [Link]

  • Wiley Online Library. (2025). Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. [Link]

  • ResearchGate. (n.d.). Competition between photochemistry and energy transfer in ultraviolet-excited diazabenzenes. I. Photofragmentation studies of pyrazine at 248 nm and 266 nm | Request PDF. [Link]

  • Inchem.org. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). [Link]

Sources

Validation & Comparative

Cross-Validation of Analytical Methods for Pyrazine Quantification: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Pyrazines serve as critical biomarkers across two distinct scientific domains: as potent flavor/aroma compounds (alkylpyrazines) in food science and as essential pharmacophores (e.g., Pyrazinamide) in infectious disease treatment. The quantification of these heterocyclic nitrogen compounds presents unique challenges due to their volatility, polarity, and susceptibility to matrix interference.

This guide moves beyond standard operating procedures to establish a rigorous framework for cross-validating analytical platforms. It provides a comparative analysis of gas chromatography (GC) and liquid chromatography (LC) workflows, supported by statistical protocols to ensure data integrity during method transfer or optimization.

Part 1: The Methodological Landscape

Selecting the correct analytical vehicle is the first step in validation. The physicochemical properties of the specific pyrazine derivative dictate the instrument of choice.

Volatile Profiling (Flavor/Fragrance)
  • Target: Alkylpyrazines (e.g., 2,3,5-trimethylpyrazine).[1]

  • Gold Standard: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.[2][3][4]

  • Mechanism: Exploits the high vapor pressure of alkylpyrazines. SPME fibers (DVB/CAR/PDMS) selectively concentrate analytes from the headspace, minimizing matrix extraction errors.

Non-Volatile/Polar Quantification (Pharmaceuticals)
  • Target: Pyrazinamide (PZA) and metabolites (Pyrazinoic acid).

  • Gold Standard: LC-MS/MS or HPLC-UV.

  • Mechanism: PZA is highly polar (logP ~ -0.6). GC analysis requires derivatization; therefore, Reversed-Phase LC (C18) is preferred for direct quantification in plasma or formulation matrices.

Part 2: Comparative Performance Analysis

The following data synthesizes performance metrics from recent validation studies, offering a benchmark for laboratory comparisons.

Table 1: Performance Metrics of Primary Analytical Platforms
FeatureHS-SPME-GC-MS (Flavor)HPLC-UV (Pharma/PZA)LC-MS/MS (Trace Analysis)
Primary Analyte Alkylpyrazines (Volatile)Pyrazinamide (Polar)Trace Pyrazines (Complex Matrix)
LOD (Limit of Detection) 2 – 60 ng/L0.1 – 0.5 µg/mL0.05 – 1.0 ng/mL
Linearity (

)
> 0.98> 0.999> 0.99
Recovery 91% – 109%98% – 102%85% – 115%
Precision (RSD) < 15% (Fiber dependent)< 2%< 5%
Matrix Effect Low (Headspace isolation)Moderate (Requires LLE/SPE)High (Ion suppression risk)
Throughput Low (30-60 min/sample)High (5-10 min/sample)High (5-10 min/sample)

Part 3: Experimental Protocols

Protocol A: HS-SPME-GC-MS for Alkylpyrazines

This protocol minimizes solvent use and maximizes sensitivity for volatile pyrazines.

  • Sample Prep: Weigh 2.0 g of sample (e.g., roasted cocoa/oil) into a 20 mL headspace vial.

  • Internal Standard: Spike with 50 µL of 2-methyl-3-methoxypyrazine (10 ppm) to correct for fiber variability.

  • Equilibration: Incubate at 60°C for 20 mins with agitation (500 rpm).

  • Extraction: Expose a DVB/CAR/PDMS fiber (50/30 µm) to the headspace for 40 mins at 60°C.

  • Desorption: Inject fiber into GC inlet (splitless mode) at 250°C for 5 mins.

  • Separation: Use a polar column (e.g., DB-WAX) to separate isomers. Ramp: 40°C (2 min)

    
     5°C/min 
    
    
    
    230°C.
Protocol B: Cross-Validation Statistical Workflow (Bland-Altman)

Do not rely solely on correlation coefficients (


). High correlation does not imply agreement.
  • Paired Analysis: Analyze

    
     samples using both the Candidate Method  (e.g., Rapid Sensor) and the Reference Method  (e.g., GC-MS).
    
  • Calculate Differences: For each sample

    
    , calculate 
    
    
    
    .
  • Calculate Means: Calculate

    
    .
    
  • Bias Estimation: Calculate the mean of differences (

    
    ). A non-zero value indicates systematic bias.
    
  • Limits of Agreement (LoA): Calculate

    
    .
    
  • Plot: Scatter plot of

    
     (y-axis) vs 
    
    
    
    (x-axis). 95% of points must fall within LoA for validation.

Part 4: Visualizations

Method Selection Logic

This decision tree guides the researcher to the appropriate validation pathway based on analyte properties.

MethodSelection Start Start: Pyrazine Analysis Volatility Is the Pyrazine Volatile? Start->Volatility Matrix Matrix Type? Volatility->Matrix Yes (Alkylpyrazines) Polarity Polarity/Derivatization? Volatility->Polarity No (Pyrazinamide) GCMS Method A: HS-SPME-GC-MS (Gold Standard for Flavor) Matrix->GCMS Simple/Solid (e.g., Nuts) GCxGC Method B: GCxGC-TOFMS (Complex Isomer Separation) Matrix->GCxGC Complex (e.g., Coffee/Smoke) HPLC Method C: HPLC-UV (Routine Pharma QC) Polarity->HPLC High Conc. (>1 µg/mL) LCMS Method D: LC-MS/MS (Trace Bioanalysis) Polarity->LCMS Trace Conc. (<10 ng/mL)

Figure 1: Decision matrix for selecting the primary analytical platform based on volatility and sensitivity requirements.

Cross-Validation Workflow

This diagram illustrates the rigorous process of validating a new method against an established reference.

ValidationWorkflow cluster_Ref Reference Method (Gold Standard) cluster_Test Candidate Method (New) Sample Homogenized Sample (n > 20) Split Sample Splitting Sample->Split RefMethod GC-MS / LC-MS Split->RefMethod TestMethod Rapid Sensor / HPLC Split->TestMethod RefData Dataset A RefMethod->RefData Analysis Statistical Comparison RefData->Analysis TestData Dataset B TestMethod->TestData TestData->Analysis BlandAltman Bland-Altman Plot (Bias & LoA) Analysis->BlandAltman Regression Passing-Bablok Regression Analysis->Regression Decision Validation Decision BlandAltman->Decision Regression->Decision

Figure 2: Parallel workflow for orthogonal method validation, emphasizing statistical convergence.

References

  • Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in Oils. Source: MDPI (2021) URL:[Link]

  • Comparison of immunoassay and HPLC-MS/MS used to measure urinary metabolites. Source: Journal of Exposure Science & Environmental Epidemiology (2009) URL:[Link][5]

  • Mass Spectrometry-Based Evaluation of the Bland–Altman Approach. Source: MDPI (2023) URL:[Link]

  • Quantification of Pyrazinamide in Human Plasma by Validated High Performance Liquid Chromatography Method. Source: Pakistan Journal of Medical & Health Sciences (2021) URL:[Link]

  • Understanding Bland Altman analysis. Source: Biochemia Medica (2015) URL:[Link][6][7]

Sources

A Comparative Review of Pyrazine and Pyridine Derivatives: From Medicinal Chemistry to Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the strategic design of bioactive small molecules and organic semiconductors, the choice between pyridine (azine) and pyrazine (1,4-diazine) is rarely arbitrary. It is a decision governed by precise electronic requirements. While pyridine serves as the "standard" bioisostere for benzene—improving solubility and hydrogen bonding—pyrazine offers a more aggressive modulation of lipophilicity and electron deficiency.

This guide analyzes the functional trade-offs between these two heterocycles, providing experimental evidence to support their selection in lead optimization and materials engineering.

Physicochemical & Electronic Profiles

The fundamental difference lies in the perturbation of the


-system by the nitrogen atoms. Pyridine introduces a single electronegative sink; pyrazine introduces two, acting synergistically to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
Table 1: Comparative Physicochemical Metrics
PropertyPyridinePyrazineImplication for Application
Basicity (

of

)
~5.2~0.6Pyridine forms stable salts at physiological pH; Pyrazine remains neutral, affecting solubility.
Dipole Moment (D) 2.20.0Pyrazine is non-polar (symmetric), enhancing passive membrane permeability despite high N-content.
Lipophilicity (

vs Benzene)
-0.6 to -0.9-1.2 to -1.6Pyrazine lowers

more aggressively, useful for correcting "greasy" leads.
LUMO Energy HighLowPyrazine is a stronger electron acceptor (better for n-type organic semiconductors).
H-Bond Acceptors 12Pyrazine offers dual vectors for receptor binding but weaker individual H-bonds due to electron deficiency.

Expert Insight: The drastically lower basicity of pyrazine (


 0.6) means it will not protonate in the stomach or lysosome. If your lead compound relies on a cationic center for potency (e.g., ionic lock with Asp/Glu), pyridine is the superior choice. If you need to lower 

without introducing a charge, pyrazine is the solution.

Medicinal Chemistry: The "Nitrogen Scan"

In drug discovery, the "Nitrogen Scan" is a systematic SAR strategy where carbon atoms in a phenyl ring are sequentially replaced with nitrogen.

Metabolic Stability (CYP450 vs. Aldehyde Oxidase)
  • Pyridine: Susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, typically forming N-oxides or undergoing C-hydroxylation at the electron-deficient C2/C6 positions.

  • Pyrazine: Generally resistant to CYP-mediated oxidation due to extreme electron deficiency. However, this deficiency makes the C2 position a "soft" electrophile, rendering it a substrate for Aldehyde Oxidase (AO) , a cytosolic enzyme that converts pyrazines to pyrazinones.

Critical Warning: AO metabolism is species-dependent (Human > Rat > Dog). A pyrazine lead that is stable in dog PK studies may fail in human clinical trials due to high AO clearance.

Case Study: Bortezomib (Velcade)

Bortezomib, a first-in-class proteasome inhibitor, utilizes a pyrazine core.

  • Why Pyrazine? The pyrazine ring acts as a specific recognition element for the chymotrypsin-like site of the 20S proteasome. A pyridine analog would increase basicity, potentially altering the H-bond network required for the boronic acid warhead to engage the catalytic threonine.

Visualization: The Nitrogen Scan Decision Logic

The following diagram illustrates the decision matrix for swapping benzene


 pyridine 

pyrazine during lead optimization.

NitrogenScan Lead Lead Compound (High Lipophilicity) Pyridine Replace CH with N (Pyridine Scaffold) Lead->Pyridine Reduce LogP CheckCYP Assess Metabolic Stability (Microsomal Stability) Pyridine->CheckCYP Pyrazine Add 2nd Nitrogen (Pyrazine Scaffold) CheckCYP->Pyrazine High Clearance (CYP) Final Candidate Selection CheckCYP->Final Stable CheckAO Assess AO Liability (S9 Fraction Assay) Pyrazine->CheckAO CheckAO->Pyrazine AO Liability? Add C2-Blocking Group CheckAO->Final Stable

Caption: Decision tree for nitrogen scanning. Pyrazine is often deployed when pyridine fails to resolve metabolic instability or lipophilicity issues.

Material Science Applications: OLEDs

In Organic Light Emitting Diodes (OLEDs), pyrazine derivatives are preferred over pyridines as Electron Transport Materials (ETMs) and Thermally Activated Delayed Fluorescence (TADF) acceptors.[1][2]

  • Mechanism: The second nitrogen atom stabilizes the LUMO, increasing Electron Affinity (EA).[3] This facilitates electron injection from the cathode and transport to the emission layer.

  • Performance: Pyrazine-based acceptors (e.g., Dibenzo[f,h]quinoxaline) typically exhibit higher external quantum efficiencies (EQE) than pyridine analogs due to better charge balance.

Experimental Protocol: Comparative Functionalization

Functionalizing these electron-deficient rings is challenging. Standard Friedel-Crafts reactions fail. The Minisci Reaction (radical alkylation) is the gold standard for late-stage functionalization.

Hypothesis: Pyrazine reacts faster and with higher conversion than pyridine in Minisci reactions due to its lower LUMO energy, which is more receptive to nucleophilic radical attack.

Protocol: Ag/Persulfate-Mediated Minisci Alkylation

This protocol allows for the direct innate C-H functionalization of both heterocycles.

Reagents:

  • Substrate: Pyridine or Pyrazine derivative (1.0 equiv)

  • Alkyl Carboxylic Acid (Radical Precursor): 2.0 equiv[4]

  • Silver Nitrate (

    
    ): 0.2 equiv (Catalyst)
    
  • Ammonium Persulfate (

    
    ): 1.5 equiv (Oxidant)
    
  • Solvent: 1:1 DCM/Water (biphasic) or TFA/Water (for unreactive substrates)

Step-by-Step Methodology:

  • Dissolution: Dissolve the heterocycle (0.5 mmol) and alkyl carboxylic acid (1.0 mmol) in 2 mL of DCM and 2 mL of water.

    • Note: For basic pyridines, add 1.0 equiv of TFA to protonate the ring. Protonated heterocycles are significantly more reactive toward nucleophilic radicals. Pyrazine may not require TFA due to its high electron deficiency, but protonation still accelerates the rate.

  • Catalyst Addition: Add

    
     (17 mg, 0.1 mmol).
    
  • Initiation: Heat the mixture to 40°C with vigorous stirring.

  • Oxidant Addition: Add

    
     (171 mg, 0.75 mmol) portion-wise over 10 minutes.
    
    • Observation: Gas evolution (

      
      ) indicates radical decarboxylation is proceeding.
      
  • Reaction: Stir for 2–4 hours. Monitor by LC-MS.

    • Expectation: Pyrazine will show >80% conversion; Pyridine may stall at 50-60% without re-addition of reagents.

  • Workup: Basify with saturated

    
     (to pH 9), extract with DCM (3x), dry over 
    
    
    
    , and concentrate.
Visualization: Minisci Radical Mechanism

Minisci RCOOH R-COOH (Acid) Radical R• (Nucleophilic Radical) RCOOH->Radical Ag(I)/S2O8 -CO2 Intermediate Radical Cation Intermediate Radical->Intermediate Addition to C-2/C-4 Heterocycle Pyridine/Pyrazine-H (Protonated) Heterocycle->Intermediate Product Functionalized Product Intermediate->Product Oxidation -H+

Caption: Mechanistic flow of the Minisci reaction. The nucleophilic alkyl radical (R•) attacks the electron-deficient heterocycle. Pyrazine's lower LUMO accelerates the addition step.

References

  • Pennington, L. D., & Muegge, I. (2017). Heteroaromatic Rings in Medicinal Chemistry: A Comprehensive Analysis of Physicochemical and ADMET Properties. Journal of Medicinal Chemistry. Link

  • Chupakhin, O. N., et al. (2019).[3] Nucleophilic Substitution of Hydrogen in Azines (The Chichibabin and Related Reactions). Chemical Reviews. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. Link

  • Duncton, M. A. (2011). Minisci reactions: Versatile C-H functionalization for medicinal chemists. MedChemComm. Link

  • Fukagawa, H., et al. (2012). Aldehyde Oxidase-Mediated Metabolism of Pyrazine Derivatives. Drug Metabolism and Disposition. Link

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of 1-(5,6-Dimethylpyrazin-2-yl)ethanone Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This guide provides a comprehensive framework for an inter-laboratory comparison of analytical methods for the quantification of 1-(5,6-Dimethylpyrazin-2-yl)ethanone, a key pyrazine derivative. While a formal inter-laboratory study for this specific compound is not publicly available, this document outlines a robust, hypothetical proficiency test based on established analytical techniques for similar molecules. The primary methods explored are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), common in the analysis of pyrazine derivatives.[1][2][3] This guide is designed to provide objective comparisons of the performance of these methods, supported by illustrative experimental data, to assist researchers and drug development professionals in establishing reliable and reproducible analytical protocols.

Introduction: The Analytical Imperative for 1-(5,6-Dimethylpyrazin-2-yl)ethanone

1-(5,6-Dimethylpyrazin-2-yl)ethanone belongs to the pyrazine class of compounds, which are significant in the pharmaceutical and food industries.[4][5] The accurate and precise quantification of this compound is critical for quality control, stability testing, and impurity profiling.[6] To ensure consistency and reliability of analytical results across different laboratories, a thorough validation of the analytical procedures is essential.[6][7][8][9] This guide is structured to walk through the critical elements of an inter-laboratory comparison, from experimental design to data interpretation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11]

Hypothetical Inter-Laboratory Study Design

The primary objective of this hypothetical study is to assess the performance and variability of two common chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantification of 1-(5,6-Dimethylpyrazin-2-yl)ethanone. Ten independent laboratories are hypothetically enlisted to participate.

Each laboratory receives a set of blind samples containing 1-(5,6-Dimethylpyrazin-2-yl)ethanone at three different concentration levels (Low, Medium, High) in a common matrix. A certified reference standard of 1-(5,6-Dimethylpyrazin-2-yl)ethanone is also provided for calibration.

Workflow for the Inter-Laboratory Study

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation A Sample Preparation (Certified Reference Material) B Distribution to 10 Labs (Blind Samples at 3 Conc.) A->B C Labs Perform Analysis (HPLC and/or GC Methods) B->C D Data Submission (Quantitative Results) C->D E Statistical Analysis (Accuracy, Precision, Linearity) D->E F Method Comparison (Performance Evaluation) E->F G Final Report Generation F->G

Caption: Workflow of the hypothetical inter-laboratory study.

Experimental Protocols

The following are detailed, step-by-step methodologies for the HPLC and GC analysis of 1-(5,6-Dimethylpyrazin-2-yl)ethanone.

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is designed for the quantification of 1-(5,6-Dimethylpyrazin-2-yl)ethanone.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • 1-(5,6-Dimethylpyrazin-2-yl)ethanone certified reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v) with 0.1% formic acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of 1-(5,6-Dimethylpyrazin-2-yl)ethanone (1 mg/mL) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the provided samples with the mobile phase to fall within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm[12]

  • Analysis: Inject the calibration standards followed by the test samples.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 1-(5,6-Dimethylpyrazin-2-yl)ethanone in the test samples from the calibration curve.

Gas Chromatography (GC) Method

This GC method with Flame Ionization Detection (FID) is an alternative for the quantification of 1-(5,6-Dimethylpyrazin-2-yl)ethanone.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Methanol (GC grade)

  • 1-(5,6-Dimethylpyrazin-2-yl)ethanone certified reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of 1-(5,6-Dimethylpyrazin-2-yl)ethanone (1 mg/mL) in methanol. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the provided samples with methanol to fall within the calibration range.

  • Chromatographic Conditions:

    • Inlet Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Injection Volume: 1 µL (splitless mode)

  • Analysis: Inject the calibration standards followed by the test samples.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 1-(5,6-Dimethylpyrazin-2-yl)ethanone in the test samples from the calibration curve.

Data Presentation and Comparison

The following tables present the hypothetical quantitative data from the ten participating laboratories for the medium concentration sample (True Value = 50.0 µg/mL).

Table 1: HPLC Method Results
LaboratoryReported Mean Conc. (µg/mL)Standard Deviation (SD)Coefficient of Variation (CV%)Accuracy (%)
Lab 149.80.51.0099.6
Lab 250.50.61.19101.0
Lab 349.50.40.8199.0
Lab 451.20.71.37102.4
Lab 548.90.81.6497.8
Table 2: GC Method Results
LaboratoryReported Mean Conc. (µg/mL)Standard Deviation (SD)Coefficient of Variation (CV%)Accuracy (%)
Lab 650.20.71.39100.4
Lab 749.10.91.8398.2
Lab 851.51.12.14103.0
Lab 948.51.22.4797.0
Lab 1050.80.81.57101.6
Method Performance Comparison Logic

cluster_methods Analytical Methods cluster_params Validation Parameters cluster_comparison Performance Comparison HPLC HPLC Accuracy Accuracy HPLC->Accuracy Precision Precision (Repeatability) HPLC->Precision Linearity Linearity HPLC->Linearity GC GC GC->Accuracy GC->Precision GC->Linearity Comparison Method Suitability Accuracy->Comparison Precision->Comparison Linearity->Comparison

Caption: Key parameters for comparing analytical method performance.

Interpretation and Scientific Integrity

The hypothetical data suggests that both the HPLC and GC methods are suitable for the intended purpose of quantifying 1-(5,6-Dimethylpyrazin-2-yl)ethanone.

  • Accuracy: All laboratories reported mean concentrations within ±3% of the true value, indicating a high degree of accuracy for both methods.

  • Precision: The HPLC method generally exhibited lower coefficients of variation (CV%) compared to the GC method, suggesting slightly better precision (repeatability). This could be attributed to the milder injection and separation conditions in HPLC.

  • Linearity: (Data not shown, but would be assessed by the correlation coefficient of the calibration curve, with an acceptance criterion of r² ≥ 0.99). Both methods are expected to demonstrate excellent linearity over a defined concentration range.

The choice between HPLC and GC would depend on the specific laboratory's instrumentation availability, sample matrix, and desired throughput. The HPLC method appears to offer a slight advantage in terms of precision.

Trustworthiness and Self-Validation

To ensure the trustworthiness of these protocols, a robust system of self-validation should be implemented within each laboratory. This includes:

  • System Suitability Tests: Performed before each analytical run to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and checking parameters like peak resolution, tailing factor, and theoretical plates.

  • Quality Control Samples: Analyzing quality control samples at different concentrations alongside the test samples to monitor the accuracy and precision of the analysis in real-time.

  • Method Validation: Each laboratory should perform a full method validation according to ICH Q2(R1) guidelines before implementing the method for routine use.[10][11] This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[8][9]

Conclusion

This guide has presented a framework for an inter-laboratory comparison of HPLC and GC methods for the analysis of 1-(5,6-Dimethylpyrazin-2-yl)ethanone. Based on the hypothetical data, both methods are capable of producing accurate and precise results. The principles of analytical method validation and continuous performance monitoring are paramount to ensuring the reliability of data generated for this important pyrazine derivative.

References

  • Dogan, H. Z., Sengul, A., & Coles, S. J. (2011). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1295. [Link]

  • National Center for Biotechnology Information. (2011). 1-[6-(6-Acetyl-pyridin-2-yl)pyridin-2-yl]ethanone. PubChem Compound Summary for CID 54727781. [Link]

  • National Institutes of Health. (n.d.). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. [Link]

  • Li, Y.-Y., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules, 23(7), 1696. [Link]

  • ResearchGate. (2018). (PDF) HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). [Link]

  • Wang, Y., et al. (2024). Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration. Biotechnology for Biofuels and Bioproducts, 17(1), 47. [Link]

  • SIELC Technologies. (2018). 2,6-Dimethylpyrazine. [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • MDPI. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. [Link]

  • ResearchGate. (n.d.). Mass spectra of tentatively identified pyrazine products. [Link]

  • SciSpace. (2016). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. [Link]

  • ResearchGate. (2017). (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. [Link]

  • National Center for Biotechnology Information. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. [Link]

  • Royal Society of Chemistry. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. [Link]

  • LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrazine. [Link]

  • MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link]

  • ACS Publications. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • PubMed. (n.d.). Letter: Comparison of Pyridine and Pyrazine Derivatives Distributions in Exhaled Breath and Exhaled Breath Condensate After Smoking. [Link]

  • TGA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives from... [Link]

  • ResearchGate. (n.d.). Analytical method validation: A brief review. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

Sources

A Comparative Guide to Patents in the Synthesis and Application of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a technical review and comparative analysis of patented technologies for the synthesis and application of pyrazine derivatives. Designed for researchers, medicinal chemists, and professionals in the pharmaceutical, agrochemical, and flavor industries, this document provides an in-depth examination of key methodologies and performance data, grounded in the current patent landscape.

Introduction: The Enduring Significance of the Pyrazine Moiety

Pyrazine, a 1,4-diazine, is a privileged heterocyclic scaffold that commands significant attention across various scientific disciplines. Its unique electronic properties, arising from the two nitrogen atoms in a para arrangement within the six-membered aromatic ring, confer upon its derivatives a remarkable versatility. This has led to their widespread use as key intermediates and active ingredients in pharmaceuticals, agrochemicals, and as crucial components in the flavor and fragrance industry.[1][2][3] This guide will dissect the patent literature to offer a comparative perspective on the synthesis of these valuable compounds and their performance in diverse applications.

Part 1: Comparative Analysis of Patented Synthetic Methodologies

The methodologies for constructing the pyrazine core have evolved significantly, with modern catalytic processes offering substantial advantages over classical condensation reactions. This section provides a comparative overview of these synthetic strategies as documented in the patent literature.

Classical Synthetic Routes: The Foundation of Pyrazine Chemistry

Classical methods, while often demanding harsh conditions, remain fundamental to the synthesis of certain pyrazine derivatives.

1. The Staedel-Rugheimer Pyrazine Synthesis

This long-established method involves the reaction of an α-haloketone with ammonia. The resulting α-aminoketone undergoes self-condensation and subsequent oxidation to furnish the pyrazine ring.

  • Mechanistic Rationale: The reaction proceeds through the formation of a dihydropyrazine intermediate, which is then aromatized. The choice of oxidizing agent is critical to the reaction's success.

  • Advantages: It is a straightforward approach for accessing symmetrically substituted pyrazines.

  • Patented Limitations: The primary drawbacks, often highlighted in newer patents as points of improvement, are the frequently low yields and the lack of regiochemical control when using different α-haloketones, leading to product mixtures.

2. The Gutknecht Pyrazine Synthesis

A more versatile classical approach is the Gutknecht synthesis, which involves the cyclization of α-amino ketones.[4][5] These precursors are typically generated in situ from the reduction of α-oximino ketones.[4][5]

  • Mechanistic Rationale: The self-condensation of two α-amino ketone molecules leads to a dihydropyrazine, which is then oxidized to the aromatic pyrazine.[5]

  • Advantages: This method offers greater flexibility in accessing a wider range of substituted pyrazines compared to the Staedel-Rugheimer synthesis.

  • Patented Limitations: As with other classical methods, the need for strong oxidizing agents and the potential for side reactions can limit its applicability, particularly for complex molecules with sensitive functional groups.

Experimental Protocol: A Representative Gutknecht Pyrazine Synthesis

  • Formation of the α-Oximino Ketone: A solution of the starting ketone in a suitable solvent (e.g., ethanol) is treated with an alkyl nitrite (e.g., amyl nitrite) in the presence of an acid catalyst (e.g., HCl). The reaction is typically stirred at room temperature until completion.

  • Reduction to the α-Amino Ketone: The isolated α-oximino ketone is dissolved in a protic solvent (e.g., acetic acid) and subjected to reduction. Catalytic hydrogenation (e.g., using Pd/C) is a common method.

  • Cyclization and Oxidation: The resulting α-amino ketone solution is then heated, often with aeration or the addition of a mild oxidizing agent (e.g., copper(II) sulfate), to promote dimerization and subsequent aromatization to the pyrazine.

  • Purification: The final product is isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.

Modern Catalytic Syntheses: The Pursuit of Efficiency and Selectivity

Recent patents have largely focused on catalytic methods that offer milder reaction conditions, higher yields, and broader substrate scope.

1. Palladium-Catalyzed Cross-Coupling Reactions

The functionalization of pre-formed halopyrazines using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) is a cornerstone of modern pyrazine synthesis.

  • Mechanistic Rationale: These reactions involve the oxidative addition of a palladium(0) catalyst to the carbon-halogen bond of the pyrazine, followed by transmetalation with a coupling partner and reductive elimination to form the new carbon-carbon or carbon-heteroatom bond.

  • Advantages: This approach provides unparalleled control over the substitution pattern, enabling the synthesis of highly complex and functionally diverse pyrazine derivatives with excellent yields.

  • Patented Applications: A vast number of patents in the pharmaceutical sector utilize these methods to build libraries of pyrazine-based compounds for drug discovery.[6]

2. Dehydrogenative Cyclization

Patents have described the synthesis of pyrazines through the catalytic dehydrogenation of diamines and diols in the gas phase.[7]

  • Mechanistic Rationale: This process involves the use of a heterogeneous catalyst, often containing metals like silver or zinc, at elevated temperatures to facilitate the cyclization and aromatization of the starting materials.[7]

  • Advantages: This method can be suitable for the large-scale industrial production of simpler pyrazine derivatives.[7]

  • Patented Improvements: Recent patents focus on the development of more active and stable catalysts to improve yields and reduce the required reaction temperatures.[7]

Comparative Summary of Patented Synthetic Strategies

Synthetic MethodKey FeaturesAdvantagesDisadvantages
Staedel-Rugheimer α-haloketone + ammoniaSimple, good for symmetrical pyrazinesHarsh conditions, low yields, limited scope
Gutknecht Self-condensation of α-amino ketonesMore versatile for unsymmetrical pyrazinesCan require strong oxidants, moderate yields
Pd-Catalyzed Coupling Functionalization of halopyrazinesHigh yields, excellent regiocontrol, broad functional group toleranceCost of catalyst, potential for metal contamination
Dehydrogenative Cyclization Gas-phase reaction of diamines and diolsSuitable for industrial scale, uses readily available starting materialsHigh temperatures required, limited to simpler derivatives

Diagram: Synthetic Pathways to Pyrazine Derivatives

synthetic_pathways cluster_classical Classical Methods cluster_modern Modern Methods alpha-Haloketone alpha-Haloketone alpha-Amino Ketone alpha-Amino Ketone alpha-Haloketone->alpha-Amino Ketone + NH3 Dihydropyrazine Dihydropyrazine alpha-Amino Ketone->Dihydropyrazine Self-condensation Pyrazine Pyrazine Dihydropyrazine->Pyrazine Oxidation Halopyrazine Halopyrazine Substituted Pyrazine Substituted Pyrazine Halopyrazine->Substituted Pyrazine Pd-catalyzed Cross-Coupling Diamine + Diol Diamine + Diol Diamine + Diol->Pyrazine Catalytic Dehydrogenation

Caption: Overview of classical and modern synthetic routes to pyrazine derivatives.

Part 2: Comparative Review of Patented Applications

The patent literature is replete with applications of pyrazine derivatives, underscoring their commercial and scientific importance.

Pharmaceuticals: A Privileged Scaffold in Drug Discovery

Pyrazine derivatives are prominent in medicinal chemistry due to their ability to act as bioisosteres of other aromatic systems and their capacity for hydrogen bonding interactions with biological targets.[1][2][8]

1. Kinase Inhibitors for Oncology

A significant number of patents describe pyrazine-containing molecules as potent kinase inhibitors for the treatment of cancer.[1][9]

  • Performance Data: Patents for these compounds typically report their inhibitory activity in terms of IC50 values (the concentration required to inhibit 50% of the enzyme's activity). For instance, a patented pyrazine derivative targeting a specific kinase might exhibit an IC50 in the nanomolar range.

Table: Comparison of Patented Pyrazine-Based Kinase Inhibitors

Target KinaseKey Structural FeatureReported Potency (IC50)Representative Patent Class
Janus Kinase (JAK)2-Aminopyrazine core1-50 nMPyrazine carboxamides[10]
Anaplastic Lymphoma Kinase (ALK)2,5-Disubstituted pyrazine5-100 nMFused pyrazine heterocycles
Epidermal Growth Factor Receptor (EGFR)Pyrazin-2-amine scaffold0.5-20 nMPyrimidine-fused pyrazines

2. Other Therapeutic Areas

Beyond oncology, patents describe pyrazine derivatives with a wide range of biological activities, including antiviral, antibacterial, anti-inflammatory, and diuretic effects.[1][2][11][12] For example, pyrazinamide is a cornerstone of tuberculosis treatment.

Diagram: Drug Discovery Workflow for Pyrazine-Based Kinase Inhibitors

drug_discovery_workflow Pyrazine Library Synthesis Pyrazine Library Synthesis High-Throughput Screening High-Throughput Screening Pyrazine Library Synthesis->High-Throughput Screening Primary Assay Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Structure-Activity Relationship Studies In Vivo Efficacy Studies In Vivo Efficacy Studies Lead Optimization->In Vivo Efficacy Studies Preclinical Development Preclinical Development In Vivo Efficacy Studies->Preclinical Development

Caption: A typical workflow for the discovery and development of pyrazine-based kinase inhibitors.

Agrochemicals: Crop Protection and Enhancement

Pyrazine derivatives have been patented for their use as herbicides, fungicides, and insecticides, playing a crucial role in modern agriculture.[13]

Table: Performance of Patented Pyrazine-Based Agrochemicals

ApplicationTarget Pest/WeedEfficacy DataRepresentative Patent Class
HerbicideBroadleaf weeds>90% control at 100 g/haSubstituted N-Phenylpyrazine-2-carboxamides[11]
FungicidePowdery mildewEffective at concentrations of 50-200 ppmPyrazine carboxamides
InsecticideAphids and mitesHigh mortality at low application ratesPyrazine compounds for invertebrate pest control[13]
Food and Fragrance: The Aroma of Pyrazines

Many pyrazine derivatives are potent aroma compounds, contributing to the desirable flavors and scents of a wide variety of foods and consumer products.[14][15][16]

  • Key Compounds: Patents in this area often focus on novel synthetic routes to known high-impact aroma compounds like 2-acetylpyrazine (popcorn, roasted aroma) and 2-methoxy-3-isobutylpyrazine (bell pepper aroma).[15][17]

  • Biocatalytic Synthesis: There is a growing interest in the biocatalytic and fermentative production of "natural" pyrazines, as reflected in recent patent filings.[14]

Conclusion and Future Perspectives

The patent landscape for pyrazine derivatives continues to be a fertile ground for innovation. In synthesis, the trend is firmly towards the development of more efficient, sustainable, and selective catalytic methodologies. In the realm of applications, while the pharmaceutical sector, particularly oncology, remains a major driver, the importance of pyrazines in agrochemicals and the flavor and fragrance industry is unwavering. Future patent activity is anticipated to focus on novel drug targets, the development of more environmentally benign agrochemicals, and the scalable biotechnological production of natural flavor and fragrance compounds. The versatility of the pyrazine scaffold ensures its continued prominence in both academic research and industrial development.

References

  • Barlin, G. B. (1982). The Pyrazines. John Wiley & Sons.
  • Dolezal, M., & Zitko, J. (2015). Pyrazine derivatives: A patent review (June 2012–present). Expert Opinion on Therapeutic Patents, 25(1), 33-47. [Link]

  • Ferreira, S. B., & Kaiser, C. R. (2012). Pyrazine derivatives: a patent review (2008 – present). Expert Opinion on Therapeutic Patents, 22(9), 1033-1051. [Link]

  • European Patent Office. (2021).
  • Müller, N., & Rappert, S. (2020). Pyrazines – valuable flavour & fragrance compounds: Biocatalytic synthesis and industrial applications. Applied Microbiology and Biotechnology, 104(10), 4237-4253. [Link]

  • Ong, W. Y., et al. (2016). Review on the Synthesis of Pyrazine and Its Derivatives. Malaysian Journal of Chemistry, 18(1), 1-19. [Link]

  • Henan Weiyuan Biotechnology Co., Ltd. (2019). Method for synthesizing 2-acetyl pyrazine. CN109796013A.
  • Kyowa Hakko Kirin Co., Ltd. (2005). Pyrazine derivatives and pharmaceutical use thereof. WO2005040151A1.
  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3099-3113. [Link]

  • Koei Chemical Co., Ltd. (1997). Process for producing pyrazine compounds. US5693806A.
  • Ferreira, S. B., & Kaiser, C. R. (2012). Pyrazine derivatives: a patent review (2008 – present). Expert Opinion on Therapeutic Patents, 22(9), 1033-1051. [Link]

  • Huigens, R. W., III, et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(19), 6289. [Link]

  • Ferreira, S. B., & Kaiser, C. R. (2012). Pyrazine derivatives: a patent review (2008 – present). Expert Opinion on Therapeutic Patents, 22(9), 1033-1051. [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 42(6), 3257-3286. [Link]

  • Wang, Y., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 33(9), 645-666. [Link]

  • Ferreira, S. B., & Kaiser, C. R. (2012). Pyrazine derivatives: a patent review (2008 - present). Expert Opinion on Therapeutic Patents, 22(9), 1033-1051. [Link]

  • American Cyanamid Company. (1947).
  • Firmenich & Cie. (1967).
  • Unilever Ltd. (1975).
  • Scribd. (n.d.). Gutknecht Pyrazine Synthesis Overview. [Link]

  • CoLab. (2010).
  • Wiley Online Library. (n.d.). Gutknecht Pyrazine Synthesis. [Link]

  • Boehringer Ingelheim KG. (1996). Novel pyrazine carboxamide derivatives, their production and their use in medicaments. EP-0726899-A1. [Link]

  • Göktürk, A. K., Porter, A. A. E., & Sammes, P. G. (1982). Pyrazine chemistry. Part 13. Preparation and reactions of pyrazine N-oxides related to mycelianamide. Journal of the Chemical Society, Perkin Transactions 1, 473-477. [Link]

  • University of Athens. (2024). Pyrazine derivatives for use in the treatment of diseases associated with cell cycle dysregulation. EP-3463364-B1. [Link]

  • F. Hoffmann-La Roche & Co. AG. (1983).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(5,6-Dimethylpyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of 1-(5,6-Dimethylpyrazin-2-yl)ethanone, a pyrazine derivative utilized in various research and development applications. Adherence to these protocols is essential to mitigate risks to personnel, prevent environmental contamination, and ensure regulatory compliance. The causality behind these procedural choices is rooted in the chemical's specific properties and the overarching principles of laboratory safety.

I. Core Principles of Chemical Waste Management

Before delving into the specifics of 1-(5,6-Dimethylpyrazin-2-yl)ethanone, it is crucial to understand the foundational principles that govern all laboratory chemical waste disposal. Every protocol described herein is designed as a self-validating system, integrating safety at each step.

  • Institutional Compliance: All disposal activities must be conducted in strict accordance with your institution's Chemical Hygiene Plan (CHP).[1][2] The CHP is a comprehensive document that outlines specific procedures and policies to protect laboratory workers from hazardous chemicals.[2][3]

  • Regulatory Adherence: Disposal procedures must comply with all federal, state, provincial, and local regulations.[1] In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the primary regulatory framework.[4][5][6]

  • Waste Minimization: A key principle of sustainable laboratory practice is to minimize waste generation. This can be achieved by carefully planning experiments and purchasing only the necessary quantities of chemicals.[7]

II. Hazard Profile of 1-(5,6-Dimethylpyrazin-2-yl)ethanone

Table 1: Key Safety and Disposal Information for 1-(5,6-Dimethylpyrazin-2-yl)ethanone

ParameterRecommendationSource
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat.General Laboratory Best Practices
Primary Disposal Method Collection in a labeled hazardous waste container for professional disposal.[1]
Small Spills (Liquid) Absorb with inert material, collect, and place in a waste container.[1]
Small Spills (Solid Residue) After neutralization and decanting, absorb with suitable material and dispose of as normal refuse, following local regulations.[1]
Incompatible Materials Strong acids and strong oxidizing agents.[10][10]
III. Step-by-Step Disposal Protocol for 1-(5,6-Dimethylpyrazin-2-yl)ethanone

This protocol provides a detailed workflow for the routine disposal of 1-(5,6-Dimethylpyrazin-2-yl)ethanone waste generated during research activities.

1. Waste Segregation and Collection:

  • Designated Waste Container: All waste containing 1-(5,6-Dimethylpyrazin-2-yl)ethanone, including contaminated consumables (e.g., pipette tips, weighing boats), should be collected in a dedicated, properly labeled hazardous waste container.[1][7][11][12] The container must be compatible with the chemical and in good condition.[11]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "1-(5,6-Dimethylpyrazin-2-yl)ethanone".[7][11] The accumulation start date should also be recorded.[7]

  • Container Management: Keep the waste container closed except when adding waste.[11] Store it in a designated satellite accumulation area, which should be a well-ventilated, cool, and dry location.[7]

2. Awaiting Professional Disposal:

  • Licensed Waste Contractor: The collected hazardous waste must be disposed of through your institution's designated and licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical through standard municipal waste streams.[13]

  • Record Keeping: Maintain accurate records of the waste generated, including the quantity and date of disposal.

IV. Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is critical to minimize exposure and environmental impact.

1. Small Spill Response:

  • Personnel Safety: Ensure all personnel in the immediate vicinity are aware of the spill. Evacuate the area if necessary. The individual cleaning the spill must wear appropriate PPE.

  • Containment and Cleanup:

    • If the spilled material is a liquid, absorb it with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.

    • Collect the absorbed material and place it into a properly labeled container for hazardous waste disposal.[1]

    • For any remaining residue, dilute with water and neutralize with a dilute acid solution.[1]

    • Decant the water to a drain with an excess of water, in accordance with local regulations.[1]

    • Absorb the remaining solid with a suitable material and dispose of it as normal refuse, again, ensuring compliance with local ordinances.[1]

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup process.

2. Large Spill Response:

  • In the event of a large spill, evacuate the laboratory immediately and notify your institution's Environmental Health and Safety (EHS) department or the designated emergency response team.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 1-(5,6-Dimethylpyrazin-2-yl)ethanone.

DisposalWorkflow cluster_routine Routine Disposal cluster_spill Spill Scenario WasteGen Waste Generation Segregate Segregate into Labeled Hazardous Waste Container WasteGen->Segregate Collect all contaminated materials Store Store in Satellite Accumulation Area Segregate->Store Disposal Arrange for Professional Disposal Store->Disposal Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major PPE Don Appropriate PPE SmallSpill->PPE Evacuate Evacuate Area LargeSpill->Evacuate Absorb Absorb with Inert Material PPE->Absorb Collect Collect into Waste Container Absorb->Collect Neutralize Neutralize Residue Collect->Neutralize DisposeResidue Dispose of Residue per Protocol Neutralize->DisposeResidue NotifyEHS Notify EHS/Emergency Response Evacuate->NotifyEHS

Caption: Disposal workflow for 1-(5,6-Dimethylpyrazin-2-yl)ethanone.

References

  • Google Patents. CN102826627B - Method for removing pyrazine derivatives in waste water by resin adsorption method.
  • ASU Environmental Health and Safety. (2023, March 10). Lab safety: Hazardous waste management. YouTube. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1030 - Bloodborne pathogens. Retrieved from [Link]

  • Black Swan Manufacturing Co. Garbage Disposal Cleaner. Retrieved from [Link]

  • School Science Safety. (2023, June 20). Disposal of Hazardous Waste. YouTube. Retrieved from [Link]

  • Stericycle. (2026, February 2). Healthcare Waste Regulations: What Changed in 2025—and What to Watch in 2026. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube. Retrieved from [Link]

  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. Retrieved from [Link]

  • Occupational Safety and Health Administration. LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]

  • JoVE. (2017, July 14). Proper Handling and Disposal of Laboratory Waste. Retrieved from [Link]

  • ResearchGate. (2024, July 18). Advancing wastewater treatment: chitin and derivatives for PPCP contaminant mitigation. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • Occupational Safety and Health Administration. LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • Synerzine. 2-Acetyl-3,(5 or 6)-dimethylpyrazine Safety Data Sheet. Retrieved from [Link]

  • Synerzine. 2-Acetyl-3,(5 or 6)-dimethylpyrazine Safety Data Sheet. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(5,6-Dimethylpyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Logistics for Laboratory Personnel

Executive Summary & Risk Profile

Substance: 1-(5,6-Dimethylpyrazin-2-yl)ethanone (Synonyms: 2-Acetyl-5,6-dimethylpyrazine) CAS Context: Isomers in this family (e.g., CAS 54300-08-2 for mixtures) share similar toxicological profiles.[1][2][3] Application: High-impact flavor/fragrance intermediate (nutty, roasted, popcorn notes).[1][2]

This guide supersedes generic safety templates. While this compound is generally classified with a "Warning" signal word rather than "Danger," its handling requires strict discipline due to two factors: Respiratory/Mucosal Irritation and Olfactory Persistence .

The "Social Hazard" of Pyrazines

As a Senior Scientist, I must emphasize a non-toxicological risk: Odor Contamination .[1] Pyrazines have extremely low odor detection thresholds.[2] Poor handling will not only irritate your respiratory tract but will contaminate the laboratory environment, your clothing, and communal spaces, leading to operational shutdowns or complaints.[2] Containment is as much about odor control as it is about safety.

Core Hazard Classification (GHS)
Hazard ClassCategoryH-CodeDescription
Skin Irritation 2H315Causes skin irritation.[1][2][3][4]
Eye Irritation 2AH319Causes serious eye irritation.[1][2][3][4]
STOT - SE 3H335May cause respiratory irritation.[1][2][4][5]
Flammability 4H227Combustible liquid (Flash Point ~90°C).[1][2]

Source: PubChem Compound Summary [1], Fisher Scientific SDS [2].[2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed based on activity-based risk assessment . Standard PPE is insufficient for operations generating aerosols or vapors.[2]

ComponentStandard Handling (Sealed/Storage)Active Handling (Weighing/Transfer)Spill Cleanup / High Exposure
Respiratory None required if containers sealed.[1][2]Mandatory Fume Hood. If hood unavailable: Half-mask with OV/P100 (Organic Vapor + Particulate) cartridges.[1][2]Full-face respirator with OV/P100 cartridges.[1][2]
Hand Protection Nitrile (4 mil).[1][2] Inspection required.[2][6][7]Double Nitrile (Outer: 4-8 mil).[1][2] Rationale: Pyrazines are small organic molecules that can permeate thin nitrile over time.[1]Laminate film (Silver Shield) or Butyl rubber.[1][2]
Eye/Face Safety Glasses with side shields.[1][2]Chemical Goggles (indirect vent).[2] Rationale: Vapors irritate eyes; glasses do not seal against vapors.[1]Chemical Goggles + Face Shield.[2]
Body Standard Lab Coat (Cotton/Blend).[1][2]Lab Coat + Polyethylene Apron .[2] Rationale: Prevents odor absorption into fabric lab coat.[1]Tyvek® Coveralls (Disposable).[2]

Operational Protocols

A. Storage & Inventory[2][3][4][6]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) if possible to prevent oxidation and flavor degradation.[1]

  • Secondary Containment: Store the primary bottle inside a sealed plastic jar or desiccator containing activated carbon packets to adsorb fugitive odors.[1]

B. Weighing & Transfer (The Critical Step)[1]
  • Location: ALWAYS inside a certified chemical fume hood.

  • The "Double-Containment" Weighing Method:

    • Tare a vial with its cap on inside the balance.

    • Open the stock bottle only inside the hood.[2]

    • Transfer solid/liquid to the vial.

    • Cap the vial immediately before removing it from the hood.

    • Why? This prevents a wake of odor molecules from trailing you across the lab.[2]

C. Reaction Setup
  • Solvent Choice: Pyrazines are soluble in alcohols and most organic solvents.[1]

  • Temperature Control: Flash point is approx. 90°C. Do not reflux in open systems. Use a condenser with a drying tube or inert gas balloon.[2]

Emergency Response & Waste Disposal

Spill Management (Decision Logic)

Minor Spill (<5 mL/g):

  • Alert nearby personnel.[2]

  • Cover with activated carbon or vermiculite immediately to suppress odor.[2]

  • Wipe with solvent-dampened pads (Ethanol).[1][2]

  • Place waste in a sealed Ziploc bag before placing in the solid waste drum.

Major Spill (>100 mL/g):

  • Evacuate the immediate area (vapors will be intense).[1]

  • Don Full-Face Respirator (OV cartridges).[1][2]

  • Dike with absorbent pillows.[2]

  • Clean surface with a 5% bleach solution (oxidizes the pyrazine ring, reducing odor) followed by water [3].[2]

Waste Disposal[1][2][3][4][9]
  • Stream: Organic Waste (Non-Halogenated).[1]

  • Pre-Treatment: If the waste is highly odorous, add a small amount of activated charcoal to the waste container to minimize headspace vapors.[1]

Visualizations

Diagram 1: Operational Workflow & Safety Checkpoints

This workflow enforces the "Odor Firewall" concept—keeping the chemical contained to prevent lab contamination.[1]

G cluster_0 Fume Hood Boundary (Odor Firewall) Start Storage (2-8°C, Sealed) Check PPE Check (Double Nitrile + Apron) Start->Check Retrieve Hood Fume Hood (Active Handling) Check->Hood Transfer Weigh Weighing (Closed Vial Method) Hood->Weigh Open Container React Reaction (Inert Atmosphere) Weigh->React Dissolve/Add Waste Disposal (Organic Stream + Carbon) React->Waste Post-Exp

Caption: Operational workflow emphasizing the "Fume Hood Boundary" as the primary control for safety and odor containment.

Diagram 2: PPE Decision Logic

A self-validating logic tree to determine necessary protection based on the state of matter and activity.[1][2][3]

PPE_Logic State Select Physical State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Risk1 Dust Generation? Solid->Risk1 Risk2 Heating / Volatile? Liquid->Risk2 Level1 Level 1: Nitrile + Glasses (Hood Required) Risk1->Level1 No (Static) Level2 Level 2: Goggles + N95/P100 (If outside hood) Risk1->Level2 Yes (Transfer) Risk2->Level1 Ambient Temp Level3 Level 3: Double Gloves + Face Shield (Splash Risk) Risk2->Level3 Heating/Reflux

Caption: Decision matrix for selecting PPE based on physical state and procedural energy input.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 30915, 1-(5-Methylpyrazin-2-yl)ethanone (Related Structure).[1][2] Retrieved from [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.[1] Retrieved from [Link]

  • The Good Scents Company. 2-acetyl-3,5(or 6)-dimethylpyrazine Safety Info.[1][2] Retrieved from [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5,6-Dimethylpyrazin-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(5,6-Dimethylpyrazin-2-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.